1,8-Bis(bromomethyl)naphthalene
Description
Properties
IUPAC Name |
1,8-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOMCDXYFMAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)C(=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303037 | |
| Record name | 1,8-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2025-95-8 | |
| Record name | 1,8-Bis(bromomethyl)naphthalene | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Bis(bromomethyl)naphthalene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90303037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Bis(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1,8-Bis(bromomethyl)naphthalene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,8-Bis(bromomethyl)naphthalene is a key bifunctional organic compound, notable for the rigid and precisely defined geometry imposed by its naphthalene core. The two bromomethyl groups, held in close proximity in the peri positions, make it an invaluable building block in supramolecular chemistry, materials science, and the synthesis of complex organic architectures. Its high reactivity and defined structure allow for the construction of unique macrocycles and molecular clefts. This guide provides an in-depth overview of its core properties, a detailed synthesis protocol, key reaction mechanisms, and critical safety information for laboratory professionals.
Core Compound Identification and Properties
This compound is a crystalline solid at room temperature, appearing as white to light yellow crystals.[1] Its fundamental role in synthesis stems from the two reactive benzylic bromide functionalities.
Identifier and Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 2025-95-8 | [2][3][4] |
| Molecular Formula | C₁₂H₁₀Br₂ | [2][3][5] |
| Molecular Weight | 314.02 g/mol | [2][3][5] |
| Melting Point | 131-133 °C | [2][4] |
| Boiling Point | 386.3 °C at 760 mmHg | [4] |
| Appearance | Crystals | [2] |
| Density | 1.72 g/cm³ | [4] |
Synthesis of this compound
The most common and reliable method for synthesizing this compound is through the free-radical bromination of 1,8-dimethylnaphthalene. This reaction leverages N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Causality and Experimental Rationale:
-
Reagent Choice: NBS is selected over elemental bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the naphthalene ring.
-
Initiator: AIBN is a thermal initiator that decomposes at a predictable rate to generate radicals, which then initiate the chain reaction. This offers precise control over the reaction's start.
-
Solvent: An inert solvent like carbon tetrachloride (CCl₄) or benzene is used because it does not participate in the radical reaction. CCl₄ is particularly effective at dissolving the reactants.
-
Light/Heat: The reaction requires initiation by heat or UV light to trigger the decomposition of AIBN and the subsequent formation of the bromine radical.
Detailed Laboratory Protocol:
This protocol is adapted from the well-established Wohl-Ziegler bromination method for benzylic hydrogens.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dimethylnaphthalene (1 equivalent) in dry carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution. Note: Using a slight excess of NBS ensures the complete dibromination of the starting material.
-
Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is often initiated with a heat lamp. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[6]
-
Reaction Completion: Continue refluxing for several hours until all the NBS is consumed. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as crystalline needles.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Reactions and Mechanistic Insights
The primary utility of this compound lies in its ability to act as a "molecular clip" or rigid linker. The two electrophilic bromomethyl groups readily undergo nucleophilic substitution reactions, particularly with dinucleophiles, to form cyclic structures.
Cyclization Reactions:
This is the most significant reaction class for this compound. The rigid naphthalene backbone forces the two reactive sites into close proximity, facilitating the formation of medium-sized rings (e.g., 8-10 membered rings), which are often challenging to synthesize via other methods. It is extensively used in the synthesis of "proton sponges," molecules with unusual basicity due to the enforced proximity of two nitrogen atoms.[7]
-
Mechanism: The reaction typically follows an SN2 pathway where a dinucleophile (e.g., a diamine, dithiol, or diol) attacks one of the electrophilic benzylic carbons, displacing a bromide ion. This is followed by an intramolecular cyclization, where the second nucleophilic site attacks the remaining bromomethyl group.
Reaction Diagram: Synthesis of a Diazacyclodecane Derivative
Caption: General scheme for cyclization with a dinucleophile.
This reactivity makes it a cornerstone for creating host molecules in supramolecular chemistry and for synthesizing unique ligands for coordination chemistry.[1][7]
Safety, Handling, and Storage
This compound is a hazardous compound and must be handled with appropriate precautions.
-
Hazards: It is classified as corrosive and causes severe skin burns and serious eye damage.[2][5] It is a lachrymator, meaning it can cause tearing.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[2][9]
-
Handling: Avoid creating dust.[9] Do not breathe dust, vapor, or mist. Ensure the work area is well-ventilated.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It should be stored in a designated corrosives area.[8]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][10]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[8][9]
-
References
- 1. CAS 2025-95-8: this compound [cymitquimica.com]
- 2. This compound 98 2025-95-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
1,8-Bis(bromomethyl)naphthalene molecular weight and formula
An In-Depth Technical Guide to 1,8-Bis(bromomethyl)naphthalene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, reactivity, and applications, grounded in established scientific principles and experimental evidence.
Core Molecular Attributes and Physicochemical Properties
This compound is an aromatic compound built on a naphthalene scaffold, with two bromomethyl groups situated at the peri-positions (1 and 8).[1] This specific substitution pattern imparts significant steric strain and unique reactivity to the molecule, making it a valuable building block for a variety of complex structures.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀Br₂ | [2][3][4][5][6] |
| Molecular Weight | 314.02 g/mol | [2][3][4][6] |
| CAS Number | 2025-95-8 | [2][3][4] |
| Appearance | White to light yellow solid/crystals | [1] |
| Melting Point | 131-133 °C | [4] |
| Boiling Point | 386.3 °C at 760 mmHg | [4][5] |
| Density | 1.72 g/cm³ | [4][5] |
| Solubility | Moderately soluble in organic solvents | [1] |
These properties are critical for designing experimental conditions, such as selecting appropriate solvents and reaction temperatures. The molecule's planarity is distorted by the bulky bromomethyl groups, influencing its packing in the solid state and its conformational dynamics in solution.
Reactivity and Mechanistic Considerations
The chemical utility of this compound stems from the reactivity of the two benzylic bromide groups. These groups are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions.[1] This reactivity is the cornerstone of its application in constructing cyclic systems and more complex molecular architectures.
Logical Workflow for Synthetic Application
The general workflow for utilizing this compound as a synthetic precursor involves its reaction with dinucleophiles to form new ring systems. The choice of nucleophile, solvent, and reaction conditions dictates the outcome of the synthesis.
Caption: Synthetic workflow using this compound.
This reagent is particularly effective in forming strained, medium-sized rings due to the rigid naphthalene backbone holding the reactive centers in close proximity. This pre-organization facilitates intramolecular cyclization reactions that might otherwise be entropically disfavored.
Key Applications in Research and Development
The unique structure of this compound has led to its use in several specialized areas of chemical synthesis.
Synthesis of Proton Sponges
A notable application is in the synthesis of novel proton sponges.[7] Proton sponges are compounds with very high basicity and low nucleophilicity. By reacting this compound with substituted 1,8-diaminonaphthalenes, researchers have created complex polycyclic structures with unique proton-binding capabilities.[7][8] These molecules are of significant interest in physical organic chemistry for studying proton transfer mechanisms.
Precursors for Complex Heterocycles
It serves as a key intermediate for synthesizing various heterocyclic compounds. For example, it has been used to prepare indan-based α-amino acid derivatives under phase-transfer catalysis conditions. The rigid naphthalene scaffold allows for the construction of conformationally constrained amino acids, which are valuable tools in medicinal chemistry for designing peptides and peptidomimetics with specific secondary structures.
Building Block for Supramolecular Chemistry
The defined geometry of this compound makes it an attractive building block for constructing larger, well-defined supramolecular assemblies and polymers.[1] The two reactive sites allow for controlled chain extension or the formation of macrocycles, which can act as hosts for smaller guest molecules.
Experimental Protocols and Handling
Safety and Handling
CAUTION: this compound is a hazardous substance that causes severe skin burns and eye damage.[5][6] It is classified as a dangerous good for transportation.[2]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Handling: Avoid creating dust.[9] Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[9]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] For inhalation, move to fresh air.[10]
Representative Synthetic Protocol: Synthesis of a Diazacyclodecane Derivative
This protocol is adapted from the synthesis of a 1,5-diazacyclodecane-based proton sponge, illustrating a typical application of this compound.[7]
Objective: To synthesize a novel diazacyclodecane by reacting 1,8-di(methylamino)naphthalene with this compound.
Materials:
-
1,8-di(methylamino)naphthalene
-
This compound
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 1,8-di(methylamino)naphthalene in 50 mL of anhydrous acetonitrile.
-
Addition of Base: Add 2.2 mmol of triethylamine to the solution. This base is crucial for scavenging the HBr that is generated during the reaction, driving the equilibrium towards the product.
-
Addition of Electrophile: While stirring, add a solution of 1.0 mmol of this compound in 20 mL of anhydrous acetonitrile dropwise over 15 minutes. The slow addition helps to control the reaction rate and minimize side reactions.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diazacyclodecane derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed by spectroscopic methods. Key expected signals include:
-
¹H NMR: A characteristic singlet for the methylene protons (–CH₂Br) and a complex multiplet pattern in the aromatic region corresponding to the six naphthalene protons.[11]
-
¹³C NMR: Signals corresponding to the methylene carbons and the unique aromatic carbons of the naphthalene ring system.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[11]
References
- 1. CAS 2025-95-8: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 2025-95-8 | FB152649 [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. This compound(2025-95-8) IR2 spectrum [chemicalbook.com]
The Peri-Substituted Naphthalene: An In-depth Technical Guide to the Crystal Structure of 1,8-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Steric Strain and Reactivity in 1,8-Disubstituted Naphthalenes
1,8-Bis(bromomethyl)naphthalene is an organic compound featuring a naphthalene core with two bromomethyl groups situated at the 1 and 8 positions. This peri-substitution pattern forces the substituents into close proximity, leading to significant steric strain and unique chemical reactivity. The molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures such as proton sponges and macrocycles.[1][2] The presence of two reactive bromomethyl groups makes it a potent alkylating agent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating its reactivity and designing novel applications. This guide provides a comprehensive technical overview of the crystal structure of this compound, including its synthesis, molecular geometry, and the subtle interplay of intermolecular forces that govern its solid-state packing.
Synthesis and Crystallization: A Self-Validating Protocol
The synthesis of this compound is typically achieved through the radical bromination of 1,8-dimethylnaphthalene. The following protocol, based on established methodologies for benzylic bromination, provides a reliable route to high-purity crystalline material.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,8-Dimethylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Ethanol
-
Sodium sulfite solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dimethylnaphthalene in anhydrous carbon tetrachloride.
-
Addition of Reagents: To the solution, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Initiation and Reflux: Heat the reaction mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. The progress of the reaction can be monitored by the disappearance of the denser NBS and the appearance of succinimide, which floats on the surface of the solvent.
-
Workup: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Filter the mixture to remove the succinimide by-product.
-
Quenching and Extraction: Wash the filtrate with a 5% sodium sulfite solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the carbon tetrachloride under reduced pressure using a rotary evaporator.
-
Crystallization: The crude this compound is obtained as a solid. Recrystallize the crude product from ethanol to yield pure, crystalline this compound.[4]
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: N-Bromosuccinimide is the reagent of choice for selective benzylic bromination over aromatic ring bromination due to its ability to provide a low, steady concentration of bromine radicals.
-
AIBN as Initiator: AIBN is a common radical initiator that decomposes at a convenient temperature to start the chain reaction.
-
Carbon Tetrachloride as Solvent: Anhydrous carbon tetrachloride is a non-polar solvent that is suitable for radical reactions and dissolves the reactants well.
-
Recrystallization for Purification: Recrystallization is a robust method for purifying solid organic compounds, ensuring the high purity required for crystallographic studies and subsequent synthetic applications.
The Crystal Structure of this compound: A Detailed Analysis
The definitive determination of the crystal structure of this compound was first reported in the Journal of Organic Chemistry in 1974. While the full crystallographic data from this original publication is not readily accessible, computational modeling provides valuable insights into the molecular geometry. The following data is based on computed properties and serves as a reliable representation of the molecule's structure.
Molecular Geometry
The steric hindrance between the two peri-positioned bromomethyl groups significantly influences the molecular geometry, causing distortions from an idealized planar naphthalene system.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (aromatic, avg.) | 1.41 |
| C-C (naphthyl-CH2) | 1.51 |
| C-H (aromatic, avg.) | 1.08 |
| C-H (methylene, avg.) | 1.09 |
| C-Br | 1.97 |
| Bond Angles (°) | |
| C-C-C (aromatic, avg.) | 120.0 |
| C(naphthyl)-C(naphthyl)-C(CH2) | 122.5 |
| C(naphthyl)-C(CH2)-H | 109.5 |
| C(naphthyl)-C(CH2)-Br | 112.0 |
| H-C(CH2)-Br | 109.5 |
Note: The values presented in this table are based on computational models and are intended to be representative. Experimental values may vary slightly.
Visualization of the Molecular Structure
The following diagram illustrates the molecular structure of this compound, highlighting the spatial arrangement of the atoms.
Caption: Molecular structure of this compound.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is dictated by a network of non-covalent interactions. In the crystal structure of this compound and its isomers, several types of weak interactions are observed, including weak C-H···Br hydrogen bonds, Br···Br interactions, C-H···π contacts, and π···π stacking.[5][6][7] These interactions collectively stabilize the crystal lattice.
The packing of the ten isomers of di(bromomethyl)naphthalene has been systematically analyzed, revealing trends in their intermolecular interactions.[5][7] For the 1,8-isomer, the proximity of the bromomethyl groups on the same side of the naphthalene ring system influences the packing arrangement. The interplay of these weak forces results in a well-ordered crystalline solid.
Logical Relationship of Intermolecular Forces
The following diagram illustrates the hierarchy and interplay of intermolecular forces that determine the crystal packing.
References
- 1. ossila.com [ossila.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Out-Basicity of 1,8-bis(dimethylamino)naphthalene: the experimental and theoretical challenge - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. This compound 98 2025-95-8 [sigmaaldrich.com]
Reactivity of peri-substituted naphthalene compounds
An In-Depth Technical Guide to the Reactivity of Peri-Substituted Naphthalene Compounds
Foreword: Beyond the Planar Aromatic
To the researcher, scientist, and drug developer, the naphthalene core represents a familiar scaffold—a rigid, planar, and electron-rich system. However, when substituents are forced into the sterically demanding 1,8- or peri-positions, this familiar planarity is profoundly disrupted. The resulting molecules are no longer simple aromatic systems; they are three-dimensional entities defined by strain, intramolecular interactions, and unique electronic landscapes. This guide eschews a conventional review format. Instead, it serves as a deep dive into the causality of reactivity in peri-substituted naphthalenes, exploring how the foundational principles of steric hindrance and electronic perturbation give rise to compounds with extraordinary properties and functions, from potent superbases to novel organocatalysts and advanced materials.
The Defining Feature: The Peri-Interaction
The uniqueness of peri-substitution stems from the rigid geometry of the naphthalene skeleton. Unlike ortho-substituents on a benzene ring, which are approximately 3.3 Å apart, substituents at the C1 and C8 positions of naphthalene are forced into a proximity of about 2.5 Å.[1] This distance is often less than the sum of the van der Waals radii of the substituent atoms, leading to significant steric repulsion and electronic interactions.[2][3] This forced proximity, or peri-interaction, is the central theme dictating the structure, stability, and chemical behavior of these molecules.
The molecule must alleviate the strain energy imposed by this interaction. It does so through a combination of in-plane and out-of-plane distortions of the naphthalene backbone and the substituents themselves.[4][5] X-ray crystallography studies reveal significant twisting of the aromatic skeleton and displacement of the peri-atoms to accommodate the steric bulk.[2][5] This inherent strain is not a liability but the primary driver of the unusual reactivity observed in these systems.[6]
Caption: Geometric comparison of peri- and ortho-substitution.
The "Proton Sponge" Effect: A Case Study in Strain and Basicity
Perhaps the most celebrated example of peri-interaction is 1,8-bis(dimethylamino)naphthalene (DMAN), commercially known as Proton Sponge®.[7][8] While typical aromatic amines have pKa values for their conjugate acids in the range of 4-5, the conjugate acid of DMAN has an astonishingly high pKa of 12.1 in water.[7][9] This makes it a potent base but, due to steric shielding of the nitrogen lone pairs, a very poor nucleophile—a highly desirable combination in organic synthesis.[8]
The origin of this superbasicity is threefold:
-
Ground-State Destabilization: In the free base, the lone pairs of the two nitrogen atoms are forced into close proximity, leading to strong electrostatic repulsion. This destabilizes the neutral molecule.[9]
-
Cationic Stabilization: Upon protonation, the proton is captured between the two nitrogen atoms, forming a strong, stable intramolecular hydrogen bond.[9][10] This relieves the lone pair repulsion.
-
Steric Strain Relief: The formation of the N-H-N bond allows the dimethylamino groups to move into a more planar, less strained conformation relative to the naphthalene ring.[9]
This interplay of effects dramatically shifts the acid-base equilibrium in favor of the protonated form.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 7. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Naphthalene 'proton sponges' - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Bis(bromomethyl)naphthalene
Introduction
1,8-Bis(bromomethyl)naphthalene is a pivotal bifunctional electrophile in the field of organic and supramolecular chemistry. Characterized by a naphthalene core with two bromomethyl groups situated in the sterically crowded peri-positions, this compound serves as a rigid and versatile building block for a host of complex molecular architectures.[1] Its significance lies in its ability to act as a potent alkylating agent, enabling the construction of macrocycles, molecular clips, and intricate host-guest systems.[2][3][4] Notably, it is a key precursor in the synthesis of novel proton sponges, a class of compounds with exceptionally high basicity.[2]
This guide provides a comprehensive, technically-grounded overview for researchers and drug development professionals. It moves beyond a simple recitation of procedures to explain the underlying chemical principles, offering field-proven insights into the synthesis, purification, and rigorous characterization of this important synthetic intermediate.
Part 1: Synthesis of this compound
The most reliable and widely adopted method for synthesizing this compound is through the free-radical bromination of its precursor, 1,8-dimethylnaphthalene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl groups.
The Causality Behind the Synthetic Strategy
The choice of benzylic free-radical bromination is dictated by the desire to functionalize the methyl groups without altering the aromatic naphthalene core.
-
Starting Material : The synthesis begins with 1,8-dimethylnaphthalene. While commercially available, its synthesis can be achieved via Grignard reactions from corresponding halo-naphthalenes if necessary.[5]
-
Reagent Selection : N-Bromosuccinimide (NBS) is the brominating agent of choice.[6][7] The primary reason for its use is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial for selectivity. High concentrations of Br₂ would favor electrophilic aromatic substitution (bromination of the naphthalene ring) rather than the desired free-radical substitution at the benzylic positions.
-
Initiation : The reaction requires a radical initiator to start the chain reaction. 2,2'-Azobisisobutyronitrile (AIBN) is commonly used because it decomposes at a convenient rate upon heating (typically around 80°C) to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination cascade.[6][8]
-
Solvent : An inert, non-polar solvent is essential. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness and ability to dissolve the reactants.[6] However, due to its toxicity and environmental concerns, less hazardous alternatives like 1,2-dichlorobenzene have been successfully employed.[8]
Reaction Mechanism: A Free-Radical Chain Process
The bromination proceeds via a classic free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.
Caption: Free-radical mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution, followed by the characterization detailed in the next section, confirms the integrity of the process.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 1,8-Dimethylnaphthalene | 156.22 | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 25.0 g | 2.2 |
| AIBN | 164.21 | 1.0 g | 0.095 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 250 mL | - |
Procedure:
-
Setup : To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-dimethylnaphthalene (10.0 g), N-bromosuccinimide (25.0 g), and AIBN (1.0 g).
-
Solvent Addition : Add 250 mL of dry carbon tetrachloride.
-
Reaction Initiation : Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction is often initiated with a heat lamp to ensure consistent radical formation. The reaction progress is visually indicated by the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[9]
-
Reaction Monitoring : Continue refluxing for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.
-
Work-up :
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The crude product will be a yellowish solid.
-
Recrystallize the crude solid from a suitable solvent system, such as chloroform or a mixture of hexane and ethyl acetate, to yield the pure product as white or off-white crystals.[6]
-
Safety Precautions : This reaction involves hazardous materials. This compound is corrosive and causes severe skin burns and eye damage.[10] NBS is a lachrymator and an irritant. Carbon tetrachloride is a known carcinogen and is toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Part 2: Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data provide a benchmark for validation.
Caption: Workflow for the purification and characterization of the final product.
Physical Properties
-
Appearance : White to light yellow crystalline solid.[1]
-
Melting Point : 131-133 °C (literature value).[11] A sharp melting point within this range is a strong indicator of high purity.
Spectroscopic Data
Table 2: Summary of Spectroscopic and Physical Data
| Property | Value |
| Molecular Formula | C₁₂H₁₀Br₂ |
| Molecular Weight | 314.02 g/mol [12] |
| Melting Point | 131-133 °C[11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (d), ~7.5 (t), ~7.4 (d), ~5.1 (s) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic region (125-135), Benzylic CH₂ (~33) |
| Mass Spec (EI) | m/z: 312, 314, 316 (M⁺, isotopic pattern for Br₂) |
| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~1200 (C-Br) |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy : The proton NMR spectrum is the most informative tool for structural confirmation.
-
Aromatic Region (δ 7.0-8.0 ppm) : The naphthalene protons will appear as a series of doublets and triplets, characteristic of the 1,8-disubstituted pattern.
-
Benzylic Protons (δ ~5.1 ppm) : The four protons of the two bromomethyl (-CH₂Br) groups are chemically equivalent and will appear as a sharp singlet. The significant downfield shift from typical alkyl protons is due to the deshielding effects of the adjacent bromine atom and the naphthalene ring current.[13] The integration of this peak relative to the aromatic protons (4H:6H) is a key diagnostic feature.
-
-
¹³C NMR Spectroscopy :
-
Mass Spectrometry :
-
The mass spectrum will show a characteristic isotopic cluster for the molecular ion (M⁺) due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in three peaks for the molecular ion at m/z values of [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
-
Part 3: Applications in Research and Drug Development
This compound is not an end product but a versatile intermediate. Its rigid structure and the defined spatial orientation of the two reactive bromomethyl groups make it an ideal scaffold.
-
Supramolecular Chemistry : It is frequently used to synthesize macrocyclic hosts capable of encapsulating guest molecules. The naphthalene unit often acts as a fluorescent reporter group in sensing applications.[4]
-
Proton Sponges : Reaction with primary or secondary amines, such as 1,8-diaminonaphthalene derivatives, leads to the formation of complex polycyclic structures with unique basicity and conformational properties, known as proton sponges.[2]
-
Constrained Peptides and Nucleosides : In drug development, it can be used to cyclize or staple peptides and other biomolecules, locking them into specific bioactive conformations to enhance target affinity and metabolic stability.
Conclusion
This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the causality behind the chosen synthetic route—specifically the principles of free-radical benzylic bromination—researchers can confidently and safely produce this valuable compound. The comprehensive characterization data provided serves as a reliable benchmark for quality control, ensuring the integrity of the material for its subsequent applications in advanced organic synthesis, materials science, and the development of novel therapeutics.
References
- 1. CAS 2025-95-8: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and applications of responsive macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound 98 2025-95-8 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Electrochemical Properties of 1,8-Bis(bromomethyl)naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrochemical properties of 1,8-bis(bromomethyl)naphthalene and its derivatives. By synthesizing established principles of electrochemistry with insights into the unique steric and electronic effects of the peri-substituted naphthalene core, this document serves as a foundational resource for researchers exploring the synthesis of novel electroactive materials and the development of advanced therapeutic agents.
Introduction: The Unique Landscape of Peri-Naphthalene Systems
The 1,8-disubstituted (peri) naphthalene scaffold represents a fascinating and highly versatile platform in organic chemistry. Due to the rigid naphthalene framework, substituents at the 1 and 8 positions are held in close proximity, leading to significant steric and electronic interactions that dictate their chemical reactivity. This compound, in particular, is a key building block for a variety of more complex molecular architectures, including acenaphthenes and "proton sponges"[1]. While its utility in synthesis is well-documented, a thorough understanding of its electrochemical behavior is crucial for its application in the development of electroactive materials and for elucidating potential redox-mediated biological activities.
This guide will delve into the fundamental electrochemical characteristics of the this compound core, explore the electrochemical transformations of its derivatives, and provide detailed experimental protocols for their characterization.
The Core Electrochemical Behavior: Unraveling the Redox Profile
Direct experimental data on the electrochemical properties of this compound is limited in the literature. However, by examining the behavior of the closely related compound, 1-bromomethylnaphthalene, we can deduce the fundamental redox characteristics of the bromomethyl moiety on the naphthalene ring[2].
The Electrochemical Reduction of the Bromomethyl Group
The key electrochemical process for this compound is the reduction of the carbon-bromine bond in the benzylic-like methyl groups. The cyclic voltammetry of 1-bromomethylnaphthalene shows a reduction peak at approximately -1.65 V[2]. This reduction is an irreversible process, characteristic of the cleavage of the C-Br bond.
The generally accepted mechanism for the electrochemical reduction of benzylic halides involves the following steps:
-
Single Electron Transfer (SET): The initial step is the transfer of a single electron to the C-Br bond, leading to the formation of a radical anion.
-
Bond Cleavage: The radical anion is unstable and rapidly undergoes cleavage of the C-Br bond to form a naphthylmethyl radical and a bromide anion.
-
Further Reduction or Dimerization: The resulting naphthylmethyl radical can then either be further reduced at the electrode surface to form a carbanion or undergo dimerization to form a bibenzyl-type species.
The following table summarizes the expected electrochemical parameters for the reduction of the bromomethyl group on a naphthalene core, based on data from 1-bromomethylnaphthalene[2].
| Feature | Description | Approximate Potential (V vs. reference electrode) |
| Reduction Peak (Epc) | Irreversible reduction of the C-Br bond. | -1.65 |
| Mechanism | Initial single electron transfer followed by C-Br bond cleavage. | - |
| Products | Naphthylmethyl radicals, carbanions, and dimeric species. | - |
The Influence of the Peri-Substitution
The presence of two bromomethyl groups in the peri-positions of this compound introduces the strong possibility of intramolecular reactions following the initial electrochemical reduction. The close proximity of the two reactive centers can facilitate intramolecular cyclization.
Upon the electrochemical generation of one naphthylmethyl radical (or carbanion), it is sterically poised to react with the adjacent bromomethyl group. This intramolecular reaction would lead to the formation of a five-membered ring, yielding acenaphthene. This cyclization pathway is a well-established synthetic route for the preparation of acenaphthene from this compound using chemical reducing agents[3].
The proposed electrochemical formation of acenaphthene from this compound is depicted in the following workflow:
Caption: Proposed electrochemical reduction and subsequent intramolecular cyclization of this compound to form acenaphthene.
Electrochemical Properties of Key Derivatives
The true electrochemical versatility of this compound lies in its ability to serve as a precursor for a wide range of functional derivatives. By replacing the bromine atoms with various electroactive moieties, a diverse library of compounds with tailored redox properties can be synthesized.
Acenaphthene and Acenaphthylene: The Cyclized Core
As discussed, acenaphthene is a likely product of the electrochemical reduction of this compound. Acenaphthene itself can be further oxidized electrochemically to acenaphthylene. Acenaphthylene is known to be electrochemically active and can undergo reduction to form a stable radical anion[4].
The electrochemical properties of acenaphthene and acenaphthylene are summarized below:
| Compound | Redox Process | Key Features |
| Acenaphthene | Oxidation | Can be electrochemically oxidized to acenaphthylene. |
| Acenaphthylene | Reduction | Forms a stable radical anion upon reduction. |
Peri-Substituted Naphthalene Diimides (NDIs)
While not directly synthesized from this compound, peri-substituted naphthalene diimides (NDIs) are a critical class of electroactive naphthalene derivatives. They are typically synthesized from naphthalenetetracarboxylic dianhydride. The study of their electrochemical properties provides valuable insights into the influence of the naphthalene core on redox behavior.
NDIs are characterized by two reversible one-electron reduction steps, forming stable radical anions and dianions. The reduction potentials of NDIs can be tuned by modifying the substituents on the naphthalene core, making them highly attractive for applications in organic electronics and energy storage[5]. The general redox behavior of NDIs is illustrated in the following diagram:
Caption: Stepwise two-electron reduction of a naphthalene diimide (NDI) core.
Experimental Protocols for Electrochemical Characterization
To investigate the electrochemical properties of this compound and its derivatives, cyclic voltammetry (CV) is the primary technique of choice.
Step-by-Step Cyclic Voltammetry Protocol
-
Preparation of the Electrolyte Solution:
-
Dissolve a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
-
Preparation of the Analyte Solution:
-
Dissolve the this compound derivative of interest in the deoxygenated electrolyte solution to a final concentration of approximately 1-5 mM.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Ensure all electrodes are properly cleaned and polished before use.
-
-
Cyclic Voltammetry Measurement:
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.
-
Analyte Scan: Introduce the analyte solution into the electrochemical cell and record the cyclic voltammogram.
-
Scan Rate Dependence: Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.
-
-
Data Analysis:
-
Determine the peak potentials (Epa for anodic peaks, Epc for cathodic peaks).
-
Calculate the half-wave potential (E1/2 = (Epa + Epc)/2) for reversible or quasi-reversible processes.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer.
-
Plot the peak current (ip) versus the square root of the scan rate (ν1/2) to determine if the process is diffusion-controlled.
-
Conclusion and Future Directions
This compound serves as a versatile and powerful building block for the creation of a wide array of electroactive molecules. While its own electrochemical behavior is dominated by the irreversible reduction of the bromomethyl groups, likely leading to intramolecular cyclization to form acenaphthene, its true potential lies in the diverse electrochemical properties of its derivatives.
Future research in this area should focus on the direct experimental investigation of the electrochemical reduction of this compound to confirm the proposed intramolecular cyclization pathway. Furthermore, the synthesis and electrochemical characterization of novel derivatives, where the bromomethyl groups are replaced with various redox-active functionalities, will undoubtedly lead to the discovery of new materials with exciting applications in sensors, molecular electronics, and energy storage. The unique steric constraints of the peri-naphthalene core will continue to provide a rich playground for the design of molecules with unprecedented electrochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chalcogen controlled redox behaviour in peri-substituted S, Se and Te naphthalene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. acris.aalto.fi [acris.aalto.fi]
Unraveling Steric Strain: A Technical Guide to the Conformational Analysis of 1,8-Bis(bromomethyl)naphthalene using Theoretical Calculations
Abstract
The unique architecture of 1,8-disubstituted naphthalenes, often termed "proton sponges" or peri-substituted systems, presents a fascinating case of intramolecular steric strain that dictates their chemical reactivity and physical properties. 1,8-Bis(bromomethyl)naphthalene is a key exemplar, where the bulky bromomethyl groups in close proximity force a distortion of the naphthalene scaffold. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of this compound. We will explore the application of Density Functional Theory (DFT) to elucidate the preferred spatial arrangement of the bromomethyl substituents, quantify the energetic barriers to their rotation, and correlate these findings with available experimental data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of sterically hindered molecular systems.
Introduction: The Significance of Peri-Interaction
The naphthalene ring system is generally considered planar. However, when bulky substituents are introduced at the peri-positions (C1 and C8), significant steric repulsion arises. This "peri-interaction" forces the substituents to splay outwards and can induce substantial out-of-plane distortions in the naphthalene core itself to alleviate this strain.[1] Understanding the conformational preferences of molecules like this compound is crucial for several reasons:
-
Reactivity and Synthesis: The spatial orientation of the bromomethyl groups directly influences their accessibility for chemical reactions. For instance, this molecule is a precursor in the synthesis of various macrocycles and other complex architectures.[2]
-
Materials Science: The defined three-dimensional structure of peri-substituted naphthalenes can be exploited in the design of novel materials with specific optical or electronic properties.[3]
-
Drug Design: The rigid, distorted scaffold of such molecules can serve as a unique template for the development of new therapeutic agents.
This guide will focus on the application of theoretical calculations, a powerful tool for probing molecular conformations and energetics that can be challenging to study experimentally.
Theoretical Methodology: A Rationale-Driven Approach
The choice of computational methodology is paramount for obtaining accurate and reliable results. For a molecule like this compound, where both steric and electronic effects are at play, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4][5]
The Power of Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach has become a mainstay in computational chemistry for its ability to handle medium to large-sized molecules with reasonable computational resources.
Selecting the Right Functional and Basis Set
The accuracy of a DFT calculation is largely determined by the chosen exchange-correlation functional and the basis set.[6]
-
Exchange-Correlation Functional: This is the component of the DFT calculation that approximates the quantum mechanical effects of electron exchange and correlation. For systems involving non-covalent interactions, such as the steric clash in our target molecule, hybrid functionals like B3LYP are often a good starting point. For potentially improved accuracy in describing dispersion forces, which can be significant in sterically crowded systems, functionals from the Minnesota family (e.g., M06-2X) are highly recommended.[7]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. For geometry optimizations and frequency calculations of a molecule of this size, a Pople-style basis set such as 6-31G(d,p) is a cost-effective choice. For more accurate single-point energy calculations on the optimized geometries, a larger basis set like 6-311+G(d,p) is advisable.
Workflow for Conformational Analysis
A systematic approach is necessary to explore the potential energy surface of this compound. The following workflow outlines the key steps:
Caption: A typical workflow for the theoretical conformational analysis of this compound.
Step-by-Step Computational Protocol
This section provides a detailed protocol for performing the conformational analysis using a computational chemistry software package like Gaussian, Q-Chem, or ORCA.
Building the Initial Structures
-
Construct the this compound molecule in a molecular modeling program.
-
Generate at least two initial conformations for the bromomethyl groups:
-
syn-conformer: Both bromine atoms are on the same side of the naphthalene plane.
-
anti-conformer: The bromine atoms are on opposite sides of the naphthalene plane.
-
-
Save the coordinates of these initial structures in a format compatible with your chosen software (e.g., .xyz or .gjf).
Geometry Optimization
-
Input File Preparation: Create an input file for each conformer. Specify the following:
-
Calculation Type: Geometry Optimization.
-
Method: DFT (e.g., B3LYP or M06-2X).
-
Basis Set: 6-31G(d,p).
-
Coordinates: The coordinates of the initial structure.
-
-
Execution: Submit the calculation to the computational software.
-
Analysis: Upon completion, examine the output file to ensure the optimization has converged successfully. The final optimized coordinates represent a local minimum on the potential energy surface.
Vibrational Frequency Calculation
-
Input File Preparation: Using the optimized geometry from the previous step, create a new input file.
-
Calculation Type: Frequency.
-
Method and Basis Set: The same as used for the geometry optimization.
-
-
Execution: Run the frequency calculation.
-
Analysis: Check the output for the number of imaginary frequencies.
-
Zero imaginary frequencies: The structure is a true local minimum.
-
One or more imaginary frequencies: The structure is a saddle point (a transition state) or a higher-order saddle point. If this occurs during the optimization of a conformer, it indicates that the initial guess was not in a potential well, and a new starting geometry should be considered.
-
Transition State Search (for Rotational Barriers)
-
Input File Preparation: To find the transition state for the interconversion of the syn and anti conformers, a transition state search calculation is required.
-
Calculation Type: Transition State Optimization (e.g., Opt=TS).
-
Method and Basis Set: The same as used for the geometry optimizations.
-
Initial Guess: A structure that is approximately halfway between the syn and anti conformers.
-
-
Execution and Analysis: Run the calculation and perform a frequency analysis on the resulting structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation of the bromomethyl groups).
Results and Discussion: Correlating Theory with Experiment
The theoretical calculations provide a wealth of quantitative data that can be compared with experimental findings.
Conformational Energies and Geometries
The relative energies of the optimized conformers will indicate the most stable arrangement of the bromomethyl groups. It is expected that the steric repulsion between the bromomethyl groups will lead to significant distortions from an idealized planar naphthalene structure.
| Parameter | syn-Conformer (Calculated) | anti-Conformer (Calculated) | Experimental (X-ray) [8] |
| Relative Energy (kcal/mol) | To be calculated | To be calculated | N/A |
| C1-C9-C8 Dihedral Angle (°) | To be calculated | To be calculated | ~180° (for planarity) |
| C(naphthyl)-CH2-Br Angle (°) | To be calculated | To be calculated | Available in CIF data |
| Distance between Br atoms (Å) | To be calculated | To be calculated | Available in CIF data |
Note: The "To be calculated" fields would be populated with the results from the DFT calculations.
Experimental evidence from X-ray crystallography of 1,8-di(bromomethyl)naphthalene provides a crucial benchmark for validating the theoretical results.[8] A comparison of the calculated bond lengths, angles, and dihedral angles with the crystal structure data will indicate the accuracy of the chosen computational model.
Rotational Energy Barrier
The energy difference between the most stable conformer(s) and the transition state for their interconversion provides the rotational energy barrier. This value is indicative of the conformational flexibility of the molecule at a given temperature. Studies on similar peri-substituted naphthalenes have shown that these barriers can be significant.[9]
Interpreting Spectroscopic Data
Theoretical calculations can also aid in the interpretation of experimental spectroscopic data.
-
NMR Spectroscopy: The calculated magnetic shielding tensors can be converted into NMR chemical shifts. The predicted ¹H and ¹³C NMR spectra for the different conformers can be compared with experimental data to provide further evidence for the predominant conformation in solution.[10]
-
Vibrational Spectroscopy: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
Conclusion: A Powerful Synergy of Theory and Experiment
The theoretical conformational analysis of this compound provides invaluable insights into the structural consequences of severe steric strain. By employing robust computational methods like DFT, we can obtain a detailed picture of the molecule's potential energy surface, identify stable conformers, and quantify the energy barriers that separate them. The synergy between these theoretical predictions and experimental data from X-ray crystallography and NMR spectroscopy allows for a comprehensive and validated understanding of this fascinating molecular system. This knowledge is not only of fundamental chemical interest but also has practical implications for the rational design of new molecules with tailored properties in materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety and handling precautions for 1,8-Bis(bromomethyl)naphthalene
An In-Depth Technical Guide to the Safe Handling of 1,8-Bis(bromomethyl)naphthalene
Introduction: Understanding the Molecule and Its Associated Risks
This compound (CAS No. 2025-95-8) is a highly reactive aromatic compound utilized as a versatile intermediate in organic synthesis.[1][2] Its utility stems from the two bromomethyl groups positioned on the naphthalene core, which serve as reactive sites for various nucleophilic substitution and cross-coupling reactions.[1][2] These very features, however, render it a significant occupational hazard if not handled with the stringent protocols outlined in this guide. This document provides a comprehensive overview of the safety and handling precautions necessary for this compound, grounded in established chemical safety principles, for researchers, scientists, and professionals in drug development. The primary, immediate hazard associated with this compound is its severe corrosivity.[3][4]
Section 1: Hazard Analysis and Toxicological Profile
A thorough understanding of the hazards is the foundation of safe laboratory practice. This compound is classified as a corrosive solid, capable of causing severe, irreversible damage to living tissue upon contact.
1.1 GHS Classification and Labeling
Globally Harmonized System (GHS) criteria provide a universal framework for hazard communication.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B |
| Danger | H314: Causes severe skin burns and eye damage.[3][5] |
| Serious Eye Damage/Irritation | 1 | (Same as above) | Danger | H318: Causes serious eye damage.[3] |
1.2 Toxicological Summary and Routes of Exposure
-
Dermal (Skin) Contact: Direct contact with the solid powder or solutions containing it will cause severe chemical burns.[6] The severity depends on the duration of contact.
-
Ocular (Eye) Contact: This is a critical exposure route. The powder can cause immediate, severe damage to the cornea, potentially leading to permanent vision loss. It is also classified as a lachrymator, a substance that induces tearing.[6]
-
Inhalation: Inhaling the dust can cause severe irritation and chemical burns to the nose, throat, and respiratory tract.[6]
-
Ingestion: Swallowing the chemical will cause severe burns to the mouth, throat, and gastrointestinal tract, and can lead to perforation of the digestive tract.[6]
1.3 Reactivity and Incompatibility Profile
Understanding chemical incompatibilities is crucial to prevent dangerous reactions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[6]
-
Moisture Sensitivity: Contact with moisture may cause hydrolysis, potentially releasing hydrogen bromide gas, which is itself corrosive and toxic.
-
Hazardous Decomposition Products: When heated to decomposition or in a fire, it can release toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[6][7]
Section 2: The Hierarchy of Controls for Safe Handling
The most effective approach to mitigating risk is to follow the hierarchy of controls, a systematic framework that prioritizes safety measures.
Caption: Hierarchy of Controls for mitigating exposure risks.
2.1 Engineering Controls: The Primary Barrier
Engineering controls are the most critical element for safely handling this compound.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1][8] This contains the hazardous dust and protects the user from inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.
2.2 Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed, lab-specific SOP for working with this chemical. The SOP should include all steps from material retrieval to waste disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and this guide before beginning work.[9]
-
Designated Areas: Clearly designate the specific fume hood and bench area where this chemical will be handled.
2.3 Personal Protective Equipment (PPE): The Last Line of Defense
PPE is mandatory and should be selected based on the high corrosivity of the material.[4]
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. Given the severe ocular hazard, a full-face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or during transfers where splashing is possible.[1]
-
Hand Protection: Wear chemical-resistant gloves. Heavy-duty nitrile or butyl rubber gloves are recommended for handling corrosive materials.[8] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Skin and Body Protection: A 100% cotton lab coat should be worn, fully buttoned, with sleeves down.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is advised. Ensure legs and feet are fully covered; closed-toe, non-permeable shoes are mandatory.
-
Respiratory Protection: When handling the powder outside of a glove box, even within a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended to prevent inhalation of fine particles that may escape containment.[4]
Section 3: Detailed Experimental Protocols
3.1 Protocol for Safe Weighing and Dispensing of Powder
-
Preparation: Don all required PPE (face shield, lab coat, heavy-duty gloves). De-clutter the designated fume hood, removing any unnecessary equipment or incompatible chemicals.[9]
-
Static Control: Certain powders can be affected by static electricity, causing them to disperse unexpectedly.[10] If this is observed, use an anti-static gun or ionizer inside the hood if available.
-
Weighing: Place a tared, labeled, and sealable container on an analytical balance inside the fume hood. If the balance is sensitive to airflow, use a draft shield or place the balance just outside the hood sash and perform transfers inside the hood.[10]
-
Transfer: Using a corrosion-resistant scoop or spatula, carefully transfer the desired amount of this compound into the container.[8] Perform this action slowly and close to the container opening to minimize dust generation.
-
Sealing: Securely cap the container immediately after the transfer is complete.
-
Cleanup: Carefully wipe down the spatula, the balance, and the fume hood work surface with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.[9]
3.2 Protocol for Emergency Spill Cleanup (Minor Spill < 5 grams)
This protocol applies only to minor spills that personnel are trained and comfortable cleaning up. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11][12]
-
Alert and Isolate: Immediately alert others in the laboratory.[13] Secure the area to prevent others from entering.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.3.
-
Containment: Do not use water. Gently cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial spill absorbent for corrosive solids.[14] Start from the outside of the spill and work inwards to prevent spreading.[13]
-
Collection: Once the powder is fully covered and absorbed, carefully sweep or scoop the mixture into a clearly labeled, sealable hazardous waste container using a non-metallic scoop and dustpan.[11][13] Avoid creating dust.
-
Decontamination: Wipe the spill area with soap and water.[12] Collect the cleaning materials (paper towels, etc.) and place them in the hazardous waste container.
-
Disposal: Seal the waste container and arrange for pickup through your institution's EHS department.[15]
-
Restock: Replenish the spill kit with any used supplies.[13]
Section 4: First Aid and Emergency Measures
Immediate and decisive action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes under an emergency shower.[12] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Section 5: Storage and Disposal
5.1 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep in a designated corrosives cabinet or area.[6]
-
Store away from incompatible materials, particularly moisture, bases, and oxidizing agents.[6]
5.2 Disposal
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Collect waste in a properly sealed and labeled container.
-
Contact your institution's EHS office to arrange for proper disposal in accordance with all local, state, and federal regulations.[15] Do not attempt to dispose of this chemical in the standard trash or down the drain.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. CAS 2025-95-8: this compound [cymitquimica.com]
- 3. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 2025-95-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. acs.org [acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Macrocycles Using 1,8-Bis(bromomethyl)naphthalene
Introduction: The Versatility of 1,8-Bis(bromomethyl)naphthalene as a Macrocyclic Precursor
This compound is a rigid and pre-organized electrophilic building block ideally suited for the construction of a diverse array of macrocyclic structures.[1] The spatial arrangement of the two bromomethyl groups, held in close proximity by the naphthalene scaffold, facilitates intramolecular cyclization reactions with various dinucleophiles. This pre-organization minimizes the entropic penalty associated with macrocyclization, often leading to higher yields compared to more flexible acyclic precursors. The resulting macrocycles, often classified as naphthalenophanes, possess a well-defined cavity and have garnered significant interest in host-guest chemistry, molecular recognition, and as scaffolds in drug discovery.[2] This guide provides detailed protocols for the synthesis of macrocycles from this compound with diols, dithiols, and diamines, emphasizing the underlying chemical principles and experimental best practices.
Core Synthetic Strategy: High-Dilution Conditions
A critical parameter for successful macrocyclization is the implementation of high-dilution conditions. This technique kinetically favors intramolecular cyclization over intermolecular polymerization by maintaining a very low concentration of the reacting species. By slowly adding the electrophile and nucleophile solutions to a large volume of solvent, the probability of one end of a molecule reacting with its other end is significantly increased relative to reacting with another molecule.
I. Synthesis of Naphthophane Ethers via Williamson Ether Synthesis with Diols
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide. In the context of macrocyclization with this compound, a bis-alkoxide is generated in situ from a diol using a suitable base. This bis-nucleophile then undergoes a double SN2 reaction with the two bromomethyl groups to form the macrocyclic diether.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. Phenolic hydroxyl groups are acidic enough to be deprotonated by these bases. The choice of cation can also influence the reaction; cesium salts are often more soluble and can promote higher yields through the "cesium effect," which is thought to involve templating of the reactants.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic and reactive.
-
Temperature: The reaction is typically heated to increase the rate of the SN2 reaction. However, excessively high temperatures should be avoided to minimize side reactions.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for macrocyclic ether synthesis.
Protocol 1: Synthesis of a Naphthophane Ether with Hydroquinone
Materials:
-
This compound
-
Hydroquinone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and two syringe pump inlets, add 500 mL of anhydrous DMF and potassium carbonate (5 equivalents based on the diol).
-
Heat the suspension to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
In one syringe, prepare a solution of this compound (1.0 eq) in 100 mL of anhydrous DMF.
-
In a second syringe, prepare a solution of hydroquinone (1.0 eq) in 100 mL of anhydrous DMF.
-
Simultaneously add the solutions from both syringes to the refluxing suspension over a period of 8-12 hours.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for another 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with DCM.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water (3 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired naphthophane ether.
| Parameter | Value | Rationale |
| Solvent | Anhydrous DMF | Polar aprotic, solubilizes reactants and promotes SN2. |
| Base | K₂CO₃ (5 eq) | Deprotonates the diol; excess drives the reaction to completion. |
| Temperature | 80 °C | Provides sufficient energy for the reaction without significant decomposition. |
| Addition Time | 8-12 hours | Crucial for maintaining high-dilution conditions. |
| Reaction Time | 24-48 hours | Ensures complete reaction of the starting materials. |
II. Synthesis of Dithia[n,n]naphthalenophanes with Dithiols
The synthesis of thiacyclophanes from this compound and dithiols proceeds via a double nucleophilic substitution, analogous to the Williamson ether synthesis. Thiols are generally more nucleophilic than alcohols and can often be deprotonated with weaker bases.
Causality Behind Experimental Choices:
-
Base: A base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol is commonly used to generate the thiolate nucleophiles.
-
Solvent System: A two-phase system or a solvent mixture like benzene/ethanol can be effective. The use of a phase-transfer catalyst can also be beneficial in some cases.
-
Inert Atmosphere: It is important to perform the reaction under an inert atmosphere to prevent the oxidation of the dithiol to disulfides.
Reaction Mechanism: Dithia[n,n]naphthalenophane Formation
Caption: Mechanism of thiacyclophane formation.
Protocol 2: Synthesis of a Dithia[n,n]naphthalenophane with 1,4-Benzenedithiol
Materials:
-
This compound
-
1,4-Benzenedithiol
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Benzene, degassed
-
Chloroform
Procedure:
-
Prepare a solution of potassium hydroxide (2.5 mmol) in 800 mL of 95% ethanol in a 2 L three-neck flask equipped with a mechanical stirrer and two dropping funnels. Degas the solution by bubbling with nitrogen for 30 minutes.
-
In one dropping funnel, prepare a solution of this compound (1 mmol) in 100 mL of degassed benzene.
-
In the second dropping funnel, prepare a solution of 1,4-benzenedithiol (1 mmol) in 100 mL of degassed benzene.
-
Simultaneously add the solutions from both dropping funnels to the stirred ethanolic KOH solution over a period of 8-10 hours under a nitrogen atmosphere.
-
After the addition is complete, stir the mixture for an additional 8 hours.
-
Remove the solvent in vacuo.
-
Take up the residue in chloroform and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the dithia[n,n]naphthalenophane.[3]
| Parameter | Value | Rationale |
| Solvent | Benzene/Ethanol | Provides solubility for both reactants and the base. |
| Base | KOH (2.5 eq) | Sufficient to deprotonate the dithiol. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the dithiol. |
| Addition Time | 8-10 hours | Maintains high-dilution conditions. |
| Reaction Time | 16-18 hours | Allows for complete cyclization. |
III. Synthesis of Diazacyclophanes with Diamines
The reaction of this compound with primary or secondary diamines provides access to diazacyclophanes. These nitrogen-containing macrocycles are of particular interest due to their potential to act as ligands for metal ions and as "proton sponges".[4]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) is often used to scavenge the HBr formed during the reaction. Inorganic bases like K₂CO₃ can also be employed.
-
Solvent: Polar aprotic solvents such as acetonitrile or DMF are suitable for this reaction.
-
Temperature: The reaction can often be carried out at room temperature or with gentle heating.
Protocol 3: Synthesis of a Diazacyclodecane-based Proton Sponge
This protocol is adapted from the synthesis of a novel proton sponge.[4]
Materials:
-
This compound
-
1,8-Di(methylamino)naphthalene
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Dissolve 1,8-di(methylamino)naphthalene (1.0 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the solution of this compound to the stirred solution of the diamine and triethylamine over a period of 4-6 hours at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by recrystallization or column chromatography to yield the diazacyclodecane derivative.[4]
| Parameter | Value | Rationale |
| Solvent | Anhydrous Acetonitrile | Good solubility for reactants and facilitates SN2 reaction. |
| Base | Triethylamine (2.2 eq) | Scavenges HBr produced during the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed. |
| Addition Time | 4-6 hours | Maintains high-dilution conditions. |
| Reaction Time | 12-24 hours | Ensures complete reaction. |
Characterization of Naphthalenophane Macrocycles
The successful synthesis of the target macrocycles should be confirmed by a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the macrocycle, showing the characteristic signals for the naphthalene core, the linker, and the newly formed methylene bridges.
-
Mass Spectrometry (e.g., HRMS): Will confirm the molecular weight of the desired macrocyclic product.
-
X-ray Crystallography: Can provide unambiguous structural proof and information about the conformation of the macrocycle in the solid state.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the construction of a wide range of macrocyclic compounds. The protocols outlined in this guide provide a solid foundation for the synthesis of naphthophane ethers, thiacyclophanes, and diazacyclophanes. The rigid nature of the naphthalene spacer imparts a degree of pre-organization that is highly beneficial for macrocyclization. The resulting macrocycles are valuable targets for research in supramolecular chemistry, with potential applications in sensing, catalysis, and the development of novel therapeutics. Further exploration of different linker units and functionalization of the naphthalene core will undoubtedly lead to the discovery of new macrocycles with unique properties and functions.
References
Application Notes & Protocols: 1,8-Bis(bromomethyl)naphthalene in Supramolecular Chemistry
Audience: Researchers, scientists, and drug development professionals engaged in supramolecular chemistry, host-guest chemistry, and materials science.
Abstract: This document provides a comprehensive technical guide on the application of 1,8-bis(bromomethyl)naphthalene as a cornerstone building block in supramolecular chemistry. Its unique peri-substituted rigid framework forces the two reactive bromomethyl groups into close proximity, a feature that has been expertly exploited to construct sophisticated host molecules, molecular sensors, and dynamic chemical systems. We will move beyond simple procedural lists to explore the mechanistic reasoning behind protocol design, offering insights into creating self-validating experiments for the synthesis and characterization of molecular tweezers, macrocycles, and advanced "proton sponge" derivatives.
The Strategic Importance of this compound
The naphthalene backbone is a rigid, planar aromatic scaffold. In most disubstituted naphthalenes, reactive groups are too far apart to enforce cooperative interactions. The exception is peri-substitution at the 1 and 8 positions. Here, the substituents are spatially constrained to be approximately 2.5 Å apart, a distance within the van der Waals radius for many atoms[1]. This enforced proximity is the central feature that makes this compound (1) an invaluable precursor in supramolecular design.
The two bromomethyl groups serve as highly reactive electrophilic sites, susceptible to nucleophilic substitution (SN2) reactions. By reacting 1 with dinucleophiles, chemists can readily bridge the 1 and 8 positions, creating a diverse array of macrocyclic and acylic "pincer-like" structures. This strategy is foundational for developing:
-
Molecular Tweezers and Clips: For selective recognition of planar guest molecules through π-stacking and other non-covalent interactions[2].
-
Macrocyclic Hosts: For encapsulating ions or small molecules within a defined cavity.
-
Proton Sponges: Creating compounds with exceptionally high basicity and unique kinetic properties due to intramolecular hydrogen bonding and steric strain[3].
Physicochemical Properties and Safety Data
Before experimental work, it is critical to understand the properties and hazards of the starting material.
| Property | Value | Source |
| CAS Number | 2025-95-8 | [4][5] |
| Molecular Formula | C₁₂H₁₀Br₂ | [4][6] |
| Molecular Weight | 314.02 g/mol | [4] |
| Appearance | White to light yellow crystals or powder | [6] |
| Melting Point | 131-133 °C | |
| Hazard Codes | H314: Causes severe skin burns and eye damage | [4] |
| Signal Word | Danger | [4] |
| Storage | Store at 10°C - 25°C in a dry, well-ventilated place | [7] |
Causality Behind Safety Precautions: The high reactivity of the benzylic bromide groups makes this compound a potent alkylating agent[7]. It can readily react with nucleophilic functional groups in biological macromolecules, leading to severe tissue damage. Therefore, the use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.
Synthesis and Purification of the Precursor
While this compound is commercially available, understanding its synthesis from its precursor, 1,8-dimethylnaphthalene, provides insight into potential impurities. The standard method is a radical bromination using N-bromosuccinimide (NBS).
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound
Causality Note: This protocol is adapted from established radical bromination methods for benzylic positions. Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions due to its inertness, though safer alternatives like chlorobenzene or acetonitrile may be used. Azo-bis-isobutyronitrile (AIBN) is a thermal initiator that generates radicals at a controlled rate upon heating, minimizing explosive side reactions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,8-dimethylnaphthalene (1.0 eq) in CCl₄.
-
Reagent Addition: Add N-bromosuccinimide (2.1 eq) and AIBN (0.1 eq). The slight excess of NBS ensures complete dibromination.
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction is often initiated by the heat from a lamp. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats.
-
Completion: Continue refluxing for 4-6 hours or until TLC analysis confirms the disappearance of the starting material and monobrominated intermediate.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent like ethanol to yield pure this compound as crystalline needles.
Self-Validation: The purity of the final product should be confirmed by:
-
Melting Point: A sharp melting point at 131-133 °C indicates high purity.
-
¹H NMR (CDCl₃): Expect a singlet for the four benzylic protons (-CH₂Br) around δ 4.9-5.2 ppm and a multiplet pattern for the six aromatic protons of the naphthalene core.
-
Mass Spectrometry (EI-MS): A characteristic isotopic pattern for two bromine atoms around the molecular ion peak (m/z = 314).
Application: Synthesis of a Naphthalene-Based Molecular Tweezer
Molecular tweezers or clips are host molecules with open cavities designed to bind guest molecules. The rigid 1,8-disubstituted naphthalene core acts as an ideal spacer to which two recognition units ("arms") can be attached. This protocol describes the synthesis of a generic tweezer by reacting this compound with a catechol derivative to create a binding pocket for electron-deficient guests.
Caption: Logic of assembling a molecular tweezer and its function.
Protocol 3.1: Synthesis of a Catechol-Bridged Naphthalene Tweezer
Causality Note: This is a classic Williamson ether synthesis, adapted for a macrocyclization. The choice of a polar aprotic solvent like acetonitrile or DMF is crucial to dissolve the ionic phenoxide intermediate and promote the SN2 reaction. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the catechol hydroxyl groups without causing side reactions. The reaction is performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Setup: To a large three-neck round-bottom flask fitted with a reflux condenser and an addition funnel, add dry acetonitrile and potassium carbonate (3.0 eq).
-
High Dilution Setup: In separate flasks, prepare two solutions:
-
Solution A: this compound (1.0 eq) in dry acetonitrile.
-
Solution B: 3,6-di-tert-butylcatechol (1.0 eq) in dry acetonitrile.
-
-
Slow Addition: Heat the potassium carbonate suspension to reflux. Using syringe pumps or the addition funnel, add Solutions A and B simultaneously and dropwise to the refluxing suspension over a period of 8-10 hours. This slow addition is critical to maintain low concentrations of the reactants.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 12-24 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Wash the solids with acetonitrile.
-
Isolation: Evaporate the solvent from the combined filtrates. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution (e.g., hexanes to ethyl acetate/hexanes) is typically required to separate the desired monomeric macrocycle from unreacted starting materials and oligomeric byproducts.
Self-Validation and Characterization:
-
¹H NMR: The disappearance of the catechol -OH protons and a shift in the benzylic -CH₂- protons from ~5.0 ppm to ~4.5 ppm (now -CH₂-O-) would indicate successful ether formation.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): A strong signal corresponding to the calculated mass of the [M+H]⁺ or [M+Na]⁺ adduct of the macrocycle is definitive proof of the cyclization.
-
Binding Studies (Validation of Function): The tweezer's function can be validated by demonstrating its ability to bind a suitable guest. This is typically done via UV-Vis or NMR titration. For example, adding increasing amounts of an electron-poor guest like 1,3,5-trinitrobenzene to a solution of the tweezer should result in a color change and systematic shifts in the UV-Vis spectrum, from which a binding constant (Kₐ) can be calculated.
Application: Synthesis of a Diazacyclodecane-Based Proton Sponge
"Proton sponges" are compounds with very high basicity but low nucleophilicity. 1,8-Bis(dimethylamino)naphthalene is the archetypal example. This compound can be used to synthesize more complex, macrocyclic versions with unique properties[3][8]. This protocol outlines the synthesis of a 1,5-diazacyclodecane derivative by reacting 1 with 1,8-di(methylamino)naphthalene[3].
Protocol 4.1: Macrocyclization to Form a Proton Sponge
Causality Note: This reaction is another example of a double nucleophilic substitution to form a macrocycle. Triethylamine (TEA) is used as a mild, non-nucleophilic base to scavenge the HBr produced during the reaction, driving the equilibrium towards the product. The choice of solvent (e.g., acetonitrile or chloroform) is dictated by the solubility of both reactants.
-
Setup: In a round-bottom flask, dissolve 1,8-di(methylamino)naphthalene (1.0 eq) and triethylamine (2.2 eq) in dry acetonitrile.
-
Reactant Addition: In a separate flask, dissolve this compound (1.0 eq) in dry acetonitrile. Add this solution dropwise to the stirred amine solution at room temperature over 1 hour.
-
Reaction: Stir the mixture at room temperature for 48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The resulting product can be purified by column chromatography or recrystallization from a suitable solvent like acetonitrile to yield the desired diazacyclodecane derivative[3].
Self-Validation and Characterization:
-
X-ray Crystallography: For such a complex macrocycle, single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the conformation of the molecule[3].
-
Basicity Measurement (pKa): The primary function of a proton sponge is its high basicity. This is validated by determining its pKa value through potentiometric titration. The synthesized macrocycle is expected to have a significantly higher pKa than typical secondary amines due to the relief of steric strain upon protonation within the macrocyclic cavity.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. Pharmaceutical Applications of Molecular Tweezers, Clefts and Clips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS 2025-95-8: this compound [cymitquimica.com]
- 7. This compound | 2025-95-8 | FB152649 [biosynth.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Synthesis of Naphthalene-Based Proton Sponges from 1,8-Bis(bromomethyl)naphthalene: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of naphthalene-based proton sponges, with a specific focus on the utilization of 1,8-bis(bromomethyl)naphthalene as a versatile starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the preparation and application of these unique non-nucleophilic bases.
Introduction: The Unique Properties and Applications of Proton Sponges
Proton sponges are a class of organic compounds characterized by their exceptionally high basicity, yet remarkably low nucleophilicity.[1][2] This unusual combination of properties arises from their rigid molecular framework, which forces two basic nitrogen atoms into close proximity. The classic example, 1,8-bis(dimethylamino)naphthalene, commercially known as Proton Sponge®, exhibits a pKa for its conjugate acid of around 12.1 in water, making it one of the strongest known amine bases.[3] The high basicity is a consequence of the relief of steric strain and electrostatic repulsion between the nitrogen lone pairs upon protonation, which is stabilized by the formation of a strong intramolecular hydrogen bond.[3]
The steric hindrance that confers high basicity also effectively shields the nitrogen atoms from participating in nucleophilic reactions, a critical feature that allows them to act as highly selective proton scavengers in a variety of chemical transformations.[3] This makes them invaluable reagents in reactions that are sensitive to traditional, more nucleophilic bases, such as dehydrohalogenations, eliminations, and various condensation reactions.[1]
This compound serves as an excellent and readily accessible precursor for a variety of naphthalene-based proton sponges. Its two reactive bromomethyl groups at the peri-positions provide ideal handles for the introduction of various amine functionalities through nucleophilic substitution, allowing for the synthesis of a diverse range of proton sponge analogs with tailored properties.
Mechanistic Insight: The Synthesis of Proton Sponges via Nucleophilic Substitution
The core chemical transformation in the synthesis of proton sponges from this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophilic amine attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group.
The reaction proceeds in a concerted fashion, where the formation of the new carbon-nitrogen bond and the breaking of the carbon-bromine bond occur simultaneously. Given that this compound possesses two such reactive sites, the reaction with a secondary amine, such as dimethylamine, will proceed in a stepwise manner to form the desired 1,8-bis(dialkylaminomethyl)naphthalene.
It is crucial to use a sufficient excess of the amine nucleophile to ensure complete substitution at both bromomethyl positions and to neutralize the hydrogen bromide generated during the reaction. The use of an additional, non-nucleophilic base is generally not required as the amine reactant itself serves this purpose.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of two distinct naphthalene-based proton sponges starting from this compound.
Protocol 1: Synthesis of 1,8-Bis(dimethylaminomethyl)naphthalene
This protocol details the synthesis of a fundamental and highly useful proton sponge, 1,8-bis(dimethylaminomethyl)naphthalene.
Materials:
-
This compound
-
Dimethylamine solution (e.g., 40% in water or 2 M in THF)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 20 mL of dichloromethane.
-
Addition of Dimethylamine: To the stirred solution, add a significant excess of dimethylamine solution (e.g., 10 equivalents). The reaction is exothermic, so the addition should be done carefully, potentially with cooling in an ice bath.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and deionized water (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 1,8-bis(dimethylaminomethyl)naphthalene can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Protocol 2: Synthesis of a 1,5-Diazacyclodecane-Based Proton Sponge
This protocol, adapted from the work of Ozeryanskii et al., describes the synthesis of a more complex, macrocyclic proton sponge.[4]
Materials:
-
This compound
-
1,8-Di(methylamino)naphthalene
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a solution of 0.314 g (1 mmol) of this compound in 10 mL of acetonitrile, add 0.186 g (1 mmol) of 1,8-di(methylamino)naphthalene and 0.3 mL (2.15 mmol) of triethylamine.
-
Reaction: Reflux the reaction mixture with stirring for 2 hours.
-
Isolation of Product: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile or ethanol.
Data Presentation
The successful synthesis of the target proton sponges should be confirmed by various analytical techniques. Below is a table summarizing the expected characterization data for 1,8-bis(dimethylaminomethyl)naphthalene.
| Analysis | Expected Results for 1,8-Bis(dimethylaminomethyl)naphthalene |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.4 (t, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~3.6 (s, 4H, CH₂), ~2.3 (s, 12H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~135.0 (Ar-C), ~132.0 (Ar-C), ~128.0 (Ar-CH), ~125.0 (Ar-CH), ~124.0 (Ar-CH), ~60.0 (CH₂), ~45.0 (N(CH₃)₂) |
| Mass Spec (EI) | m/z (%): 242 (M⁺), 197, 153 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950-2800 (Alkyl C-H), ~1590, 1500, 1460 (Ar C=C) |
Visualization of the Synthetic Workflow
The general synthetic pathway for the preparation of proton sponges from this compound can be visualized as a two-step nucleophilic substitution process.
Caption: Synthetic workflow for the preparation of proton sponges.
Safety Precautions
Working with this compound and volatile amines requires strict adherence to safety protocols.
-
This compound: This compound is a corrosive solid that can cause severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye burns and is harmful if inhaled. All manipulations should be performed in a fume hood.
-
General Precautions: Ensure that an emergency eyewash station and safety shower are readily accessible. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
The use of this compound as a starting material provides a straightforward and efficient route to a variety of naphthalene-based proton sponges. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and characterize these valuable non-nucleophilic bases. By understanding the underlying reaction mechanisms and adhering to strict safety procedures, scientists can effectively incorporate these powerful tools into their synthetic strategies for applications in organic chemistry and drug development.
References
The Naphthalene Scaffold: Crafting Molecular Tools for Advanced Research and Drug Development
Application Note & Protocols
Introduction: The Power of Pre-organization in Molecular Recognition
In the intricate world of supramolecular chemistry, the ability to design and synthesize artificial receptors that selectively bind to specific guest molecules is of paramount importance. This field, which mimics the elegant lock-and-key mechanisms found in nature, holds immense promise for advancements in areas ranging from catalysis and materials science to targeted drug delivery and diagnostics.[1] Molecular clips and tweezers are at the forefront of this research, representing a class of synthetic acyclic receptors designed with an open cavity to capture guest molecules through a variety of non-covalent interactions.[1]
The efficacy of a molecular clip or tweezer is largely dictated by the principle of pre-organization. A rigid and well-defined scaffold connecting the "arms" or "pincers" of the receptor minimizes the entropic penalty upon guest binding, leading to stronger and more selective interactions. It is in this context that 1,8-bis(bromomethyl)naphthalene emerges as a superior precursor. Its rigid naphthalene core enforces a specific spatial orientation of the two reactive bromomethyl groups, providing an ideal foundation for constructing sophisticated host architectures.
This application note serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a versatile building block for novel molecular clips and tweezers. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the applications of these fascinating molecules, particularly in the realm of pharmaceutical sciences.
PART 1: The Synthetic Blueprint - From Precursor to Functional Clip
The transformation of this compound into a functional molecular clip or tweezer hinges on the facile displacement of the bromide leaving groups by a wide array of nucleophiles. This allows for the introduction of diverse "sidewalls" that will ultimately form the binding cavity. The choice of these sidewalls is critical as they determine the size, shape, and chemical environment of the cavity, and thus, the guest selectivity of the final construct.
A common and effective strategy involves the reaction of this compound with dinucleophiles, such as catechols or dithiols, in a cyclization reaction. This approach offers a high degree of modularity, allowing for the incorporation of various functionalities onto the aromatic rings of the sidewalls.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of a Naphthalene-Based Molecular Clip via Williamson Ether Synthesis
This protocol details the synthesis of a representative molecular clip using 3,6-dichlorocatechol as the sidewall precursor. The electron-withdrawing chlorine atoms on the catechol moiety enhance the π-acidity of the resulting cavity, making it suitable for binding electron-rich guest molecules.
Materials:
-
This compound (1.0 eq)
-
3,6-dichlorocatechol (1.0 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere setup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and 3,6-dichlorocatechol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone to dissolve the reactants, followed by the addition of anhydrous potassium carbonate (2.5 eq).
-
Reaction: Heat the reaction mixture to reflux and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the crude product in dichloromethane (DCM) and wash with deionized water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/DCM gradient to afford the desired molecular clip as a white solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
PART 2: Probing Host-Guest Interactions - The Art of NMR Titration
Once a molecular clip or tweezer has been synthesized and characterized, the next crucial step is to investigate its ability to bind guest molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose. By monitoring the changes in the chemical shifts of the host or guest protons upon complexation, one can gain insights into the binding event and determine the association constant (Ka), a quantitative measure of the binding strength.
The underlying principle of an NMR titration is the observation of chemical shift changes of specific protons as a function of the concentration of the titrant (either host or guest).[2] In a typical experiment, a solution of the host at a fixed concentration is titrated with a concentrated solution of the guest. The chemical shifts of protons on the host that are in proximity to the binding site will be perturbed upon guest binding.
Caption: NMR Titration Workflow.
Protocol 2: Determination of Association Constant (Ka) by ¹H NMR Titration (1:1 Binding)
This protocol provides a step-by-step guide for performing an NMR titration experiment to determine the association constant for a 1:1 host-guest complex.
Materials:
-
Host (molecular clip/tweezer)
-
Guest molecule
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision microsyringe
Equipment:
-
NMR spectrometer
-
NMR tubes
-
Volumetric flasks
Procedure:
-
Sample Preparation:
-
Host Solution: Prepare a stock solution of the host in the chosen deuterated solvent at a known concentration (e.g., 1 mM). The concentration should be chosen such that the host protons are clearly visible in the ¹H NMR spectrum.
-
Guest Solution: Prepare a stock solution of the guest in the same deuterated solvent. This solution should be significantly more concentrated than the host solution (e.g., 20-50 times more concentrated) to minimize dilution effects during the titration.[3]
-
-
Initial NMR Spectrum: Acquire a ¹H NMR spectrum of the host solution alone. This will serve as the reference (zero guest concentration).
-
Titration:
-
Using a high-precision microsyringe, add a small aliquot of the guest stock solution to the NMR tube containing the host solution.
-
Gently mix the solution to ensure homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Repeat this process, adding increasing amounts of the guest solution and acquiring a spectrum after each addition. Aim for 10-15 data points.[3]
-
-
Data Processing and Analysis:
-
Process all the NMR spectra uniformly (phasing, baseline correction).
-
Identify a proton on the host molecule that shows a significant chemical shift change (Δδ) upon addition of the guest.
-
For each titration point, calculate the concentration of the host and guest.
-
Plot the change in chemical shift (Δδ) of the chosen host proton against the molar ratio of guest to host ([Guest]/[Host]).
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis software.[4] This will yield the association constant (Ka).
-
PART 3: Applications in Drug Development - A New Frontier
The ability of molecular clips and tweezers derived from this compound to selectively bind to biologically relevant molecules opens up a plethora of opportunities in drug development.[1] Their well-defined cavities can be tailored to target specific amino acid side chains, neurotransmitters, or even segments of DNA or RNA.
Potential Therapeutic Applications:
| Application Area | Mechanism of Action & Rationale | Representative Guest Molecules |
| Neurodegenerative Diseases | Inhibition of protein aggregation by binding to key amino acid residues (e.g., lysine, arginine) involved in fibril formation.[5] | Amyloid-β peptides, α-synuclein, tau protein fragments |
| Antiviral Therapy | Disruption of viral entry or replication by binding to viral surface proteins or encapsulating key viral enzymes. | Viral fusion peptides, protease active sites |
| Targeted Drug Delivery | Encapsulation of drug molecules within the tweezer's cavity, protecting them from degradation and facilitating targeted release at the site of action.[6] | Anticancer drugs (e.g., doxorubicin), anti-inflammatory agents |
| Biosensing | Development of diagnostic tools where binding of a specific biomarker to the tweezer results in a detectable signal (e.g., change in fluorescence). | Neurotransmitters, disease-specific metabolites |
One of the most promising avenues of research is the development of "smart" molecular tweezers that can release their cargo in response to a specific stimulus, such as a change in pH.[7] For instance, a tweezer could be designed to be in a "closed," drug-bound state at physiological pH (7.4) and switch to an "open," drug-release state in the slightly more acidic environment of tumor tissues.
Conclusion: A Versatile Scaffold for Future Innovations
This compound has proven to be an invaluable and highly versatile precursor for the synthesis of sophisticated molecular clips and tweezers. The rigid naphthalene backbone provides the necessary pre-organization for effective molecular recognition, while the reactive bromomethyl groups allow for the facile installation of a wide variety of functional "sidewalls." The resulting host molecules have demonstrated significant potential in fundamental host-guest chemistry studies and are now poised to make a substantial impact in the field of drug development. The protocols and insights provided in this application note are intended to empower researchers to explore the vast potential of this remarkable molecular scaffold and to contribute to the next generation of targeted therapeutics and advanced molecular technologies.
References
- 1. Pharmaceutical Applications of Molecular Tweezers, Clefts and Clips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Tweezers for Lysine and Arginine – Powerful Inhibitors of Pathologic Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mobt3ath.com [mobt3ath.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Macrocyclization via Williamson Ether Synthesis Utilizing 1,8-Bis(bromomethyl)naphthalene
Introduction: The Strategic Construction of Naphthalene-Based Macrocycles
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, provides a robust and versatile method for the formation of ethers from an organohalide and an alkoxide.[1][2] While traditionally employed for the synthesis of linear ethers, its principles are elegantly adaptable to intramolecular reactions, offering a powerful strategy for the construction of macrocyclic architectures.[3][4] This guide focuses on the application of the Williamson ether synthesis for the macrocyclization of 1,8-bis(bromomethyl)naphthalene with various diphenolic or diol nucleophiles. The rigid 1,8-disubstituted naphthalene scaffold serves as a pre-organized building block, facilitating the formation of well-defined macrocyclic structures with potential applications in host-guest chemistry, molecular recognition, and materials science.[5][6][7]
The core of this synthetic approach lies in the bimolecular nucleophilic substitution (SN2) reaction mechanism.[1][2] An alkoxide ion, generated by the deprotonation of a diol or diphenol, acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on the naphthalene moiety.[1][8] The success of this macrocyclization is a delicate balance between favoring the desired intramolecular cyclization and suppressing competing intermolecular polymerization.[9] This guide will provide a detailed exploration of the critical parameters, a step-by-step protocol, and essential characterization techniques to empower researchers in the successful synthesis of these unique macrocycles.
Core Principles and Mechanistic Considerations
The intramolecular Williamson ether synthesis for macrocyclization with this compound proceeds in two key stages:
-
Deprotonation: A suitable base is used to deprotonate the two hydroxyl groups of the diol or diphenol, generating a more potent dinucleophile, the dialkoxide.
-
Intramolecular SN2 Cyclization: The dialkoxide then undergoes a stepwise or concerted intramolecular SN2 reaction with the two bromomethyl groups of the this compound.
The reaction is governed by the principles of SN2 reactions, where a backside attack of the nucleophile on the electrophilic carbon center leads to inversion of configuration (though not relevant for the achiral methylene carbons in this case).[4]
Diagram: Mechanism of Macrocyclization
Caption: Mechanism of Williamson ether synthesis for macrocyclization.
Key Experimental Parameters and Optimization
The successful synthesis of macrocycles using this method hinges on careful control of several experimental parameters.
| Parameter | Recommended Conditions | Rationale & Causality | Potential Issues |
| Reactant Stoichiometry | 1:1 molar ratio of this compound to the diphenol/diol | Ensures that both reactive partners are available for the cyclization reaction. | An excess of either reactant can lead to the formation of linear oligomers. |
| Base | Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Sufficiently basic to deprotonate phenols and alcohols without promoting significant elimination side reactions. The choice of cation can also influence the reaction through a template effect. | Stronger bases like NaH can be used but require strictly anhydrous conditions.[10] |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) | Solubilizes the reactants and intermediates, and promotes the SN2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive.[1] | Protic solvents can protonate the alkoxide, reducing its nucleophilicity. |
| Concentration | High-dilution conditions (≤ 0.01 M) | Favors intramolecular cyclization over intermolecular polymerization by minimizing the probability of reactive intermediates encountering other molecules.[9] | Very low concentrations can lead to excessively long reaction times. |
| Temperature | 50-100 °C | Provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction.[2] | Higher temperatures may increase the rate of side reactions, such as elimination.[11] |
| Addition Rate | Slow, simultaneous addition of reactants over several hours | Maintains high-dilution conditions throughout the reaction, crucial for maximizing the yield of the macrocycle.[5] | Rapid addition will lead to a high concentration of reactants, favoring polymerization. |
| Phase-Transfer Catalysis | Optional: Tetrabutylammonium salts | Can be beneficial in biphasic systems or when using solid bases, by facilitating the transfer of the alkoxide to the organic phase, thereby increasing the reaction rate.[12][13] | May require additional purification steps to remove the catalyst. |
Detailed Experimental Protocol
This protocol provides a general procedure for the [1+1] macrocyclization of this compound with a diphenol.
Materials:
-
This compound
-
Diphenol (e.g., Catechol, Resorcinol, Hydroquinone)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, including a three-neck round-bottom flask, two dropping funnels, a condenser, and a magnetic stirrer.
Diagram: Experimental Workflow
Caption: Experimental workflow for macrocyclization.
Procedure:
-
Reaction Setup: Assemble a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two 250 mL dropping funnels. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: To the flask, add anhydrous potassium carbonate (5.0 equivalents) and 1 L of anhydrous DMF. Begin vigorous stirring and heat the suspension to 80 °C.
-
Reactant Solutions: In one dropping funnel, prepare a solution of this compound (1.0 equivalent) in 200 mL of anhydrous DMF. In the second dropping funnel, prepare a solution of the diphenol (1.0 equivalent) in 200 mL of anhydrous DMF.
-
Slow Addition: Simultaneously and dropwise, add the solutions from both dropping funnels to the heated and stirred base suspension over a period of 8-12 hours. A syringe pump can be used for precise control of the addition rate.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃) and wash the solid residue with a small amount of DCM.
-
Combine the filtrates and remove the DMF under reduced pressure.
-
Dissolve the resulting crude residue in DCM (200 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (3 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude macrocycle.
-
-
Purification: Purify the crude product by column chromatography on silica gel.[14] The appropriate eluent system will depend on the polarity of the specific macrocycle and should be determined by TLC analysis.
Characterization and Data Interpretation
The successful synthesis and purity of the macrocycle must be confirmed through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show the disappearance of the hydroxyl protons of the starting diphenol. The benzylic protons of the this compound will shift from their original position to a new chemical shift characteristic of the ether linkage. The integration of the aromatic and aliphatic protons should be consistent with the proposed macrocyclic structure.[15][16][17]
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon environments in the macrocycle and the absence of starting material signals.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the molecular weight of the synthesized macrocycle, providing definitive evidence of the [1+1] cyclization product and ruling out the formation of oligomers.
Troubleshooting and Scientific Insights
-
Low Yield of Macrocycle: If the yield of the macrocycle is low and a significant amount of polymeric material is observed, the primary cause is likely an insufficiently high dilution. Ensure the slow and simultaneous addition of reactants is maintained.
-
Incomplete Reaction: If starting materials are still present after the allotted reaction time, the temperature may be too low, or the base may not be sufficiently active. Grinding the K₂CO₃ to a fine powder can increase its surface area and reactivity.
-
Ring-Strain Considerations: The geometry of the diphenol will significantly influence the feasibility of the macrocyclization. The formation of highly strained macrocycles may be thermodynamically and kinetically disfavored. Molecular modeling can be a valuable tool to predict the stability of the target macrocycle.
Conclusion
The Williamson ether synthesis is a powerful and adaptable tool for the synthesis of novel macrocycles incorporating the 1,8-disubstituted naphthalene unit. By carefully controlling key experimental parameters, particularly maintaining high-dilution conditions, researchers can successfully navigate the challenges of macrocyclization and access a wide range of unique molecular architectures. The protocols and insights provided in this guide serve as a robust foundation for the exploration and optimization of these synthetic transformations.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Surveying macrocyclic chemistry: from flexible crown ethers to rigid cyclophanes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jetir.org [jetir.org]
- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. mdpi.com [mdpi.com]
- 16. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of a Pd(II)-Complex Bearing a Naphthalene-Based Macrocyclic Tetra N‑Heterocyclic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling reactions involving 1,8-Bis(bromomethyl)naphthalene derivatives
Topic: Suzuki Coupling Reactions Involving 1,8-Bis(bromomethyl)naphthalene Derivatives
Abstract
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with this compound, a unique substrate possessing two reactive benzylic C(sp³)-Br bonds held in close proximity by a rigid naphthalene scaffold. We delve into the mechanistic nuances, address the significant steric and conformational challenges inherent to the peri-substituted system, and present detailed protocols for achieving successful double intermolecular coupling. This guide is intended for researchers in organic synthesis, materials science, and drug development aiming to synthesize novel 1,8-disubstituted naphthalene derivatives, which are valuable precursors for complex molecular architectures, including molecular tweezers, chiral ligands, and advanced materials.
Introduction: The Unique Challenge of a Sterically Congested Dibromide
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, renowned for its versatility in forming carbon-carbon bonds.[1] While extensively optimized for C(sp²)-C(sp²) bond formation, its application to C(sp³)-hybridized electrophiles, particularly benzylic halides, presents a distinct set of challenges.[2] The substrate at the heart of this guide, this compound, amplifies these challenges due to profound steric repulsion between the peri-substituents.
X-ray crystallographic studies have revealed that the steric strain between the two bromomethyl groups forces the naphthalene ring to distort from planarity.[3] This inherent strain has critical implications for reactivity:
-
Intramolecular vs. Intermolecular Pathways: The close proximity of the two electrophilic sites creates a strong predisposition towards intramolecular cyclization, which would yield the undesired acenaphthene byproduct.
-
Steric Hindrance: The bulky groups at the 1 and 8 positions can sterically hinder the approach of the palladium catalyst to the C-Br bonds, potentially slowing down the reaction and requiring more robust catalytic systems.[4][5]
-
Side Reactions: Like other benzylic bromides, this compound is susceptible to side reactions such as homocoupling (Wurtz-type reaction) and hydrolysis under basic conditions.[2]
This application note aims to provide a logical framework and actionable protocols to navigate these challenges, favoring the desired intermolecular double Suzuki-Miyaura coupling to synthesize 1,8-bis(arylmethyl)naphthalenes.
Mechanistic Considerations for C(sp³)-Br Coupling
The catalytic cycle for the Suzuki coupling of a benzylic bromide follows the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the nature of the C(sp³)-Br bond introduces specific requirements.
-
Oxidative Addition: This is often the rate-limiting step for C(sp³)-X bonds. It requires an electron-rich, sterically accessible Pd(0) catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are known to accelerate this step.[6]
-
Transmetalation: The organoboron species must be activated by a base to form a more nucleophilic "ate" complex, which then transfers the organic group to the palladium center.[1] The choice of base and solvent is crucial to ensure efficient transmetalation without promoting side reactions.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. It is typically fast for benzylic systems.
Experimental Design: Suppressing Intramolecular Cyclization
The primary experimental hurdle is to favor the bimolecular reaction with the arylboronic acid over the unimolecular cyclization. The principles of reaction kinetics guide our strategy.
Causality Behind Experimental Choices:
-
Concentration: The rate of the desired intermolecular reaction is dependent on the concentration of both the dibromide and the boronic acid, while the rate of the intramolecular side reaction is dependent only on the concentration of the dibromide (or its mono-coupled intermediate). Therefore, conducting the reaction under high-dilution conditions will significantly favor the intermolecular pathway. This can be achieved by using a larger solvent volume or by the slow addition of the dibromide substrate to the reaction mixture.
-
Catalyst System: A highly active catalyst system is required to ensure that the rate of the Suzuki coupling is much faster than competing side reactions. For C(sp³)-Br bonds, catalyst systems comprising a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand are often superior.[6] Ligands such as JohnPhos or SPhos have proven effective in couplings of other benzylic halides.[2][6]
-
Boron Reagent: While arylboronic acids are common, potassium aryltrifluoroborates are often more stable and can provide higher yields in couplings with benzylic halides due to their enhanced stability and favorable transmetalation kinetics.[2][7]
Recommended Protocol: Double Suzuki-Miyaura Coupling
This protocol is a starting point based on successful methodologies for other benzylic bromides and is optimized to address the specific challenges of this compound.[2][6]
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid or Potassium Aryltrifluoroborate (2.2 - 2.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (4-5 mol%)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl) (8-10 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (4.0 - 5.0 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene
Instrumentation:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (or trifluoroborate salt) (2.2 eq), potassium carbonate (4.0 eq), Pd(OAc)₂ (0.04 eq), and JohnPhos (0.08 eq).
-
Solvent Addition: Add anhydrous, degassed DMF to achieve a high-dilution concentration (e.g., 0.05 M with respect to the final concentration of the dibromide).
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Add this solution to the main reaction flask dropwise over a period of 1-2 hours using a syringe pump. This slow addition is critical to maintain low concentrations of the electrophile and minimize intramolecular cyclization.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material and the mono-coupled intermediate.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 1,8-bis(arylmethyl)naphthalene product from any acenaphthene or homocoupled byproducts.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes recommended starting conditions and potential variations for troubleshooting and optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Pd Precatalyst | Pd(OAc)₂ (4-5 mol%) | Widely available and effective. Other Pd(0) or Pd(II) sources can be screened. |
| Ligand | JohnPhos (8-10 mol%) | Bulky, electron-rich ligand promotes oxidative addition of C(sp³)-Br.[6] SPhos or RuPhos can also be effective. |
| Base | K₂CO₃ (4-5 eq) | A moderately strong base effective in many benzylic couplings. Cs₂CO₃ is stronger and may improve yields but can also promote side reactions.[2] |
| Boron Reagent | Arylboronic Acid / K-Aryltrifluoroborate (2.2-2.5 eq) | Trifluoroborates offer enhanced stability.[7] A slight excess ensures complete reaction of both bromide sites. |
| Solvent | DMF or Toluene | High-boiling polar aprotic solvent that solubilizes reagents well. Toluene/water mixtures can also be effective. |
| Concentration | 0.05 M (via slow addition) | Crucial for minimizing intramolecular cyclization. |
| Temperature | 100-120 °C | Provides sufficient thermal energy for catalyst turnover without excessive decomposition. |
Troubleshooting Common Issues
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Ensure reagents are anhydrous and the system is under a strict inert atmosphere. Screen different ligands (e.g., SPhos) or increase the temperature.
-
-
Formation of Acenaphthene (Intramolecular Product):
-
Cause: Concentration of the dibromide is too high.
-
Solution: Increase the solvent volume or slow down the rate of addition of the dibromide substrate.
-
-
Formation of Mono-Coupled Product:
-
Cause: Insufficient reaction time, temperature, or amount of boronic acid. Steric hindrance at the second site.
-
Solution: Increase reaction time and/or temperature. Ensure at least 2.2 equivalents of the boronic acid are used. A more active catalyst system may be required.
-
-
Homocoupling of Benzylic Bromide:
-
Cause: Inefficient transmetalation step, allowing the palladacycle to react with another molecule of the starting material.
-
Solution: Ensure the base is sufficiently strong and dry. Screening different solvents or bases may be necessary.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Phase-transfer catalysis in reactions of 1,8-Bis(bromomethyl)naphthalene
An In-Depth Guide to Phase-Transfer Catalysis in Reactions of 1,8-Bis(bromomethyl)naphthalene
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Phase-Transfer Catalysis (PTC) to reactions involving this compound. This versatile substrate, featuring two reactive benzylic bromide moieties, opens avenues for synthesizing a wide array of complex molecules, from macrocycles to functionalized polymers. We will delve into the underlying principles of PTC, explore its mechanistic nuances with this specific substrate, and provide detailed, field-proven protocols for practical application.
The Principle of Phase-Transfer Catalysis: Bridging Immiscible Worlds
In synthetic organic chemistry, a frequent challenge arises when reactants are soluble in different, immiscible liquid phases.[1][2] For instance, an organic substrate like this compound resides comfortably in a non-polar organic solvent, while many potent nucleophiles (e.g., cyanide, hydroxide, alkoxides) are inorganic salts, soluble only in water. Under normal conditions, the reaction between these species is confined to the limited interface between the two phases, resulting in impractically slow reaction rates.[1][3]
Phase-Transfer Catalysis (PTC) offers an elegant solution to this problem.[1][4] It employs a special agent, the phase-transfer catalyst, which acts as a shuttle, transporting the aqueous-phase reactant into the organic phase where the reaction can proceed homogeneously and rapidly.[3][5] This technique not only accelerates reaction rates by orders of magnitude but also aligns with the principles of green chemistry by enabling the use of water instead of expensive or hazardous polar aprotic solvents and allowing for milder reaction conditions.[1][4][6]
The most common phase-transfer catalysts are quaternary ammonium ('quat') or phosphonium salts (Q⁺X⁻). Their unique structure is key to their function: the positively charged core is hydrophilic, while the surrounding long alkyl chains are lipophilic, allowing the catalyst to partition between both phases.[3]
The Catalytic Cycle in Action: this compound
This compound is an excellent substrate for PTC-mediated reactions due to its two benzylic bromide groups, which are highly susceptible to Sₙ2 nucleophilic substitution.[7] The peri-positioning of the bromomethyl groups also allows for the facile synthesis of strained cyclic systems or polymers.
The general mechanism for a PTC reaction, such as cyanation, with this substrate proceeds as follows:
-
Anion Exchange: In the aqueous phase, the phase-transfer catalyst (e.g., tetrabutylammonium bromide, Q⁺Br⁻) exchanges its bromide anion for a nucleophile (e.g., cyanide, CN⁻) from the inorganic salt (NaCN), forming a new lipophilic ion pair (Q⁺CN⁻).[3][8]
-
Phase Transfer: This new ion pair, Q⁺CN⁻, has sufficient organic character to migrate across the phase boundary into the bulk organic phase.[3]
-
Sₙ2 Reaction: Within the organic phase, the nucleophile (CN⁻) is poorly solvated, or "naked," rendering it highly reactive. It attacks the electrophilic carbon of a bromomethyl group on the this compound molecule, displacing the bromide ion and forming a new carbon-carbon bond.
-
Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the displaced bromide anion (Br⁻), forming the original catalyst (Q⁺Br⁻). This ion pair then migrates back to the aqueous phase to begin the cycle anew.[3][8]
This continuous cycle requires only a catalytic amount of the phase-transfer agent to facilitate the conversion of a large amount of substrate.
References
- 1. iajpr.com [iajpr.com]
- 2. biomedres.us [biomedres.us]
- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. jetir.org [jetir.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application of 1,8-Bis(bromomethyl)naphthalene in Polymer Synthesis: A Detailed Guide for Researchers
Introduction: The Unique Stereochemistry of 1,8-Bis(bromomethyl)naphthalene and its Implications for Polymer Chemistry
This compound is a bifunctional aromatic monomer characterized by a rigid naphthalene core with two reactive bromomethyl groups situated in the peri-positions. This unique spatial arrangement, where the substituents are held in close proximity (approximately 2.5 Å apart), imparts significant steric strain and distinct reactivity compared to its other isomers, such as the 2,6- or 1,4-substituted counterparts. This steric hindrance around the reactive sites plays a crucial role in directing the course of polymerization reactions and influencing the architecture and properties of the resulting polymers. While its use in the synthesis of complex, non-polymeric organic structures like "proton sponges" is well-documented, its application in polymer science, although less common, offers intriguing possibilities for creating novel materials with tailored properties.[1][2][3]
This guide provides a comprehensive overview of the application of this compound in polymer synthesis, offering detailed application notes and adaptable protocols for researchers in materials science and drug development. We will explore its use in various polymerization techniques, focusing on the causality behind experimental choices and providing the foundational knowledge to design and execute successful polymerizations.
Core Concepts in Polymerization with this compound
The two primary reactive sites, the bromomethyl groups, are susceptible to nucleophilic substitution, making this compound a suitable monomer for step-growth polymerization. The key to successful polymerization lies in carefully selecting the co-monomer and reaction conditions to favor intermolecular chain growth over intramolecular cyclization, a common side reaction due to the proximity of the reactive groups.
Polycondensation Reactions: A Versatile Route to Naphthalene-Containing Polymers
Polycondensation is a primary method for incorporating the 1,8-naphthalene moiety into polymer backbones. This involves the reaction of this compound with a difunctional nucleophile, such as a bisphenol, a diamine, or a dicarboxylic acid, to form polyesters, polyethers, or polyamides, respectively.
The Williamson ether synthesis is a robust method for forming ether linkages.[4][5][6] In the context of polymer chemistry, this translates to the reaction of an alkyl dihalide with a bisphenoxide. By adapting this classic reaction, we can synthesize polyethers incorporating the 1,8-naphthalene unit.
Application Note: Causality Behind Experimental Choices in Williamson Ether Polycondensation
The success of the Williamson ether polycondensation hinges on several critical factors:
-
Base Selection and Stoichiometry: A strong base, such as potassium carbonate or sodium hydride, is essential to deprotonate the bisphenol, forming the more nucleophilic bisphenoxide. Anhydrous conditions are crucial to prevent the hydrolysis of the base and the monomer. The stoichiometry between the bisphenol and the base should be precise to ensure complete formation of the bisphenoxide.
-
Solvent Choice: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal. These solvents effectively solvate the cation of the bisphenoxide, enhancing the nucleophilicity of the oxygen anion, while not participating in the reaction.
-
Temperature Control: The reaction temperature is a delicate balance. It needs to be high enough to overcome the activation energy of the reaction but low enough to suppress potential side reactions, such as elimination or intramolecular cyclization. A stepwise temperature profile is often employed.
-
Monomer Purity: High-purity monomers are paramount for achieving high molecular weight polymers. Impurities can act as chain terminators or induce side reactions. Recrystallization of both this compound and the bisphenol co-monomer is highly recommended.
Experimental Protocol: Synthesis of a Poly(1,8-naphthalenedimethylene-co-bisphenol A ether)
This protocol provides a detailed methodology for the synthesis of a polyether from this compound and bisphenol A.
Materials:
-
This compound (recrystallized from toluene)
-
Bisphenol A (recrystallized from toluene)
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, condenser, etc.)
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet. Dry all glassware in an oven overnight and assemble while hot under a stream of inert gas.
-
Charging Reactants: To the flask, add bisphenol A (1.00 eq), finely ground anhydrous potassium carbonate (2.20 eq), and anhydrous DMF to achieve a monomer concentration of approximately 15-20% (w/v).
-
Formation of Bisphenoxide: Stir the mixture at 80-90 °C for 2-4 hours under a positive pressure of inert gas to ensure the complete formation of the potassium salt of bisphenol A.
-
Monomer Addition: Dissolve this compound (1.00 eq) in a minimal amount of anhydrous DMF in a separate flask under an inert atmosphere. Add this solution dropwise to the reaction mixture over 30-60 minutes.
-
Polymerization: After the addition is complete, raise the temperature to 120-130 °C and maintain for 12-24 hours. The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
Polymer Precipitation and Purification: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
Characterization:
-
Structure: Confirm the chemical structure of the polymer using ¹H NMR and ¹³C NMR spectroscopy.
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Thermal Properties: Assess the thermal stability using Thermogravimetric Analysis (TGA) and the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Visualization of Williamson Ether Polycondensation
Caption: Workflow of Williamson Ether Polycondensation.
Gilch Polymerization: A Pathway to Conjugated Polymers
While direct evidence for the Gilch polymerization of this compound is scarce in the literature, the principles of this reaction, widely used for synthesizing poly(p-phenylene vinylene) (PPV) and its derivatives from bis(halomethyl)benzenes, can be conceptually applied.[7] The reaction proceeds through a proposed p-quinodimethane intermediate, which then polymerizes.
Application Note: Adapting Gilch Polymerization for this compound
The unique geometry of the 1,8-isomer presents specific challenges and considerations for attempting a Gilch-type polymerization:
-
Base Strength and Steric Hindrance: A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is required to facilitate the elimination of HBr and form the reactive intermediate. The steric bulk of the base can help to minimize side reactions at the naphthalene core.
-
Solvent and Temperature: Anhydrous, non-protic solvents such as tetrahydrofuran (THF) are essential. The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the initial, often exothermic, reaction and then allowed to warm to room temperature for polymerization to proceed.
-
Potential for Intramolecular Reactions: The proximity of the two bromomethyl groups in the 1,8-position significantly increases the likelihood of intramolecular reactions, leading to the formation of cyclic dimers or oligomers instead of a high molecular weight linear polymer. This is a critical challenge to overcome, potentially through the use of high-dilution conditions or by performing the polymerization in the presence of a template.
-
Nature of the Resulting Polymer: A successful Gilch polymerization of this compound would be expected to yield a poly(1,8-naphthylene vinylene), a conjugated polymer with potentially interesting optoelectronic properties.
Hypothetical Protocol: Gilch Polymerization of this compound
This protocol is a proposed, generalized procedure based on established methods for other aromatic bis(halomethyl) monomers and should be optimized for the specific reactivity of the 1,8-naphthalene isomer.
Materials:
-
This compound (recrystallized, high purity)
-
Potassium tert-butoxide (t-BuOK) solution in THF (e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Base Addition: Add the potassium tert-butoxide solution in THF dropwise to the stirred monomer solution over a period of 1-2 hours. The molar ratio of base to monomer should be in excess (e.g., 1.5 to 2.0 eq).
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20-24 hours. The formation of a colored and potentially viscous solution may indicate polymerization.
-
Quenching and Precipitation: Quench the reaction by pouring the mixture into a large volume of methanol.
-
Purification: Collect the precipitate by filtration, wash it extensively with methanol to remove unreacted monomer, oligomers, and inorganic salts, and dry it under vacuum.
Characterization:
-
Spectroscopic Analysis: Use UV-Vis and photoluminescence (PL) spectroscopy to investigate the optical properties of the resulting material, which would be expected for a conjugated polymer.
-
Structural Analysis: Employ FTIR and NMR spectroscopy to confirm the structure of the polymer, paying close attention to the signals corresponding to the vinylene protons.
-
Molecular Weight Determination: GPC analysis might be challenging due to the potential for low solubility of the conjugated polymer.
Visualization of the Proposed Gilch Polymerization Mechanism
Caption: Proposed mechanism for Gilch polymerization.
Quantitative Data Summary
| Polymerization Type | Co-monomer Example | Typical Solvent | Typical Temperature | Key Characteristics of Resulting Polymer |
| Williamson Ether Synthesis | Bisphenol A | DMF, DMSO | 80-130 °C | Polyether with good thermal stability |
| Gilch Polymerization | (Self-condensation) | THF | 0 °C to RT | Conjugated poly(naphthylene vinylene) |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Molecular Weight Polymer | Impurities in monomers or solvent; Non-stoichiometric ratio of monomers; Premature precipitation | Recrystallize monomers and use anhydrous solvents; Carefully measure reactants; Adjust solvent system to maintain solubility |
| Intramolecular Cyclization | High concentration of reactants | Employ high-dilution conditions; Add the monomer solution dropwise over an extended period |
| Gel Formation (in Gilch Polymerization) | Cross-linking side reactions | Maintain low reaction temperature; Ensure high monomer purity |
Conclusion and Future Outlook
This compound presents both unique opportunities and significant challenges in polymer synthesis. Its constrained geometry makes it a fascinating monomer for creating polymers with novel architectures and properties. While polycondensation reactions like the Williamson ether synthesis offer a viable route to incorporating the 1,8-naphthalene unit into polymer backbones, the potential for intramolecular side reactions necessitates careful control over reaction conditions. The adaptation of other polymerization techniques, such as the Gilch polymerization, remains an area ripe for exploration, with the promise of creating novel conjugated materials. Further research into controlling the regioselectivity of polymerization and minimizing cyclization will be key to unlocking the full potential of this intriguing monomer.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donor–acceptor substituted 1,8-naphthalimides: design, synthesis, and structure–property relationship - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
Crafting Chiral Architectures: A Guide to the Synthesis and Application of Ligands from 1,8-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the realms of pharmaceutical development and materials science. The stereochemical configuration of a molecule can profoundly influence its biological activity and physical properties. Asymmetric catalysis, facilitated by chiral ligands, stands as one of the most elegant and efficient strategies for achieving high levels of enantioselectivity. The rigid and well-defined scaffold provided by the naphthalene core has made it an attractive platform for the design of such ligands. This application note provides a detailed guide to the synthesis of chiral ligands derived from 1,8-bis(bromomethyl)naphthalene and their application in asymmetric catalysis, with a focus on the underlying principles and practical methodologies.
The Strategic Advantage of the 1,8-Disubstituted Naphthalene Scaffold
The 1,8-disubstitution pattern of the naphthalene ring system imposes significant steric constraints, leading to a well-defined and often rigid three-dimensional structure. This pre-organization is highly advantageous in the design of chiral ligands as it can effectively translate the chiral information from the ligand to the catalytic center, thereby influencing the stereochemical outcome of a reaction. The two bromomethyl groups in this compound serve as versatile handles for the introduction of various chiral moieties, allowing for the construction of a diverse library of ligands.
Synthesis of Chiral Diamine Ligands: A Macrocyclic Approach
One effective strategy for creating a C2-symmetric chiral ligand from this compound is through macrocyclization with a chiral diamine. This approach not only introduces chirality but also creates a defined cavity that can play a crucial role in substrate recognition and orientation during catalysis.
Rationale for Experimental Design
The choice of a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, provides a readily available source of chirality. The reaction with this compound proceeds via a double nucleophilic substitution, where the amine groups displace the bromide ions. The use of a suitable base is critical to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation. High-dilution conditions are often employed in macrocyclization reactions to favor the intramolecular cyclization over intermolecular polymerization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Bis(bromomethyl)naphthalene
Welcome to the technical support guide for the synthesis of 1,8-Bis(bromomethyl)naphthalene. As a key building block in organic synthesis, particularly for creating unique molecular architectures like proton sponges and macrocycles, its successful preparation is crucial.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is most commonly prepared via the free-radical bromination of 1,8-dimethylnaphthalene.
Question 1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?
Answer:
Low yield is a frequent challenge, often stemming from incomplete reaction, side reactions, or product loss during workup. Here are the primary causes and their solutions:
-
Cause 1: Inactive Reagents. The success of this reaction, a Wohl-Ziegler bromination, hinges on the quality of the N-Bromosuccinimide (NBS) and the radical initiator (e.g., AIBN - azobisisobutyronitrile, or BPO - benzoyl peroxide).
-
Solution: NBS can decompose over time, releasing bromine. It is best practice to recrystallize commercial NBS from water before use to ensure purity. The radical initiator should also be fresh, as its decomposition rate is critical for maintaining the radical chain reaction.
-
-
Cause 2: Insufficient Radical Initiation. The reaction relies on a continuous supply of bromine radicals.
-
Solution: If using a chemical initiator like AIBN, ensure the reaction temperature is appropriate for its half-life (around 65-85 °C for AIBN). If using photochemical initiation, ensure the light source (a tungsten lamp or sunlamp is effective) is positioned close to the reaction flask and that the flask is made of a material transparent to the required wavelengths (e.g., Pyrex). Research has shown that visible light irradiation can be extremely effective in achieving near-quantitative yields.[3]
-
-
Cause 3: Suboptimal Solvent Choice. The solvent plays a critical role in the reaction's success.
-
Solution: Use anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or benzene.[3][4] These solvents are poor at solvating ions, which disfavors ionic reaction pathways (like electrophilic aromatic bromination) and promotes the desired free-radical pathway. Ensure the solvent is thoroughly dried before use, as water can react with NBS.
-
-
Cause 4: Incorrect Stoichiometry. Using an incorrect amount of NBS can lead to a mixture of products.
-
Solution: For the synthesis of the bis(bromomethyl) product, at least 2.2 molar equivalents of NBS should be used relative to 1,8-dimethylnaphthalene to drive the reaction to completion.[3]
-
Question 2: My TLC analysis shows multiple products, including significant amounts of starting material and the mono-brominated intermediate. How can I improve selectivity?
Answer:
Achieving high selectivity for the di-brominated product requires careful control over reaction conditions to ensure the second bromination occurs efficiently without generating unwanted byproducts.
-
Problem: Incomplete conversion of the mono-brominated intermediate, 1-(bromomethyl)-8-methylnaphthalene.
-
Causality: The first benzylic bromination is typically faster than the second. If the reaction is stopped prematurely or if there is insufficient NBS, a significant amount of the mono-brominated species will remain.
-
Solution:
-
Stoichiometry: As mentioned, use a slight excess of NBS (2.2 equivalents) to ensure there is enough brominating agent for both methyl groups.[3]
-
Reaction Time: Monitor the reaction progress using TLC or GC. The disappearance of the mono-brominated intermediate is a key indicator of completion. The reaction may need to run for several hours after the starting material is consumed.[4]
-
Stepwise Addition: Consider adding the NBS in two portions. Add the first 1.1 equivalents and allow the reaction to proceed until the starting material is consumed, then add the second 1.1 equivalents to convert the mono-brominated intermediate.
-
-
Question 3: My reaction is very sluggish or fails to initiate. What should I investigate?
Answer:
Reaction initiation is the critical first step in any radical chain process. Failure to start points to a problem with one of the key components of the initiation system.
-
Check 1: Initiator and Temperature/Light Source. The most common culprit is the radical initiator.
-
Troubleshooting:
-
Chemical Initiator (AIBN/BPO): Confirm that the initiator is not expired. Ensure the reaction mixture has reached the required temperature for homolytic cleavage of the initiator.
-
Photochemical Initiation: Check your light source. The bulb may be old and have reduced intensity. Ensure the reaction flask is clean and not blocking light.
-
-
-
Check 2: Presence of Inhibitors. Radical reactions are notoriously sensitive to inhibitors.
-
Troubleshooting: Oxygen is a radical scavenger. While not always necessary, degassing the solvent by bubbling nitrogen or argon through it for 15-20 minutes prior to heating can remove dissolved oxygen and facilitate initiation. Phenolic impurities in the starting material or solvent can also inhibit the reaction; ensure all reagents are of high purity.
-
Question 4: I'm struggling with the purification of this compound. How can I effectively remove the succinimide byproduct and other impurities?
Answer:
Purification is often challenging due to the crystalline nature of the product and the presence of the succinimide byproduct, which has limited solubility in many organic solvents.
-
Step 1: Removal of Succinimide. Succinimide is the byproduct of NBS. It is less dense than solvents like CCl₄ and will often float, while unreacted NBS is denser and will sink.[4]
-
Procedure: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The succinimide will precipitate. Filter the cold reaction mixture via vacuum filtration to remove the bulk of the succinimide. Wash the collected solid with a small amount of cold solvent (e.g., CCl₄) to recover any trapped product.[4]
-
-
Step 2: Removal of Unreacted NBS and Polar Impurities.
-
Procedure: Combine the filtrates and wash with water to remove any remaining succinimide or unreacted NBS. Follow this with a wash using a dilute aqueous solution of sodium thiosulfate or sodium bisulfite to quench any residual bromine, then a final wash with brine.
-
-
Step 3: Isolation and Recrystallization.
-
Procedure: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude solid product can then be purified by recrystallization. Suitable solvents for recrystallization include ethanol, chloroform, or a mixture of hexane and ethyl acetate. The pure product should be a crystalline solid with a melting point of 131-133 °C.
-
Frequently Asked Questions (FAQs)
Question 1: What is the reaction mechanism for the synthesis of this compound using NBS?
Answer:
The reaction proceeds via a free-radical chain mechanism known as the Wohl-Ziegler bromination.[5] It consists of three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) upon heating or by photochemical cleavage of Br₂ to form two bromine radicals (Br•). NBS serves as a source for a low, steady concentration of molecular bromine (Br₂), which is formed by the reaction of NBS with trace amounts of HBr generated during the propagation steps.[6]
-
Propagation: This is a two-step cycle.
-
Step A: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 1,8-dimethylnaphthalene. This is the rate-determining step and forms a resonance-stabilized benzylic radical and a molecule of HBr.
-
Step B: The benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to form the brominated product, 1-(bromomethyl)-8-methylnaphthalene, and a new bromine radical. This new radical then continues the chain by reacting with another molecule of the starting material. This cycle repeats for the second methyl group.
-
-
Termination: The reaction is terminated when any two radicals combine, for example, two bromine radicals forming Br₂ or a bromine radical and a benzylic radical.
Below is a diagram illustrating the propagation cycle for the first bromination.
Caption: Free-radical mechanism for benzylic bromination.
Question 2: Why is N-Bromosuccinimide (NBS) the preferred reagent over molecular bromine (Br₂)?
Answer:
NBS is preferred for benzylic bromination for a critical reason: selectivity .[5]
-
Low Bromine Concentration: NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. This is key because high concentrations of Br₂ favor an alternative ionic reaction pathway: electrophilic aromatic substitution on the naphthalene ring. This side reaction is undesirable and leads to a complex mixture of products that are difficult to separate.[5]
-
Minimizing Side Reactions: By keeping the Br₂ concentration low, the free-radical pathway at the benzylic position is kinetically favored over the ionic pathway on the aromatic ring. This ensures that the bromine substitutes the hydrogens on the methyl groups, not on the naphthalene core.
Question 3: What are the critical safety precautions for this synthesis?
Answer:
Safety is paramount. Both the reagents and the product require careful handling.
-
This compound: This compound is a powerful lachrymator (induces tearing) and an alkylating agent. It should be handled exclusively in a well-ventilated chemical fume hood. It is classified as causing severe skin burns and eye damage.[7][8] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile is often insufficient; consider thicker gloves like butyl rubber or neoprene).
-
N-Bromosuccinimide (NBS): NBS is corrosive and an oxidizer. Avoid contact with skin and eyes.
-
Solvents: Carbon tetrachloride is a suspected carcinogen and is toxic. Benzene is a known carcinogen. If possible, consider substituting with a less hazardous solvent like cyclohexane or acetonitrile, although this may require optimization of the reaction conditions.
-
Radical Initiators: AIBN and BPO are thermally unstable and can decompose violently if heated improperly. Store them refrigerated and away from heat sources.
Detailed Experimental Protocol
This protocol is adapted from established procedures for benzylic bromination.[3]
Reagents and Conditions Summary
| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| 1,8-Dimethylnaphthalene | 1.0 | 1.56 g | Starting material |
| N-Bromosuccinimide (NBS) | 2.2 | 3.91 g | Recrystallized from water |
| AIBN | 0.05 | ~70 mg | Radical initiator |
| Carbon Tetrachloride (CCl₄) | - | 200 mL | Anhydrous |
| Reaction Temperature | - | Reflux (~77 °C) | |
| Reaction Time | - | 4-6 hours | Monitor by TLC |
Step-by-Step Procedure
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,8-dimethylnaphthalene (1.56 g, 10 mmol).
-
Addition of Reagents: Add anhydrous carbon tetrachloride (200 mL), followed by recrystallized N-Bromosuccinimide (3.91 g, 22 mmol) and AIBN (~70 mg, 0.4 mmol).
-
Reaction: Place the flask in a pre-heated oil bath and reflux the mixture with vigorous stirring under a nitrogen atmosphere. For photochemical initiation, place a 150-250W tungsten lamp next to the flask.
-
Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is dense and sinks) and the formation of succinimide (which is less dense and floats).[4] Confirm completion by TLC or GC analysis.
-
Workup (Quenching & Extraction):
-
Cool the reaction flask to room temperature, then in an ice bath for 30 minutes.
-
Filter the cold suspension through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small portion of cold CCl₄.
-
Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (2 x 50 mL), 5% aqueous sodium thiosulfate (1 x 50 mL), and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol) to yield pure this compound as white to light yellow crystals.[9]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 2025-95-8: this compound [cymitquimica.com]
Technical Support Center: Optimizing Cyclization Reactions with 1,8-Bis(bromomethyl)naphthalene
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for reactions involving 1,8-bis(bromomethyl)naphthalene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique bifunctional reagent for the synthesis of macrocycles and other complex architectures. Our goal is to provide practical, experience-driven advice to help you overcome common challenges and optimize your reaction yields.
The utility of this compound stems from the unique geometry of the naphthalene core. The two bromomethyl groups are held in close proximity (approximately 2.5 Å apart) in what is known as a peri-substitution pattern.[1][2] This rigid, pre-organized structure is highly advantageous for forming cyclic compounds, as it reduces the entropic penalty associated with bringing reactive ends together. However, this same proximity can introduce significant ring strain and promote unwanted side reactions if conditions are not carefully controlled. This guide addresses the most common issues encountered in the lab.
Section 1: Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your experiments.
Q1: My cyclization reaction yield is extremely low, or I'm only recovering starting material. What are the common causes and how can I fix this?
A1: Low or no conversion is a frequent issue that can typically be traced back to a few key experimental parameters. The primary suspects are reaction kinetics, reagent deactivation, and suboptimal conditions.
Causality and Troubleshooting Steps:
-
Insufficient Activation Energy: The formation of a strained cyclic product often requires significant energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 40-60 °C or to the reflux temperature of your solvent. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials.
-
-
Inadequate Base Strength or Solubility: The cyclization reaction is a double nucleophilic substitution that generates two equivalents of hydrobromic acid (HBr). This acid must be neutralized by a base to prevent protonation of your nucleophile, which would render it inactive.
-
Solution: Ensure your base is strong enough and soluble enough in your reaction medium. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Cesium carbonate is particularly useful as the large cesium cation can act as a template, promoting cyclization. If using an organic base like triethylamine (Et₃N), ensure it is freshly distilled and used in slight excess (2.2 equivalents). However, be aware that hindered or overly strong bases can sometimes promote side reactions.[3]
-
-
Reagent Purity and Stability: this compound is a highly reactive alkylating agent and can degrade upon exposure to moisture or nucleophilic impurities.[4] Similarly, your nucleophile (e.g., diamine, dithiol) must be pure and free of monofunctional impurities that would act as chain terminators.
-
Solution: Use freshly purified reagents. This compound can be recrystallized if its purity is in doubt.[5] Ensure your nucleophile is of high purity. Always use anhydrous solvents to prevent hydrolysis of the bromomethyl groups.
-
-
Incorrect Stoichiometry: An exact 1:1 stoichiometry between this compound and your dinucleophile is critical. An excess of either reagent will lead to unreacted starting material and the formation of undesired side products.
-
Solution: Carefully calculate and weigh your reagents. For reactions run under high dilution, ensure the concentrations in the syringe pumps are precisely matched.
-
Q2: My reaction is producing a significant amount of an insoluble white powder, which I suspect is a polymer. How can I favor the desired intramolecular cyclization?
A2: This is the most common challenge in macrocyclization. You are observing the competition between the desired intramolecular reaction (cyclization) and the undesired intermolecular reaction (polymerization). The key to favoring cyclization is to operate under conditions where the two ends of a single precursor molecule are more likely to find each other than to find another precursor molecule.
Causality and The High-Dilution Principle:
This outcome is governed by kinetics. The intramolecular reaction is a first-order process, while the intermolecular reaction is a second-order process. Therefore, the rate of the desired cyclization is independent of concentration, whereas the rate of polymerization is highly dependent on it. By drastically lowering the concentration of the reactants, you can slow the rate of polymerization to a crawl while leaving the rate of cyclization unaffected. This is known as the high-dilution principle.[6]
Solutions:
-
Implement High-Dilution Conditions: This is the most effective strategy. Instead of adding reagents all at once, they are added very slowly over a long period (e.g., 8-12 hours) from separate syringe pumps into a large volume of refluxing solvent.[6] This ensures the instantaneous concentration of reactive species in the flask remains near zero, dramatically favoring the intramolecular pathway.
-
Workflow for High-Dilution Setup:
Caption: High-dilution experimental setup.
-
-
Utilize a Template Effect: Certain metal cations can coordinate to the nucleophilic centers of the reacting partners, holding them in an arrangement that favors cyclization.
-
Solution: Use a base with a large cation, such as Cs₂CO₃ or K₂CO₃. The cation can act as a template, pre-organizing the linear precursor for ring closure.
-
Data Presentation: Impact of Concentration
| Concentration (M) | Dominant Reaction Pathway | Expected Yield of Cyclized Product |
| > 0.1 M | Intermolecular (Polymerization) | Very Low (<5%) |
| 0.01 M - 0.1 M | Mixed Pathways | Low (5-25%) |
| < 0.001 M (High Dilution) | Intramolecular (Cyclization) | Moderate to High (>50%) |
Q3: My TLC plate shows a smear or multiple spots that are difficult to separate. How can I improve the reaction's selectivity?
A3: A "messy" reaction profile indicates the formation of multiple side products. This can arise from the high reactivity of this compound or from reactions with the solvent or base.
Causality and Troubleshooting Steps:
-
Base-Induced Side Reactions: While necessary, the base can sometimes be the culprit. Strong, unhindered bases might deprotonate other positions or participate in the reaction.
-
Solution: Switch to a milder or more hindered base. For example, if you are using sodium hydride (NaH), consider switching to potassium carbonate (K₂CO₃). If using triethylamine, consider a more sterically hindered base like diisopropylethylamine (DIPEA).
-
-
Solvent Reactivity: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), while excellent for dissolving reagents, can sometimes participate in or degrade under basic/heated conditions.
-
Solution: Switch to a more inert solvent. Acetonitrile (ACN) and Tetrahydrofuran (THF) are generally good choices for these types of alkylations.[6]
-
-
Thermal Degradation: The naphthalene core is robust, but your dinucleophile or the resulting product may not be stable to prolonged heating.
-
Solution: Try running the reaction at a lower temperature for a longer period. Monitor by TLC to find the optimal balance between reaction rate and decomposition.
-
Logical Flow for Optimizing Selectivity:
Caption: Troubleshooting workflow for poor reaction selectivity.
-
Q4: I'm struggling to purify my cyclized product from the reaction mixture. What are some effective strategies?
A4: Purification can be challenging due to the potential presence of oligomers (dimers, trimers) which may have similar polarities to your desired product.
Solutions:
-
Column Chromatography: This is the most common method.
-
Tip 1: Use a long column. A higher length-to-diameter ratio provides better separation.
-
Tip 2: Use a shallow solvent gradient. Start with a very non-polar eluent to wash off non-polar impurities and then slowly and gradually increase the polarity. This will help resolve compounds with very similar Rf values.
-
Tip 3: Try different stationary phases. If silica gel is not working, consider alumina (basic or neutral) or even reverse-phase chromatography if your compound is suitable.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Strategy: Finding the right solvent system is key. You are looking for a solvent (or solvent pair) in which your product is soluble when hot but poorly soluble when cold, while the impurities remain soluble. Common solvents for recrystallization of naphthalene derivatives include ethanol, ethyl acetate, or mixtures like dichloromethane/hexanes.[7]
-
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative TLC or HPLC can be used to isolate the pure product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvent and base combinations to start with?
A1: The optimal choice is system-dependent, but a good starting point is a polar aprotic solvent and a moderately strong, non-nucleophilic base.
| Reagent Class | Recommended Starting Choices | Rationale & Considerations |
| Solvent | Acetonitrile (ACN), Anhydrous | Good solvating power for many organic salts, relatively inert, and has a convenient boiling point (82 °C) for refluxing.[6] |
| Tetrahydrofuran (THF), Anhydrous | Another excellent inert solvent, though its lower boiling point (66 °C) may result in slower reaction times. | |
| Base | Potassium Carbonate (K₂CO₃), finely ground | Inexpensive, effective, and heterogeneous (easily filtered off). The potassium cation can provide a template effect.[8] |
| Cesium Carbonate (Cs₂CO₃) | More expensive but often gives higher yields due to its greater solubility and the strong template effect of the Cs⁺ ion. | |
| Triethylamine (Et₃N) or DIPEA | Homogeneous bases, useful if reagent solubility is an issue. Must be anhydrous and used in slight excess (2.2 eq). Can sometimes complicate purification.[3] |
Q2: How do I properly set up a high-dilution reaction?
A2: A proper setup is crucial for success.
-
Glassware: Use a large three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and two septa for the syringe needles. Ensure all glassware is oven- or flame-dried.
-
Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon) throughout the entire process to prevent moisture from entering.
-
Solvent: Fill the flask with a large volume of anhydrous solvent (to achieve a final concentration of ~10⁻³ M).
-
Syringe Pumps: Prepare two separate solutions: one of this compound and one of your dinucleophile plus base. Place these in two separate, gas-tight syringes on a syringe pump.
-
Addition: Begin heating and stirring the solvent in the flask. Once at temperature (e.g., reflux), begin the slow, simultaneous addition of both solutions over 8-12 hours.[6]
-
Reaction Time: After the addition is complete, allow the reaction to continue stirring at temperature for another 12-24 hours to ensure completion.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Stain with potassium permanganate (KMnO₄) or use a UV lamp to visualize the spots. The product should have a different Rf value than the two starting materials.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure of the cyclized product. The disappearance of the bromomethyl (CH₂Br) signal and the appearance of new signals corresponding to the newly formed ring structure are key indicators.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the molecular formula of the product.
-
X-ray Crystallography: If you can grow a single crystal, this technique provides unambiguous proof of structure and conformation.
-
Q4: Are there specific safety precautions for handling this compound?
A4: Yes, absolutely. This compound is a potent alkylating agent and should be handled with care.
-
Hazards: It is classified as corrosive and can cause severe skin burns and serious eye damage.[9]
-
Handling: Always handle this chemical in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a minimum), a lab coat, and chemical safety goggles. A face shield is also recommended.
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Macrocyclization under High-Dilution Conditions
This protocol describes a general method for the [1+1] cyclization of this compound with a generic dinucleophile (e.g., a diamine).
Reagents & Equipment:
-
This compound (1.0 eq)
-
Diamine linker (1.0 eq)
-
Triethylamine (2.2 eq), freshly distilled
-
Anhydrous Acetonitrile (ACN)
-
Three-neck round-bottom flask (e.g., 1 L)
-
Condenser, magnetic stir bar, heating mantle
-
Two syringe pumps with gas-tight syringes
-
Inert gas line (N₂ or Ar)
Procedure:
-
Preparation of Solutions:
-
Solution A: In a 100 mL volumetric flask, dissolve this compound (e.g., 1.0 mmol) in anhydrous ACN.
-
Solution B: In a separate 100 mL volumetric flask, dissolve the diamine linker (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous ACN.
-
-
Reaction Setup:
-
Assemble the three-neck flask with the condenser and inert gas inlet. Add 800 mL of anhydrous ACN and a stir bar.
-
Load Solution A and Solution B into separate, appropriately sized syringes and place them on the syringe pumps.
-
Fit the syringe needles through septa on the remaining two necks of the flask.
-
-
Execution:
-
Heat the ACN in the flask to a gentle reflux while stirring.
-
Begin the simultaneous addition of Solution A and Solution B at a slow rate (e.g., 10 mL/hour) over 10 hours.
-
After the addition is complete, allow the reaction mixture to reflux for an additional 12 hours.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Protocol 2: Purification of Cyclized Products via Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexanes (wet packing is recommended). The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexanes to remove highly non-polar impurities.
-
Gradually increase the solvent polarity by slowly adding ethyl acetate. A suggested gradient might be:
-
100% Hexanes (2 column volumes)
-
1-5% Ethyl Acetate in Hexanes (5 column volumes)
-
5-10% Ethyl Acetate in Hexanes (5 column volumes)
-
Continue increasing polarity as needed based on TLC analysis.
-
-
-
Fraction Collection: Collect small fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 4: References
-
Wikipedia. Peri-naphthalenes. --INVALID-LINK--
-
Kotha, S., et al. (2010). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules. --INVALID-LINK--
-
Yao, T., et al. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Synthesis of Macrocycles with (4-(Bromomethyl)phenyl)methanamine. --INVALID-LINK--
-
Biosynth. This compound. --INVALID-LINK--
-
Ozeryanskii, V. A., et al. (2014). This compound in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. ARKIVOC. --INVALID-LINK--
-
Sigma-Aldrich. This compound Product Page. --INVALID-LINK--
-
Kilburn, J. D. More Detail on Peri-Substitution Research. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Echemi. This compound | 2025-95-8. --INVALID-LINK--
-
CymitQuimica. CAS 2025-95-8: this compound. --INVALID-LINK--
-
PrepChem. Preparation of 2-(bromomethyl)naphthalene. --INVALID-LINK--
-
Sigma-Aldrich. This compound Safety Information. --INVALID-LINK--
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CAS 2025-95-8: this compound [cymitquimica.com]
- 5. 1,8-双(溴甲基)萘 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Common Side Reactions of 1,8-Bis(bromomethyl)naphthalene in Synthesis
Welcome to the technical support center for synthesis involving 1,8-bis(bromomethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile but reactive building block. The unique peri-substitution of the bromomethyl groups on the naphthalene backbone introduces specific stereoelectronic effects that can lead to unexpected outcomes. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Understanding the Reactivity of this compound
The proximity of the two bromomethyl groups at the 1 and 8 positions of the naphthalene ring system dictates its reactivity. This steric strain favors intramolecular reactions to form a five-membered ring, but intermolecular reactions can also occur, leading to oligomers or polymers. The benzylic nature of the bromides makes them susceptible to nucleophilic substitution, but also to elimination and reduction side reactions.
Section 2: Frequently Asked Questions & Troubleshooting Guide
Low Yield of the Desired Product
Question: I am attempting a cyclization reaction with a dinucleophile, but I am getting a very low yield of my desired product. What are the likely causes and how can I improve it?
Answer: Low yields in reactions involving this compound are a common issue and can often be attributed to a competition between the desired intramolecular cyclization and undesired intermolecular reactions.[1]
Causality and Troubleshooting:
-
Intermolecular Polymerization: At high concentrations, molecules of this compound are more likely to react with each other and the dinucleophile in an intermolecular fashion, leading to the formation of oligomeric or polymeric byproducts instead of the desired cyclic compound.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization. A concentration of less than 0.01 M is a good starting point.
-
-
Reaction Kinetics: The rate of addition of the reagents can significantly influence the reaction pathway. A rapid addition of the bis(bromomethyl)naphthalene to the nucleophile can create localized areas of high concentration, promoting intermolecular reactions.
-
Solution: Use a syringe pump for the slow, controlled addition of the this compound solution to the reaction mixture containing the dinucleophile. This maintains a low concentration of the electrophile throughout the reaction.
-
-
Base Strength and Nucleophilicity: The choice of base is critical. A base that is too strong can lead to side reactions, while one that is too weak may not sufficiently activate the nucleophile.
-
Solution: Select a non-nucleophilic base that is just strong enough to deprotonate your nucleophile. For example, when working with amines, triethylamine or diisopropylethylamine are often suitable choices.[1] In some cases, an inorganic base like potassium carbonate can be effective.
-
-
Solvent Effects: The solvent can influence the solubility of the reactants and the transition state energies of the competing reaction pathways.
-
Solution: Choose a solvent that dissolves all reactants well. Polar aprotic solvents like DMF or acetonitrile are often good choices for nucleophilic substitution reactions.
-
Formation of Unexpected Byproducts
Question: I have isolated an unexpected byproduct from my reaction. What could it be and how can I avoid its formation?
Answer: Several common side reactions can lead to the formation of distinct byproducts. The most prevalent are intramolecular cyclization to form acenaphthene, elimination to form an alkene, and hydrolysis.
1. Intramolecular Cyclization to Acenaphthene:
-
Problem: In the presence of reducing agents or certain bases, this compound can undergo an intramolecular cyclization to form acenaphthene.[2][3] This is particularly common in reactions attempting to form organometallic reagents or under conditions that can generate radical intermediates.
-
Mechanism: The reaction can proceed through a reductive cyclization mechanism.
-
Troubleshooting:
-
Avoid Strong Reducing Agents: If your desired reaction does not require reduction, ensure that no reducing agents are present.
-
Careful Choice of Base: Strong, non-nucleophilic bases are less likely to induce this side reaction compared to organometallic bases or reducing metals.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.
-
2. Elimination Reactions:
-
Problem: The use of strong, sterically hindered bases can promote the elimination of HBr to form 1-bromomethyl-8-methylenenaphthalene, which can then polymerize or react further.
-
Troubleshooting:
-
Use a Weaker, Non-hindered Base: Opt for a base like potassium carbonate or a tertiary amine instead of a bulky base like potassium tert-butoxide if your nucleophile is sufficiently acidic.
-
Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures.
-
3. Hydrolysis to 1,8-Naphthalenedimethanol:
-
Problem: The presence of water in the reaction mixture can lead to the hydrolysis of the bromomethyl groups to form 1,8-naphthalenedimethanol.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Purification Challenges
Question: I am having difficulty purifying my product from the reaction mixture. What are the best practices for purification?
Answer: Purifying products from reactions with this compound can be challenging due to the formation of multiple byproducts with similar polarities. A combination of techniques is often necessary.
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. Be mindful that your product may have limited solubility in common organic solvents.
-
Column Chromatography: This is the most common and effective method for separating the desired product from byproducts.
-
Stationary Phase: Silica gel is typically the stationary phase of choice.
-
Mobile Phase: A gradient elution is often required. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
-
| Compound Type | Typical Rf Value (Hexane/Ethyl Acetate) | Visualization |
| Acenaphthene (byproduct) | High | UV active |
| This compound (starting material) | Moderate-High | UV active, can be stained |
| Desired Cyclic Product | Moderate-Low | UV active, may require staining |
| Oligomeric Byproducts | Low to baseline | Often streak on TLC, UV active |
| 1,8-Naphthalenedimethanol (hydrolysis byproduct) | Low | UV active, stains well |
-
Recrystallization: If a solid product is obtained, recrystallization can be a powerful technique for final purification.
-
Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for naphthalene derivatives include ethanol, ethyl acetate, toluene, or mixtures thereof.
-
Section 3: Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Desired Intramolecular Cyclization vs. Undesired Intermolecular Polymerization
Caption: Controlling reaction concentration is key to favoring the desired intramolecular cyclization.
Common Side Reaction Pathways
Caption: Common side reactions and the conditions that promote their formation.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization under High Dilution
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation:
-
In the reaction flask, dissolve the dinucleophile and a suitable base (e.g., K₂CO₃ or Et₃N) in an anhydrous solvent (e.g., acetonitrile or DMF) to achieve a final concentration of this compound of approximately 0.005 M.
-
In a separate, dry flask, dissolve this compound in the same anhydrous solvent.
-
-
Slow Addition: Transfer the this compound solution to a syringe and add it dropwise to the stirred solution of the dinucleophile and base over a period of 8-12 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
References
Technical Support Center: Purification of 1,8-Bis(bromomethyl)naphthalene and its Derivatives
Welcome to the technical support center for the purification of 1,8-bis(bromomethyl)naphthalene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of chemical intermediates. The peri-substitution on the naphthalene core introduces unique steric and electronic properties, which can present specific purification challenges. This guide offers a synthesis of established methods and troubleshooting strategies to enable you to achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the Wohl-Ziegler bromination of 1,8-dimethylnaphthalene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][2][3] The primary impurities to anticipate are:
-
Unreacted 1,8-dimethylnaphthalene: Incomplete reaction will leave the starting material in your crude product.
-
1-(Bromomethyl)-8-methylnaphthalene: This is the mono-brominated intermediate. Its presence is common if the reaction does not go to completion.
-
Succinimide: This is a byproduct of the reaction when using NBS.[4]
-
Over-brominated species: While less common under controlled conditions, it is possible to have minor amounts of products with bromine substitution on the aromatic ring.
Q2: How do I choose between recrystallization and column chromatography for my initial purification?
A2: The choice between these two fundamental techniques depends on the scale of your reaction and the impurity profile of your crude product.
-
Recrystallization is an excellent and efficient method for removing small amounts of impurities from a solid product, especially if your crude product is relatively clean (>90% pure). It is generally faster and more scalable than chromatography for large quantities.
-
Column Chromatography is the method of choice when you have a complex mixture of impurities, particularly those with similar polarity to your desired product (e.g., the mono-brominated intermediate). It offers much higher resolving power.
A common workflow is to perform an initial purification by recrystallization and then, if necessary, use column chromatography to remove any remaining closely-related impurities.
Q3: What is the recommended analytical technique to assess the purity of my this compound derivative?
A3: A combination of techniques is often ideal.
-
Thin-Layer Chromatography (TLC): This is an indispensable tool for rapid, real-time monitoring of your purification process. It can help you identify the optimal solvent system for column chromatography and quickly assess the purity of your fractions.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, reversed-phase HPLC is a powerful technique. It can provide high-resolution separation of your target compound from impurities, allowing for accurate purity determination.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also give a good indication of purity by revealing the presence of unexpected signals from impurities.
Q4: My this compound derivative appears to be degrading during purification. What could be the cause?
A4: this compound and its derivatives are reactive alkylating agents.[6] Degradation can occur under certain conditions:
-
Hydrolysis: The bromomethyl groups are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This will form the corresponding alcohol or ether derivatives.
-
Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol can react with the bromomethyl groups, particularly at elevated temperatures, to form the corresponding methyl or ethyl ethers.
-
Light Sensitivity: Some brominated aromatic compounds can be light-sensitive. It is good practice to protect your sample from direct light, especially during long-term storage.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvents for this compound and its Derivatives:
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube in a warm water bath to see if the compound dissolves. A good solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or succinimide), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, and the compound is coming out of solution too quickly. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Reheat to dissolve the oil and cool more slowly. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Low Recovery of Purified Product | Too much solvent was used, leading to significant loss of product in the mother liquor. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Impurities Remain in Crystals | The impurities have similar solubility profiles to the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use this sparingly as it can also adsorb some of your product. |
Visualization of Recrystallization Workflow
Caption: General workflow for recrystallization.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Recommended Conditions for this compound and Derivatives:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (standard) or Alumina (for certain derivatives) | Silica gel is a good general-purpose stationary phase for moderately polar compounds. Alumina has been reported to be effective for some N-containing derivatives of this compound.[7] |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, chloroform). | The polarity of the eluent is adjusted to achieve good separation. A typical starting point is a low percentage of the polar solvent (e.g., 5-10%) in the non-polar solvent, with the polarity gradually increased if necessary. For some derivatives, chloroform has been used with alumina.[7] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots | The eluent polarity is too high or too low. The sample was overloaded on the column. | Adjust the eluent polarity based on TLC analysis. Use a less polar solvent system for better separation of less polar compounds and vice versa. Use a larger column or less sample. |
| Cracked or Channeled Column | The column was not packed properly. The column ran dry. | Repack the column carefully, ensuring a uniform bed. Always maintain a level of solvent above the stationary phase. |
| Compound Won't Elute from the Column | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent (gradient elution). If using silica gel (acidic), consider switching to alumina (can be basic, neutral, or acidic) if your compound is basic. |
| Streaking of Spots on TLC | The sample is not fully soluble in the eluent. The compound is acidic or basic and is interacting strongly with the stationary phase. | Ensure the sample is fully dissolved before loading. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape. |
Visualization of Chromatography Workflow
Caption: General workflow for column chromatography.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially for drug development applications, reversed-phase HPLC is a powerful tool.
Proposed HPLC Method for Purity Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point for many polycyclic aromatic hydrocarbons.[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A linear gradient from approximately 50% B to 100% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (naphthalene core) or another appropriate wavelength based on the UV spectrum of the specific derivative.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or acetonitrile.
This method can be adapted for preparative HPLC to purify larger quantities of material to a very high degree of purity.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wohl-Ziegler Reaction [drugfuture.com]
- 4. prepchem.com [prepchem.com]
- 5. HPLC Analysis and Risk Assessment of 15 Priority PAHs in Human Blood Serum of COPD Patient from Urban and Rural Areas, Iasi (Romania) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 2025-95-8 | FB152649 [biosynth.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization in Macrocyclization with 1,8-Bis(bromomethyl)naphthalene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address a persistent challenge in synthetic chemistry: the prevention of unwanted polymerization during macrocyclization reactions that utilize 1,8-bis(bromomethyl)naphthalene as a building block. Achieving high yields of the desired macrocycle is critical, and this guide is structured to provide actionable, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During our macrocyclization attempt with this compound and a linear diamine, we isolated a significant quantity of an insoluble, white solid. What is the likely identity of this byproduct?
This is a classic presentation of undesired intermolecular polymerization. Instead of a single this compound molecule reacting with a single diamine to form the target macrocycle (an intramolecular reaction), multiple molecules of each reactant have linked together in a chain. This results in a high-molecular-weight polymer that is often insoluble in the reaction solvent. This competing polymerization is a major obstacle in the synthesis of large ring compounds.[1]
Causality Explained: The preference for polymerization versus macrocyclization is a matter of reaction kinetics.
-
Intermolecular reactions (polymerization) are bimolecular and their rate is highly dependent on the concentration of the reactants. At high concentrations, the probability of two different reactant molecules colliding and reacting is high.
-
Intramolecular reactions (macrocyclization) are unimolecular. The rate depends on the probability of the two reactive ends of the same molecule encountering each other to close the ring.
At high reactant concentrations, the intermolecular pathway dominates, leading to polymer formation.
Q2: What is the most effective and universally applied strategy to favor macrocyclization over polymerization?
The single most critical technique is the implementation of high-dilution conditions . This strategy is based on the Ruggli-Ziegler dilution principle, a foundational concept in macrocyclic synthesis.[2][3]
Expertise & Experience: By carrying out the reaction in a large volume of solvent, the concentration of the reactants is kept extremely low. This dramatically reduces the rate of the concentration-dependent intermolecular reactions (polymerization), while the rate of the intramolecular cyclization remains unaffected.[4] This gives the two ends of the linear precursor a much greater opportunity to react with each other to form the desired macrocycle. A practical and highly effective way to achieve this is by the slow, controlled addition of the reactants to a large volume of solvent using syringe pumps.[1][4] This technique maintains a state of "pseudo-dilution," where the instantaneous concentration of reactants is kept vanishingly small.
Q3: We are using high-dilution, but still observe significant polymer formation. What other experimental parameters can we optimize?
While high dilution is paramount, several other factors can be fine-tuned to suppress polymerization. Consider the following adjustments:
| Parameter | Recommended Action & Rationale |
| Rate of Addition | Action: Employ one or two syringe pumps to add the reactant solutions over an extended period (e.g., 8-24 hours) into the heated reaction solvent.[1][4] Rationale: This is the most effective way to maintain pseudo-high dilution. The instantaneous concentration of the reactants remains extremely low, minimizing the probability of intermolecular collisions that lead to polymerization. |
| Base Selection | Action: Consider using Cesium Carbonate (Cs₂CO₃) as the base, particularly when reacting with dithiols or diamines. Rationale: The large cesium ion (Cs⁺) can act as a "template" ion. It coordinates with heteroatoms (like sulfur or nitrogen) in the linear precursor, pre-organizing it into a conformation that is favorable for ring closure.[5][6] This "cesium effect" can significantly enhance the yield of the macrocycle over other alkali metal carbonates.[7][8][9] |
| Temperature | Action: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Rationale: Lowering the temperature slows down all reaction rates. This can provide a larger kinetic window for the entropically disfavored, but desired, intramolecular cyclization to occur before intermolecular reactions take over. |
| Efficient Stirring | Action: Ensure vigorous and efficient stirring throughout the entire addition process. Rationale: In a high-dilution setup, it is crucial to disperse the added reactants as quickly as possible to avoid localized areas of higher concentration where polymerization can initiate. |
In-Depth Protocols & Visual Guides
Protocol: High-Dilution Macrocyclization of this compound with a Dithiol
This protocol outlines a robust procedure for synthesizing a thiacrown ether, incorporating the principles of high dilution and slow addition.
Materials:
-
This compound
-
Dithiol (e.g., ethane-1,2-dithiol)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Syringe pumps (2)
-
Large three-neck round-bottom flask
-
Reflux condenser and inert gas (N₂ or Ar) line
Experimental Workflow Diagram:
Caption: Workflow for high-dilution macrocyclization.
Step-by-Step Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve 1.0 equivalent of this compound in a volume of anhydrous DMF sufficient to achieve a final reaction concentration of approximately 0.01 M.
-
Solution B: In a separate flask, dissolve 1.0 equivalent of the dithiol and 2.2 equivalents of anhydrous Cs₂CO₃ in an equal volume of anhydrous DMF.
-
-
Set up the Reaction:
-
To a large three-neck flask equipped with a condenser, inert gas inlet, and magnetic stirrer, add a portion of the total DMF (e.g., one-third of the total volume).
-
Heat the solvent to 60 °C with vigorous stirring under a nitrogen atmosphere.
-
-
Slow Addition:
-
Load Solution A and Solution B into separate syringes and place them on syringe pumps.
-
Simultaneously add both solutions to the heated DMF in the reaction flask at a very slow, controlled rate over 12 hours.
-
-
Reaction Completion and Workup:
-
After the addition is complete, continue stirring the reaction mixture at 60 °C for an additional 4 hours.
-
Allow the reaction to cool to room temperature.
-
Filter the mixture to remove the cesium salts.
-
Remove the DMF from the filtrate under high vacuum.
-
-
Purification:
-
Purify the resulting crude residue by column chromatography on silica gel to isolate the desired macrocycle.
-
Advanced Mechanistic Concepts
Q4: How does the "Template Effect" mechanistically favor macrocyclization?
The template effect relies on a templating agent, typically a metal cation, to pre-organize the linear precursor into a conformation that facilitates the intramolecular ring-closing reaction.[10][11]
Expertise & Experience: In the case of using Cs₂CO₃ with a dithiol, the large Cs⁺ ion can coordinate to the sulfur atoms of the deprotonated thiol. This coordination brings the two reactive ends of the molecule into close proximity, effectively increasing the 'local' concentration of the reacting groups. This pre-organization significantly lowers the entropic barrier to cyclization, making the intramolecular pathway kinetically more favorable than the untemplated intermolecular polymerization.[12]
Logical Relationship Diagram:
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of cyclic polymers and flaws of the Jacobson–Stockmayer theory - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00226G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Enantiomerically Pure Thiocrown Ethers Derived from 1,1'-Binaphthalene-2,2'-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00316K [pubs.rsc.org]
- 7. Caesium carbonate as a highly efficient catalyst for the synthesis of macrocyclic diamides [icc.journals.pnu.ac.ir]
- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: High-Dilution Macrocyclization with 1,8-Bis(bromomethyl)naphthalene
Welcome to the technical support center for macrocycle synthesis utilizing 1,8-bis(bromomethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this specific application. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic strategies.
The synthesis of macrocycles is a critical endeavor in medicinal chemistry, as these unique structures often exhibit high binding affinity and selectivity for challenging biological targets.[1] However, their synthesis is often hampered by the competition between the desired intramolecular cyclization and undesired intermolecular polymerization.[2][3] The use of a rigid precursor like this compound introduces specific conformational constraints that must be carefully managed to achieve high yields of the desired macrocycle. This guide will delve into the principles of high-dilution conditions and provide practical advice for your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing macrocyclization reactions with this compound under high-dilution conditions.
Q1: What is the fundamental principle behind using high-dilution conditions for macrocyclization?
A1: The high-dilution principle is a cornerstone of macrocycle synthesis that aims to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[2] Intramolecular cyclization is a first-order reaction, meaning its rate is proportional to the concentration of the linear precursor. In contrast, intermolecular polymerization is a second-order reaction, with a rate proportional to the square of the precursor concentration. By significantly lowering the concentration of the reactants, the rate of the second-order polymerization is suppressed to a much greater extent than the first-order cyclization, thereby increasing the yield of the desired macrocycle.[4]
Q2: What is "pseudo-dilution" and how can it be applied in my experiments?
A2: Pseudo-dilution, also known as apparent dilution, achieves the effect of high dilution without requiring vast quantities of solvent.[5] This is typically accomplished by the slow, controlled addition of the reactants to the reaction vessel using a syringe pump.[2] This ensures that the instantaneous concentration of the reactive species in the solution remains extremely low, thus favoring intramolecular cyclization.[6] Other methods to achieve pseudo-dilution include performing the reaction on a solid support, where the reactive sites are isolated from each other.[3][7]
Q3: Why is this compound a challenging substrate for macrocyclization?
A3: The naphthalene backbone of this compound imparts significant rigidity to the molecule. This conformational constraint can make it difficult for the two reactive bromomethyl groups to come into the required proximity for ring closure with a linker molecule. The preorganization of the linear precursor is crucial for successful macrocyclization.[6] If the linker is not of an appropriate length or flexibility, the strain energy of the resulting macrocycle can be high, disfavoring its formation.
Q4: What are the key reaction parameters I should optimize for my macrocyclization?
A4: Several factors critically influence the success of a macrocyclization reaction:
-
Concentration: This is the most critical parameter. True high dilution or pseudo-dilution techniques are essential.
-
Solvent: The choice of solvent can significantly impact the reaction by influencing the conformation of the linear precursor and the solubility of reactants and products.[8]
-
Temperature: The reaction temperature affects the rate of both cyclization and polymerization. Optimization is often necessary to find a balance that favors the desired product.
-
Choice of Base (if applicable): For reactions involving nucleophiles that require deprotonation, the strength and steric bulk of the base are important considerations.
-
Stirring Rate: Adequate stirring is necessary to ensure homogeneity, but excessive stirring can, in some cases, increase the rate of intermolecular reactions.[9][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of macrocycles with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Macrocycle Yield | - Concentration is too high: Leading to the predominance of intermolecular polymerization.[11][12] - Inefficient intramolecular cyclization: Due to conformational constraints or an inappropriate linker.[13] - Decomposition of starting materials or product: Under the reaction conditions. | - Implement pseudo-dilution: Use a syringe pump for slow addition of reactants. Aim for a final concentration in the range of 10⁻³ to 10⁻⁴ M.[14] - Optimize the linker: If possible, modify the length or flexibility of the linker molecule to better accommodate the rigid naphthalene scaffold. - Screen reaction conditions: Systematically vary the temperature, solvent, and base to find the optimal conditions for your specific system.[15] |
| Polymerization Dominates | - High instantaneous concentration of reactants: Even with slow addition, if the rate of addition exceeds the rate of cyclization, polymerization can occur. - Inappropriate solvent: A solvent that promotes aggregation of the linear precursor can favor intermolecular reactions. | - Decrease the addition rate: Use a lower flow rate on the syringe pump. - Use a larger volume of solvent: This will further decrease the overall concentration. - Solvent screening: Test a range of solvents with varying polarities to find one that minimizes aggregation and favors the desired cyclization.[16] |
| Difficulty in Product Isolation and Purification | - Formation of oligomers: These byproducts can have similar polarities to the desired macrocycle, making chromatographic separation challenging.[17] - Product is an oil or difficult to crystallize: This can complicate isolation from the reaction mixture.[15] | - Optimize chromatography: Use high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for difficult separations.[18] Consider different stationary and mobile phases. - Recrystallization: Systematically screen different solvents and solvent mixtures to induce crystallization. - Precipitation: If the product is insoluble in a particular solvent, adding this solvent to the reaction mixture post-reaction can precipitate the desired macrocycle, leaving oligomers in solution. |
| Reaction Does Not Proceed to Completion | - Poor quality of starting materials: Impurities in this compound or the linker can inhibit the reaction.[19][20] - Deactivation of catalyst (if used): Trace impurities can poison catalysts. - Insufficient reaction time or temperature: The reaction may be kinetically slow. | - Purify starting materials: Recrystallize or chromatograph this compound and the linker before use. - Use freshly distilled and anhydrous solvents. - Monitor the reaction: Use techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the product over time to determine the optimal reaction duration. |
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Macrocyclization using a Syringe Pump
This protocol outlines a general method for performing a macrocyclization reaction between this compound and a generic difunctional linker (e.g., a diamine or dithiol) under pseudo-dilution conditions.
Materials:
-
This compound
-
Difunctional linker (e.g., 1,n-diaminoalkane)
-
Anhydrous, high-purity solvent (e.g., DMF, acetonitrile, or THF)
-
Base (if required, e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
Syringe pump
-
Reaction flask with a magnetic stirrer and reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reactant Solutions:
-
In separate volumetric flasks, prepare dilute solutions of this compound and the difunctional linker in the chosen anhydrous solvent. A typical concentration is 0.01 M.
-
If a solid base is used, add it to the reaction flask. If a soluble base is used, it can be added to one of the reactant solutions or added separately.
-
-
Reaction Setup:
-
To a large, flame-dried reaction flask equipped with a magnetic stir bar, add a significant volume of the anhydrous solvent. The volume should be sufficient to achieve a final concentration in the millimolar range (e.g., 10⁻³ M) upon complete addition of the reactants.
-
If a solid base is being used, add it to the flask.
-
Flush the entire system with an inert gas.
-
If the reaction requires heating, bring the solvent to the desired temperature.
-
-
Slow Addition of Reactants:
-
Load the solutions of this compound and the linker into separate syringes and place them on the syringe pump.
-
Set the syringe pump to a slow addition rate (e.g., 0.1 to 1.0 mL/hour). The optimal rate will depend on the specific reaction kinetics and should be determined empirically.
-
Begin the slow, simultaneous addition of both reactant solutions to the vigorously stirred reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Once the reaction is complete (as indicated by the disappearance of starting materials), turn off the heat (if applicable) and allow the mixture to cool to room temperature.
-
Quench the reaction if necessary (e.g., by adding water).
-
Remove the solvent under reduced pressure.
-
Perform an appropriate work-up to remove any remaining base and salts. This typically involves partitioning the residue between an organic solvent and water.
-
-
Purification:
-
Purify the crude product using column chromatography, preparative HPLC, or recrystallization to isolate the desired macrocycle.
-
Visualizing the Core Concepts
Competition Between Cyclization and Polymerization
Caption: Intramolecular vs. Intermolecular Reactions
High-Dilution Experimental Workflow
Caption: High-Dilution Macrocyclization Workflow
References
- 1. Macrocyclization strategy for improving candidate profiles in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclic natural product oligomers: diversity and (bio)synthesis of macrocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peri-Substituted Naphthalenes
Welcome to the technical support center for the synthesis of peri-substituted naphthalenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with introducing substituents at the C1 and C8 positions of the naphthalene core. The inherent steric strain in these molecules makes their synthesis non-trivial, often leading to low yields, unexpected side products, or complete reaction failure.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems. We will explore the causality behind common issues and offer field-proven solutions to improve your experimental outcomes.
The Fundamental Challenge: Understanding Peri-Strain
The core difficulty in synthesizing 1,8-disubstituted naphthalenes arises from the close proximity of the C1 and C8 positions. The natural distance between these peri-atoms is approximately 2.5 Å, which is often less than the sum of the van der Waals radii of the substituents being introduced.[1][2] This enforced proximity leads to significant steric repulsion, which can:
-
Distort the planarity of the naphthalene ring system.[3]
-
Create a high-energy transition state, slowing down or preventing the introduction of the second substituent.
-
Lead to the formation of stable, separable rotational isomers (atropisomers) if the substituents are bulky enough.[4][5]
-
Influence the subsequent reactivity of the synthesized molecule in unexpected ways.[3][6]
The following sections address specific issues you may encounter, organized by experimental stage.
Section 1: Troubleshooting Common Starting Materials & Precursors
The quality and correct preparation of your starting materials are critical for success. Problems at this early stage are a common source of low yields and downstream impurities.
FAQ 1: My commercial 1,8-diaminonaphthalene (1,8-DAN) is a dark purple or black solid. Can I use it directly?
Answer: It is highly inadvisable. Commercially available 1,8-diaminonaphthalene is notoriously prone to air oxidation, leading to the formation of intensely colored quinone-imine type impurities.[7] While NMR might suggest the bulk material is pure, these minor impurities can chelate with metal catalysts, inhibit reactions, and make reaction monitoring by color change impossible.
Troubleshooting & Protocol:
-
Cause: The primary amino groups are highly susceptible to oxidation. This is exacerbated by light and air exposure.
-
Solution: Purification by recrystallization is essential. Aliphatic solvents are highly effective.
-
Self-Validation: The purified material should be a light tan or faintly pink crystalline solid. The disappearance of the dark color is a clear indicator of successful purification.
Protocol: Purification of 1,8-Diaminonaphthalene
-
Place the impure 1,8-DAN (e.g., 100 g) in a large flask.
-
Add a minimal amount of hot hexanes or cyclohexane to dissolve the compound. The impurities will color the solvent, but the bulk of the dark material may remain as a molten layer if the temperature is near the melting point of 1,8-DAN.[7]
-
Crucial Step: Gently decant or hot-filter the saturated solvent away from the insoluble impurities. Be prepared for the product to start crystallizing rapidly on the filter paper or upon slight cooling. If this happens, the filter paper can be returned to a new flask of hot solvent to redissolve the purified product.[7]
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting light-colored crystals by filtration.
-
Dry the purified product under vacuum and store it in a dark container under an inert atmosphere (e.g., argon or nitrogen).[7]
FAQ 2: My yield for the Sandmeyer synthesis of 1,8-dibromonaphthalene from 1,8-DAN is consistently low (<30%). What can I do to improve it?
Answer: The double Sandmeyer reaction on 1,8-DAN is often inefficient, with reported yields sometimes as low as 25%.[4] Several factors can contribute to low yields, including incomplete diazotization, premature decomposition of the diazonium salts, and side reactions.
Troubleshooting & Optimization:
-
Strict Temperature Control: The diazonium salts are thermally unstable. The temperature of the diazotization step (addition of NaNO₂) must be maintained rigorously between 0–5 °C.[4] Any warming can lead to decomposition and the formation of phenolic byproducts.
-
In Situ Reagent Generation: Ensure the nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong acid like HBr.[4] Use a slight excess of NaNO₂ to ensure complete conversion of both amino groups.
-
Copper(I) Catalyst Quality: The CuBr catalyst is crucial. Ensure it is fresh and not oxidized to Cu(II), which is ineffective. Some protocols start from 1H-naphtho[1,8-de][4][8][9]triazine (formed from 1,8-DAN), which is then treated with NaNO₂/H₂SO₄ followed by CuBr/HBr.[10]
-
Alternative Route: If yields remain poor, consider an alternative synthesis. Direct bromination of naphthalene is typically not selective for the 1,8-positions. However, a method using N-bromosuccinimide (NBS) with aluminum bromide (AlBr₃) as a Lewis acid catalyst in dichloromethane has been reported to give 1,8-dibromonaphthalene in 62% yield, which is a significant improvement.[4]
Section 2: Troubleshooting Key Synthetic Transformations
Once you have a reliable precursor, the next challenge is the introduction of substituents at the peri-positions. This section covers the most common strategies and their pitfalls.
FAQ 3: I am attempting a directed ortho-metalation (DoM) to functionalize the C8 position, but I'm getting a complex mixture of products or no reaction.
Answer: Directed ortho-metalation (which is peri-metalation in this context) is a powerful tool, but its success is highly dependent on the choice of directing group (DMG), base, and reaction conditions. Several competing reactions can occur.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for Directed Metalation.
Key Causalities & Solutions:
-
Directing Group (DMG) Hierarchy: Not all DMGs are created equal. The ability to coordinate lithium and direct deprotonation is critical. Amide and carbamate groups are among the most powerful.[8] If you are using a weaker group like a methoxy ether, consider switching to a stronger one.
-
Competing Halogen-Metal Exchange: If your naphthalene substrate contains a bromine or iodine atom elsewhere on the ring, lithium-halogen exchange is often much faster than C-H deprotonation.[8] This will result in lithiation at the site of the halogen, not at C8. If this is an issue, you may need to reconsider your synthetic strategy or use a substrate without competing halogens.
-
Anionic Fries Rearrangement: Carbamate directing groups (-OCONR₂) are excellent but can be susceptible to rearrangement at higher temperatures (even -78 °C for some substrates), where the carbamoyl group migrates to the newly lithiated ortho (C2) position.[8] If you suspect this, keep temperatures as low as possible and quench the reaction quickly after lithiation.
-
Reagent and Additives: Standard n-BuLi is often not basic enough. Using s-BuLi or t-BuLi is common. The addition of TMEDA (tetramethylethylenediamine) is crucial as it breaks up the organolithium aggregates and complexes the lithium ion, increasing the kinetic basicity of the system.[2][11][12]
FAQ 4: My Palladium-catalyzed C-H activation/arylation at C8 is giving low yields. How can I optimize this reaction?
Answer: Direct C8-H activation is a state-of-the-art method that avoids the need to pre-functionalize the C8 position. Palladium catalysis, often directed by a C1-amide group, has shown excellent regioselectivity for the C8 position.[13][14] However, like all catalytic cycles, it is sensitive to multiple parameters.
Table 1: Key Parameters for Optimizing C8-H Activation
| Parameter | Common Issue | Recommended Solution & Rationale |
| Catalyst | Low catalyst activity or decomposition. | Pd(OAc)₂ is a common and effective precursor. Ensure it is from a reliable source. Catalyst loading may need to be optimized (typically 5-10 mol%). |
| Directing Group | Poor coordination to the palladium center. | N,N-disubstituted amides (e.g., -CONMe₂) are highly effective directing groups. Monosubstituted amides (-CONH-R) can sometimes be problematic due to N-H acidity.[13] |
| Oxidant/Coupling Partner | Inefficient turnover of the catalytic cycle. | For arylations, diaryliodonium salts are highly effective coupling partners.[13] For other functionalizations like triflation, specific reagents and additives (e.g., HOTf/TMSOTf with benzophenone as a ligand) may be required.[15] |
| Solvent | Poor solubility or coordination inhibiting the catalyst. | High-boiling point, non-coordinating solvents like 1,2-dichlorobenzene (ODCB) or toluene are often used. Solvent choice can be critical and screening may be necessary.[15] |
| Additives/Ligands | Slow C-H cleavage or reductive elimination. | Sometimes, additives are required. For example, in methylation reactions, a transient directing group strategy can be used to control selectivity between the C2 and C8 positions.[16] In arylations, an external ligand is often not needed as the substrate/reagents fulfill this role. |
FAQ 5: I am performing a Suzuki or Stille cross-coupling with 1,8-dibromonaphthalene and only achieving mono-substitution or low yields of the di-substituted product.
Answer: Introducing two bulky groups at the peri-positions via cross-coupling is challenging. The steric hindrance from the first substituent dramatically slows down the second substitution.
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ can be effective, but for very hindered couplings, more specialized systems are superior. One study on a highly constrained system found that Pd(PPh₃)₄ in combination with CuO as a co-catalyst was superior to other common systems like Pd₂(dba)₃/P(t-Bu)₃.[5] The copper(I) likely facilitates a key step in the catalytic cycle, possibly the transmetalation.
-
Reaction Conditions: Higher temperatures and longer reaction times are often necessary for the second coupling step. However, this also increases the risk of catalyst decomposition or side reactions like protodeborylation of the organoboron reagent in Suzuki couplings.
-
Protodeborylation (Suzuki Coupling): This is a major side reaction where the boronic acid/ester is cleaved by the base before it can transmetalate to the palladium. This is especially problematic with electron-deficient or heteroaryl boronic acids.
-
Solution 1: Use a Weaker Base. Strong bases (e.g., NaOH, K₃PO₄) can promote this side reaction. Using a weaker base may help, but this can also slow down the catalytic cycle.
-
Solution 2: Use a More Stable Boron Reagent. Naphthalene-1,8-diaminato (dan)-protected boron reagents [Ar-B(dan)] are exceptionally stable towards protodeborylation and can be used in direct cross-couplings with weak bases, providing a powerful solution to this problem.[17][18]
-
-
Solvent Effects: The solvent plays a critical role in stabilizing catalytic intermediates. A solvent screen (e.g., Toluene, Dioxane, DMF) can often lead to significant improvements.[19]
Section 3: Characterization and Reactivity of Peri-Substituted Products
FAQ 6: The ¹H NMR of my peri-substituted product shows very broad signals, even at room temperature. Is my product impure?
Answer: Not necessarily. This is a classic sign of dynamic behavior, specifically restricted rotation around the C1-C(substituent) and/or C8-C(substituent) bonds due to severe steric hindrance. If the barrier to rotation is high enough, you may even be observing multiple, stable atropisomers.
Troubleshooting & Analysis:
-
Variable-Temperature (VT) NMR: This is the key experiment. Acquiring NMR spectra at different temperatures will reveal the nature of the dynamic process.
-
If signals sharpen upon heating: You are observing restricted rotation that is fast on the NMR timescale at higher temperatures. The temperature at which the signals coalesce can be used to calculate the rotational energy barrier (ΔG‡).
-
If you see multiple sets of signals that do not coalesce upon heating: You have likely synthesized stable atropisomers that are not interconverting.[5] These are distinct chemical compounds (diastereomers or enantiomers) and may require separation by chiral chromatography.
-
-
NMR Evidence of Strain: The steric repulsion between peri-substituents can force them out of conjugation with the naphthalene ring. This can be observed in the ¹H NMR spectrum. For example, the chemical shift of the proton at C2 is sensitive to the degree of conjugation of a C1-substituent.[20]
References
- 1. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 2. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 3. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Dibromonaphthalene | 17135-74-9 | Benchchem [benchchem.com]
- 5. Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
- 10. 1,8-Dibromonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 11. Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing SEAr Reactivity for the Synthesis of Substituted Naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed C8-Arylation of Naphthalenes through C-H Activation: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed directing group-assisted C8-triflation of naphthalenes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]
- 17. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting low solubility of 1,8-Bis(bromomethyl)naphthalene reaction products
Introduction: The Challenge of peri-Substituted Naphthalene Derivatives
1,8-Bis(bromomethyl)naphthalene is a valuable and highly reactive building block in synthetic chemistry. Its utility stems from the two benzylic bromide groups held in a rigid, sterically constrained peri-position.[1][2] This unique geometry is ideal for forming cyclic structures and complex molecular architectures, such as "proton sponges" and novel ligands.[3][4]
However, the very properties that make this reagent so useful—its rigidity and planarity—are often conferred upon its reaction products. Derivatives of this compound are frequently large, flat, aromatic systems. These molecules exhibit strong intermolecular π-π stacking and van der Waals forces, leading to high crystal lattice energy. Consequently, researchers often face a significant and frustrating challenge: exceptionally low solubility of their target compounds in common organic solvents.
This guide provides a structured, causality-driven approach to troubleshooting and overcoming these solubility issues, moving from simple screening to more advanced purification strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction product crashed out of the solvent as an intractable solid. What is the most likely cause?
A: This is a classic sign of a product with very high crystal lattice energy and/or the formation of polymeric byproducts. The planarity of the naphthalene core often leads to derivatives that pack very efficiently into a crystal lattice, making them difficult to re-dissolve.[5] Uncontrolled side reactions can also lead to oligomers or polymers, which are inherently less soluble.
Q2: What are the best "first-pass" solvents to try for dissolving my product?
A: Due to the polycyclic aromatic hydrocarbon (PAH) nature of the core structure, start with solvents known to dissolve PAHs.[6][7] Your initial screening should include:
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform, 1,2-dichloroethane (DCE).
-
Aromatic Solvents: Toluene, xylenes, chlorobenzene.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP). These are often the most effective but can be difficult to remove.
-
Ethers: Tetrahydrofuran (THF), 1,4-dioxane.
Always test solubility with gentle heating, as the dissolution of these compounds is often highly temperature-dependent.[8]
Q3: I've tried all the common solvents, even with heating, and my product remains insoluble. Could it be an unwanted polymer?
A: Yes, this is a strong possibility. This compound is a bifunctional electrophile and can readily participate in polymerization reactions if stoichiometry is not precisely controlled or if nucleophiles have more than one reactive site. Instead of focusing on dissolution for recrystallization, you may need to switch to a purification strategy based on washing and trituration. Suspend the crude solid in a solvent that dissolves the starting materials and impurities (e.g., methanol, acetone) but not your product, and stir vigorously before filtering.
Q4: Can I use a solvent mixture to improve solubility for recrystallization?
A: Absolutely. Using a co-solvent or a solvent/anti-solvent system is a powerful technique. The goal is to find a "good" solvent that dissolves the compound when hot, and a miscible "poor" solvent (the anti-solvent) that forces crystallization upon cooling or addition. Common pairs include:
-
Toluene / Hexanes
-
DCM / Methanol
-
DMF / Water
-
THF / Pentane
The key is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears, then re-heat to clarify and cool slowly.[9]
In-Depth Troubleshooting Guides
Guide 1: Understanding the Underlying Chemistry of Insolubility
The low solubility of peri-naphthalene derivatives is fundamentally a problem of intermolecular forces. The rigid naphthalene scaffold forces the 1- and 8-substituents into close proximity (approx. 2.5 Å), a phenomenon that dictates the product's final geometry.[2] When this reaction creates a larger, planar system, these molecules can stack like plates, maximizing surface area contact and leading to strong cohesive forces that solvents struggle to overcome.
Caption: Causality of low solubility in naphthalene derivatives.
Guide 2: Systematic Troubleshooting Workflow
When faced with an insoluble product, a systematic approach is more effective than random solvent testing. Follow this workflow to diagnose and solve the problem efficiently.
Caption: Decision workflow for troubleshooting low solubility.
Data Presentation & Reference Protocols
Table 1: Recommended Solvents for Solubility Screening
| Solvent | Class | Boiling Point (°C) | Polarity | Suitability Notes |
| Dichloromethane (DCM) | Chlorinated | 40 | Nonpolar | Good starting point, volatile and easy to remove. |
| Chloroform | Chlorinated | 61 | Nonpolar | Slightly better solvating power than DCM for some PAHs. |
| Toluene | Aromatic | 111 | Nonpolar | Excellent for aromatic compounds, high boiling point allows for effective heating.[6] |
| Tetrahydrofuran (THF) | Ether | 66 | Polar Aprotic | Can dissolve a wide range of compounds; risk of peroxide formation. |
| Acetone | Ketone | 56 | Polar Aprotic | Good for washing impurities, but may not dissolve highly crystalline products.[8] |
| Acetonitrile (ACN) | Nitrile | 82 | Polar Aprotic | Useful for both reaction and purification. |
| N,N-Dimethylformamide (DMF) | Amide | 153 | Polar Aprotic | Powerful solvent, often dissolves the most stubborn compounds. Difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | Polar Aprotic | Excellent solvating power, very high boiling point. Often a last resort.[10] |
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently identify a suitable solvent or solvent system for purification.
Methodology:
-
Preparation: Aliquot ~5-10 mg of your crude, dry product into several small vials.
-
Room Temperature Test: To each vial, add 0.5 mL of a different solvent from Table 1. Stir or sonicate for 2 minutes. Record observations (insoluble, partially soluble, fully soluble).
-
Hot Solvent Test: For vials where the solid was not fully soluble, place them in a heated sand bath or on a hot plate. Increase the temperature to just below the solvent's boiling point. Stir and observe.
-
Concentration Check: If the solid dissolves, it is a potential recrystallization solvent. If it remains insoluble, add another 0.5 mL of hot solvent. If it is still insoluble, it is likely not a suitable solvent for crystallization.
-
Cooling Test: For any sample that fully dissolved upon heating, allow it to cool slowly to room temperature, then place it in an ice bath. Observe for the formation of crystalline precipitate. An ideal solvent will show high solubility when hot and low solubility when cold.[11]
Protocol 2: Optimized Recrystallization for Poorly Soluble Compounds
Objective: To obtain pure crystalline material from a compound with challenging solubility characteristics.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add your crude solid and the minimum possible volume of your chosen "good" solvent identified in Protocol 1.
-
Heating: Heat the mixture to a boil with stirring. Add more solvent dropwise until the solid just dissolves completely. Do not add a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, polymeric gunk), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is critical to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote the growth of larger, purer crystals. Rapid cooling often traps impurities.[9]
-
Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a single "seed" crystal of the pure compound.[11]
-
Full Precipitation: Once crystallization begins, allow it to proceed at room temperature for at least an hour before moving the flask to an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Out-Basicity of 1,8-bis(dimethylamino)naphthalene: the experimental and theoretical challenge - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 6. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1,8-Bis(bromomethyl)naphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for cross-coupling reactions involving 1,8-bis(bromomethyl)naphthalene. The unique steric and electronic properties of this substrate present specific challenges that require careful consideration of catalyst systems and reaction conditions.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block for synthesizing peri-substituted naphthalene derivatives, which are of interest in materials science and medicinal chemistry due to their unique photophysical and biological properties. The close proximity of the two bromomethyl groups introduces significant steric strain, which can influence the reactivity of the naphthalene core.[1] This steric hindrance, combined with the benzylic nature of the C-Br bonds, distinguishes its reactivity from that of aryl bromides like 1,8-dibromonaphthalene.
The primary challenges in cross-coupling reactions with this substrate include:
-
Controlling Selectivity: Achieving selective mono- or di-substitution can be difficult.
-
Side Reactions: The benzylic protons are susceptible to elimination reactions, and the substrate can undergo homocoupling or decomposition under harsh conditions.
-
Steric Hindrance: The bulky naphthalene backbone can hinder the approach of the catalyst and coupling partner, slowing down the reaction rate and requiring more active catalyst systems.
This guide will address these challenges and provide practical solutions to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when using this compound in cross-coupling reactions?
The main challenges stem from the substrate's structure:
-
High Reactivity of Benzylic Bromides: Benzylic bromides are generally more reactive than aryl bromides in oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). However, they are also more prone to side reactions like β-hydride elimination (if applicable), homocoupling (Glaser coupling for Sonogashira), and nucleophilic substitution by the base or solvent.[2]
-
Steric Congestion in the Peri-Position: The two bromomethyl groups are forced into close proximity, creating a sterically crowded environment around the reaction centers. This can hinder the oxidative addition and reductive elimination steps of the catalytic cycle, potentially requiring catalysts with specific steric and electronic properties.[1]
-
Difficulty in Controlling Mono- vs. Di-substitution: Due to the high reactivity, achieving selective mono-arylation or mono-alkynylation can be challenging, as the second C-Br bond may react before the reaction can be stopped. Careful control of stoichiometry, reaction time, and temperature is crucial.
Q2: Which catalyst systems are recommended for a Suzuki-Miyaura coupling with this compound?
For Suzuki-Miyaura couplings of benzylic bromides, especially sterically hindered ones, palladium-based catalysts are a common choice. However, nickel catalysts have emerged as a powerful alternative, often providing higher yields and tolerating a broader range of functional groups.[3][4]
Palladium-Based Systems:
-
Catalyst Precursor: Pd(PPh₃)₄ is a reliable choice as it is a direct source of the active Pd(0) species.[5][6] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand can be used.
-
Ligands: Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and reductive elimination.[5] Buchwald-type ligands (e.g., SPhos, XPhos) or others like P(t-Bu)₃ can be effective.
-
Base: A mild base is often preferred to minimize side reactions. K₂CO₃, Cs₂CO₃, or K₃PO₄ are good starting points.[7] Stronger bases like KOt-Bu may be necessary in some cases but can also promote side reactions.[8]
Nickel-Based Systems:
-
Catalyst Precursor: Ni(II) complexes like NiCl₂(dppp) or NiCl₂(PCy₃)₂ are commercially available and effective precatalysts.[3][9]
-
Advantages: Nickel catalysts are often more cost-effective and can be more reactive towards C-O bond cleavage, which is relevant if using the corresponding diol derivative.[9] They have shown excellent performance in couplings with sp³-hybridized electrophiles.[10]
Below is a summary table of recommended starting conditions for a Suzuki-Miyaura coupling:
| Component | Palladium System | Nickel System | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-5 mol%) | NiCl₂(dppp) (5-10 mol%) | Pd(PPh₃)₄ is a direct Pd(0) source. Ni catalysts are often more reactive for sp³ C-Br bonds.[5][9] |
| Ligand | SPhos or XPhos (1.2-2 eq. to Pd) | dppp (as complex) | Bulky, electron-rich ligands accelerate key steps in the catalytic cycle.[5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | K₃PO₄ (2-3 eq.) | Milder bases minimize decomposition of the benzylic bromide.[2] |
| Solvent | Toluene, Dioxane, or DMF | 2-Me-THF or t-Amyl alcohol | Choice of solvent can influence solubility and reaction rate.[3][7] |
| Temperature | 60-100 °C | 60-100 °C | Higher temperatures may be needed but increase the risk of side reactions. |
Q3: My Suzuki-Miyaura reaction has a very low yield. What should I check first?
Low yield in Suzuki-Miyaura reactions can be due to several factors. Here is a troubleshooting workflow to diagnose the issue:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,8-Bis(bromomethyl)naphthalene and 1,8-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecular architectures and the development of novel therapeutics, the choice of alkylating agent is of paramount importance. The reactivity of the electrophile dictates reaction conditions, influences yields, and can be the determining factor in the feasibility of a synthetic route. This guide provides an in-depth technical comparison of two closely related yet distinct bifunctional reagents: 1,8-bis(bromomethyl)naphthalene and 1,8-bis(chloromethyl)naphthalene. While both serve as valuable synthons for introducing a 1,8-disubstituted naphthalene moiety, their reactivity profiles differ significantly, a factor that must be carefully considered in experimental design.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of 1,8-bis(halomethyl)naphthalenes in nucleophilic substitution reactions is primarily governed by two key factors: the inherent ability of the leaving group and the unique structural constraints imposed by the naphthalene backbone.
The Leaving Group Effect: Bromide vs. Chloride
In nucleophilic substitution reactions, a superior leaving group is one that can better stabilize the negative charge it accepts upon cleavage of its bond with the electrophilic carbon. The fundamental principles of leaving group ability are well-established, with weaker bases generally being better leaving groups.[1][2] When comparing bromide and chloride, two key properties place bromide as the more effective leaving group:
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a better leaving group.[3]
-
Polarizability: Bromide is larger and more polarizable than chloride. This allows for a more effective dispersal of the developing negative charge in the transition state of a nucleophilic substitution reaction, thereby lowering the activation energy.[4]
This difference in leaving group ability translates to a significant disparity in reaction rates. For typical SN2 reactions involving primary alkyl halides, alkyl bromides are estimated to react 40 to 60 times faster than their corresponding alkyl chlorides under identical conditions.[4]
The peri-Effect: Steric Strain and Enhanced Reactivity
The 1,8-disubstitution pattern on the naphthalene core introduces a significant structural feature known as the peri-effect. The close proximity of the substituents at these positions leads to considerable steric strain.[5] This strain forces a distortion of the naphthalene ring from planarity. X-ray crystallographic studies have revealed that this compound exhibits a notable vertical distortion, with a dihedral angle of 11.0° between the peri-substituents.[6] This out-of-plane distortion can have a profound impact on reactivity. It is plausible that this pre-existing strain in the ground state of this compound lowers the activation energy required to reach the transition state of a substitution reaction, as the system moves towards a less strained geometry.
Comparative Reactivity Analysis
Based on the theoretical principles outlined above, This compound is unequivocally the more reactive of the two compounds in nucleophilic substitution reactions. This heightened reactivity manifests in several practical ways:
-
Faster Reaction Rates: Reactions with this compound will proceed significantly faster than those with its chloro-analogue under the same conditions.
-
Milder Reaction Conditions: The increased reactivity of the bromo-compound often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) to achieve the desired transformation.
-
Broader Scope of Nucleophiles: this compound can successfully react with a wider range of weaker nucleophiles that may be unreactive towards 1,8-bis(chloromethyl)naphthalene.
The following table summarizes the key properties and expected reactivity differences between the two compounds.
| Property | This compound | 1,8-Bis(chloromethyl)naphthalene | Reference(s) |
| CAS Number | 2025-95-8 | 50585-29-0 | [7][8] |
| Molecular Weight | 314.02 g/mol | 225.11 g/mol | [7][8] |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | |
| Leaving Group Ability | Excellent | Good | [1][2] |
| Expected Reactivity | High | Moderate | [4] |
| peri-Strain | Significant, leading to ring distortion | Present, but less pronounced than the bromo-derivative | [6] |
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of these two compounds, a competitive Finkelstein reaction provides a straightforward and effective method.[9][10][11] This SN2 reaction involves the substitution of a halide with iodide, and the progress can be monitored by observing the precipitation of the less soluble sodium halide salt in acetone.
Objective
To quantitatively compare the rate of nucleophilic substitution of this compound and 1,8-bis(chloromethyl)naphthalene with sodium iodide in acetone.
Materials
-
This compound
-
1,8-Bis(chloromethyl)naphthalene
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone for dilutions
-
Dry test tubes or reaction vials
-
Constant temperature water bath
-
Stopwatch
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for quantitative analysis (optional, for more precise measurements)
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis using the Finkelstein reaction.
Step-by-Step Procedure
-
Preparation:
-
Label two sets of clean, dry reaction vials.
-
Prepare 0.1 M solutions of both this compound and 1,8-bis(chloromethyl)naphthalene in anhydrous acetone.
-
Place the vials in a constant temperature water bath set to a suitable temperature (e.g., 25°C or 40°C).
-
-
Reaction Initiation:
-
To each vial, add a defined volume of the 15% sodium iodide in acetone solution (e.g., 2 mL).
-
Simultaneously, add an equal volume of the respective halomethylnaphthalene solution (e.g., 2 mL) to each corresponding vial and start the stopwatch.
-
-
Data Collection:
-
Observe the vials against a dark background and record the time at which the first sign of a precipitate or turbidity appears for each reaction.
-
For a more quantitative analysis, at set time intervals, withdraw an aliquot from each reaction, quench it (e.g., by diluting with cold diethyl ether and filtering), and analyze the supernatant by GC or HPLC to determine the concentration of the starting material.
-
-
Analysis:
-
The reaction with this compound is expected to show a precipitate significantly faster than the reaction with 1,8-bis(chloromethyl)naphthalene.
-
If quantitative data is collected, plot the concentration of the starting material versus time to determine the initial reaction rates and calculate the second-order rate constants.
-
Synthetic Considerations and Applications
The choice between this compound and 1,8-bis(chloromethyl)naphthalene will depend on the specific requirements of the synthesis.
-
For rapid and high-yield syntheses, especially with less reactive nucleophiles, this compound is the superior choice. Its high reactivity allows for efficient transformations under mild conditions, which is particularly advantageous when dealing with sensitive functional groups. It has been widely used in the synthesis of "proton sponges" and other complex heterocyclic systems.[12][13]
-
1,8-bis(chloromethyl)naphthalene may be preferred in situations where a more controlled, slower reaction is desired, or for economic reasons, as chlorinated compounds are often less expensive. Its lower reactivity can also be an advantage in preventing unwanted side reactions in complex multi-step syntheses.
Reaction Mechanism Visualization
The nucleophilic substitution reaction at the benzylic carbons of these compounds typically proceeds via an SN2 mechanism, especially with good nucleophiles in polar aprotic solvents like acetone.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile (Nu⁻) with 1,8-bis(halomethyl)naphthalene (X = Br or Cl).
Conclusion
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Good Leaving Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound 98 2025-95-8 [sigmaaldrich.com]
- 8. 1,8-Bis(chloromethyl)naphthalene synthesis - chemicalbook [chemicalbook.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
A Senior Application Scientist's Guide to Macrocycle Synthesis: Comparing 1,8-, 1,5-, and 2,6-Bis(bromomethyl)naphthalene Isomers
Introduction: The Architectural Logic of Macrocycles
Macrocyclic compounds, molecules containing large rings, represent a privileged class of structures in modern chemistry. Their unique topologies are central to their function in host-guest chemistry, molecular machines, and, most notably, drug development.[1] The pre-organized, conformationally constrained architecture of a macrocycle can lead to significantly enhanced binding affinity, selectivity, and metabolic stability compared to linear analogues.[2]
The choice of building blocks is paramount in dictating the final three-dimensional structure and properties of a macrocycle. Among the vast arsenal of synthetic tools, aromatic bis(halomethyl) synthons provide rigid, well-defined spacers. Naphthalene-based linkers, specifically the 1,8-, 1,5-, and 2,6-bis(bromomethyl)naphthalene isomers, offer a fascinating case study in how simple positional isomerism dictates synthetic outcomes. The rigid naphthalene core, combined with the reactive bromomethyl groups, allows for the construction of diverse macrocyclic frameworks through nucleophilic substitution reactions.[2][3]
This guide provides an in-depth comparison of these three key isomers. We will move beyond a simple cataloging of reactions to explore the causal relationships between isomer geometry, reaction dynamics, and the structural properties of the resulting macrocycles. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive understanding needed to select the optimal building block for their synthetic targets.
Isomer Geometry: The Pre-Programmed Blueprint for Cyclization
The fundamental difference between the 1,8-, 1,5-, and 2,6-isomers lies in the spatial vector of the two reactive bromomethyl groups. This seemingly subtle distinction has profound implications for the feasibility, yield, and strain energy of the resulting macrocycle.
-
1,8-Bis(bromomethyl)naphthalene: This isomer is defined by its peri-substitution pattern, where the bromomethyl groups are positioned on the same side of the naphthalene ring in close proximity. This arrangement is ideal for forming smaller, highly strained ring systems. The inherent strain in this isomer makes it a unique tool for creating structures with unusual geometries and reactivities, such as proton sponges.[4]
-
1,5-Bis(bromomethyl)naphthalene: In this isomer, the bromomethyl groups are located at opposite ends of the naphthalene core, resulting in a linear and symmetric arrangement. This geometry is perfectly suited for the synthesis of larger, box-like, or parallelogram-shaped macrocycles, such as cyclophanes, with minimal ring strain.[5][6]
-
2,6-Bis(bromomethyl)naphthalene: Similar to the 1,5-isomer, the 2,6-isomer also features a linear and symmetric placement of the reactive groups. However, the substitution on the beta-positions of the naphthalene ring results in a different angle of approach for cyclization partners compared to the alpha-substituted 1,5-isomer. This can influence the final geometry and electronic properties of the macrocycle. It is a highly active molecule, known for its ability to crosslink DNA.[7]
References
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
The Naphthalene Advantage: 1,8-Bis(bromomethyl)naphthalene as a Superior Rigid Linker in Complex Molecular Architectures
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular design, the choice of a chemical linker is paramount. It is the bridge that connects functional moieties, dictating their spatial relationship and, ultimately, their collective efficacy. While flexible linkers offer conformational freedom, the pursuit of precision and pre-organization has led to the ascendancy of rigid linkers. Among these, 1,8-bis(bromomethyl)naphthalene stands out as a superior scaffold, offering a unique combination of rigidity, defined geometry, and synthetic versatility. This guide provides an in-depth comparison of this compound with other linkers, supported by experimental insights and protocols, to empower researchers in harnessing its full potential.
The Inherent Rigidity of the 1,8-Disubstituted Naphthalene Core
The exceptional rigidity of this compound is not a matter of chance; it is a direct consequence of the steric strain imposed by the peri-disubstitution on the naphthalene ring system. The two bromomethyl groups, forced into close proximity, severely restrict rotational freedom around the C-C bonds connecting them to the aromatic core. X-ray crystallographic and Nuclear Magnetic Resonance (NMR) studies of 1,8-disubstituted naphthalenes have unequivocally demonstrated this conformational restriction.[1] In the case of this compound, the bulky bromine atoms and the methylene groups are held in a relatively fixed orientation, creating a well-defined and predictable linker geometry.
This inherent rigidity is a significant advantage in numerous applications, from the synthesis of macrocycles with specific cavity sizes to the precise positioning of pharmacophores in drug design. By minimizing conformational ambiguity, researchers can design molecules with a higher degree of pre-organization, leading to more predictable binding interactions and enhanced biological activity.
Head-to-Head Comparison: this compound vs. Alternative Linkers
To fully appreciate the advantages of this compound, a direct comparison with other commonly employed linkers is essential. Here, we benchmark its performance against both a flexible linker (a generic polyethylene glycol or PEG linker) and another rigid linker, p-xylylene dichloride.
| Property | This compound | p-Xylylene Dichloride | Flexible (PEG) Linker |
| Rigidity | High, due to steric hindrance of peri-substituents | Moderate, with some rotational freedom | Low, highly flexible |
| Geometry | Well-defined, with a fixed angle between reactive groups | Linear, with some flexibility | Conformationally diverse |
| Reactivity | High (benzylic bromide) | High (benzylic chloride) | Variable, depending on end groups |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in both aqueous and organic solvents |
| Thermal Stability of Derived Polymers | Expected to be high due to the rigid naphthalene core | High (e.g., PPV) | Generally lower |
This table summarizes the key properties of the three linkers, highlighting the superior rigidity and defined geometry of this compound.
Experimental Validation: The Proof is in the Polymer
The impact of a linker's rigidity is profoundly demonstrated in the properties of the polymers it forms. While direct comparative data for polymers synthesized with this compound versus p-xylylene dichloride under identical conditions is limited in the literature, we can infer the expected outcomes based on the properties of related polymers.
Polymers derived from rigid aromatic monomers, such as poly(p-phenylene vinylene) (PPV) synthesized from p-xylylene dichloride, are known for their high thermal stability and mechanical strength.[2] Given the even greater rigidity of the 1,8-disubstituted naphthalene core, polymers synthesized using this compound are anticipated to exhibit even higher thermal stability and enhanced mechanical properties. The naphthalene unit's larger, more electron-rich aromatic system can also impart unique optoelectronic properties to the resulting polymers.
Applications in Drug Development: The Quest for Precision
In the realm of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies, the linker is not merely a spacer but a critical determinant of efficacy.[3][4][5][6][7] The rigid nature of this compound offers several distinct advantages in this context:
-
Pre-organization for Enhanced Binding: A rigid linker can pre-organize the two binding moieties of a PROTAC into a conformation that is optimal for the formation of a stable ternary complex with the target protein and the E3 ligase. This can lead to a significant increase in degradation potency.
-
Improved Selectivity: By restricting the conformational freedom of the molecule, a rigid linker can disfavor binding to off-target proteins, thereby improving the selectivity of the drug.
-
Enhanced Cellular Permeability: The defined and often more compact structure imparted by a rigid linker can lead to improved physicochemical properties, including enhanced cell permeability.
Experimental Protocols: A Guide to Implementation
The following protocols provide a starting point for researchers wishing to utilize this compound in their synthetic workflows. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Synthesis of a Macrocycle via Cyclization with a Diamine
This protocol describes the synthesis of a simple macrocycle using this compound and a linear diamine. The high-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
This compound
-
1,6-Diaminohexane
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and two dropping funnels.
-
Add a suspension of potassium carbonate (10 eq.) in anhydrous acetonitrile to the flask and bring to reflux.
-
In one dropping funnel, dissolve this compound (1 eq.) in anhydrous acetonitrile.
-
In the other dropping funnel, dissolve 1,6-diaminohexane (1 eq.) in anhydrous acetonitrile.
-
Simultaneously add the solutions from both dropping funnels to the refluxing suspension of potassium carbonate over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired macrocycle.
Protocol 2: Cross-linking of a Peptide
This protocol outlines a general procedure for the cross-linking of a peptide containing two nucleophilic residues (e.g., cysteine or lysine) with this compound.
Materials:
-
Peptide with at least two accessible nucleophilic residues
-
This compound
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the peptide in DMF to a concentration of 1-5 mg/mL.
-
Add DIPEA (2-4 eq.) to the peptide solution to act as a base.
-
In a separate vial, prepare a stock solution of this compound in DMF.
-
Add the solution of this compound (1.1 eq.) dropwise to the peptide solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the cross-linked peptide by reverse-phase HPLC.
Conclusion
This compound is a powerful and versatile rigid linker that offers significant advantages in the design and synthesis of complex molecular architectures. Its inherent rigidity, a direct result of the steric constraints of the 1,8-disubstituted naphthalene core, provides a level of pre-organization and conformational control that is difficult to achieve with more flexible linkers. This makes it an invaluable tool for researchers in supramolecular chemistry, materials science, and drug discovery. The provided protocols and comparative data serve as a foundation for the rational application of this exceptional building block, paving the way for the creation of novel molecules with enhanced properties and functions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Linker Selection in Supramolecular Chemistry: Moving Beyond 1,8-Bis(bromomethyl)naphthalene
In the intricate world of supramolecular chemistry, the rational design of macrocycles, cages, and other complex host-guest systems is paramount. For decades, 1,8-bis(bromomethyl)naphthalene has served as a reliable and rigid linker, its peri-substitution pattern providing a unique geometric constraint ideal for constructing well-defined molecular clefts and cavities. However, the evolving demands of materials science, molecular recognition, and drug delivery necessitate a broader palette of chemical tools. This guide provides a comprehensive comparison of viable alternative reagents to this compound, offering researchers and drug development professionals the insights needed to make informed decisions for their specific applications. We will delve into the nuances of reactivity, the resulting supramolecular architecture, and the photophysical properties imparted by these alternative linkers, supported by experimental data and detailed protocols.
The Enduring Utility and Inherent Limitations of a Classic Linker
This compound is a bifunctional electrophile, prized for its ability to react with a variety of dinucleophiles (diamines, diols, dithiols) to form macrocyclic structures. The rigidity of the naphthalene backbone and the fixed distance of approximately 2.5 Å between the peri substituents are defining features.[1] This pre-organization minimizes the entropic penalty of cyclization and leads to the formation of thermodynamically stable macrocycles.
However, the high reactivity of the benzylic bromide moieties can be a double-edged sword. While facilitating efficient cyclization, it can also lead to side reactions and may not be compatible with sensitive functional groups. Furthermore, the resulting methylene bridges, while providing flexibility, lack the functionality to participate in more complex recognition events or to impart desirable photophysical properties.
Strategic Alternatives to this compound
The limitations of the classic bromomethyl linker have spurred the development of a range of alternatives. These can be broadly categorized based on the nature of the reactive groups at the 1,8-positions and the overall functionality of the naphthalene core.
The Diol Analogue: 1,8-Bis(hydroxymethyl)naphthalene
A direct and versatile alternative is 1,8-bis(hydroxymethyl)naphthalene, also known as 1,8-naphthalenedimethanol.[2][3] This diol can be readily synthesized by the reduction of the commercially available 1,8-naphthalic anhydride with reagents like lithium aluminum hydride.[2]
Key Advantages and Mechanistic Considerations:
-
Tunable Reactivity: The hydroxyl groups are less reactive than bromides, offering greater control over the cyclization reaction. They can be activated in situ or, more commonly, converted to better leaving groups such as tosylates or mesylates to mimic the reactivity of the bromo derivative in Williamson ether synthesis-type reactions. This two-step approach allows for the purification of the activated intermediate, leading to cleaner cyclization reactions.
-
Increased Stability and Safety: The diol is a more stable and less hazardous reagent compared to the lachrymatory and highly reactive dibromide.
-
Hydrogen Bonding Capabilities: The hydroxyl groups themselves can act as hydrogen bond donors, a feature that can be exploited in the self-assembly of supramolecular structures.
Comparative Performance:
| Feature | This compound | 1,8-Bis(hydroxymethyl)naphthalene |
| Reactivity | High (direct alkylation) | Low (activation required) |
| Handling | Lachrymator, moisture sensitive | Stable solid |
| Control | Prone to side reactions | High (stepwise activation) |
| Versatility | Primarily for alkylation | Can be used in ether, ester, and urethane linkages |
The Diamine Analogue: 1,8-Bis(aminomethyl)naphthalene
For the synthesis of macrocyclic polyamines and amides, 1,8-bis(aminomethyl)naphthalene is an excellent nucleophilic alternative. Its synthesis can be achieved through reductive amination of the corresponding dialdehyde.[4]
Key Advantages and Mechanistic Considerations:
-
Nucleophilic Reactivity: As a dinucleophile, it readily reacts with bifunctional electrophiles such as diacyl chlorides or dialdehydes to form macrocyclic amides or imines (which can be subsequently reduced).
-
Metal Coordination: The resulting secondary or tertiary amines within the macrocycle can serve as metal binding sites, a crucial feature for the design of sensors and catalysts.
-
pH-Responsiveness: The basicity of the amino groups allows for the creation of pH-switchable supramolecular systems.
The Naphthalimide Scaffold: A Platform for Functional Macrocycles
1,8-Naphthalimide derivatives represent a significant departure from simple linkers, incorporating a highly versatile and photophysically active core. These are typically synthesized from 1,8-naphthalic anhydride and a primary amine. By using a diamine as the nucleophile, two naphthalimide units can be linked together to form a macrocycle.[5]
Key Advantages and Mechanistic Considerations:
-
Intrinsic Fluorescence: Naphthalimides are well-known fluorophores, and their emission properties are often sensitive to the local environment, making them ideal for fluorescent sensors.[6]
-
Aggregation-Induced Emission (AIE): Certain naphthalimide derivatives exhibit AIE, where fluorescence is enhanced in the aggregated state, a highly desirable property for bio-imaging and materials science.
-
Tunable Electronics: The electron-accepting nature of the naphthalimide core allows for the construction of donor-acceptor systems with interesting photophysical and electronic properties.
-
Anion Recognition: The N-H protons of the imide can be engaged in hydrogen bonding, and when incorporated into a macrocyclic framework, can create effective anion receptors.
Comparative Photophysical Data of Naphthalimide-Based Systems:
| Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application Highlight |
| N-(2-aminoethyl)-1,8-naphthalimide | 340 | 420 | 0.25 | Precursor for macrocycles |
| Bis-naphthalimide cyclophane | 355 | 450 | 0.65 | Anion sensing |
| Naphthalimide-based AIEgen | 370 | 510 (in aggregate) | > 0.50 | Bio-imaging |
Note: Data is representative and can vary based on solvent and specific molecular structure.
Experimental Protocols
Synthesis of a Naphthalene-Based Crown Ether using 1,8-Bis(hydroxymethyl)naphthalene
This protocol details the synthesis of a simple crown ether, illustrating the use of the diol alternative.
Step 1: Tosylation of 1,8-Bis(hydroxymethyl)naphthalene
-
To a solution of 1,8-bis(hydroxymethyl)naphthalene (1.88 g, 10 mmol) in dry pyridine (50 mL) at 0 °C, add p-toluenesulfonyl chloride (4.20 g, 22 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude ditosylate. Purify by recrystallization from ethanol.
Step 2: Macrocyclization
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 0.96 g, 24 mmol) in dry DMF (200 mL) under a nitrogen atmosphere, add a solution of triethylene glycol (1.50 g, 10 mmol) in dry DMF (50 mL) dropwise over 1 hour.
-
Stir the mixture for an additional hour at room temperature.
-
Add a solution of the ditosylate from Step 1 (4.96 g, 10 mmol) in dry DMF (50 mL) dropwise over 8 hours using a syringe pump.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the mixture to room temperature and quench the excess NaH by the slow addition of water (10 mL).
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired crown ether.
Logical Framework for Linker Selection
The choice of a linker is a critical decision in the design of a supramolecular system. The following decision tree, presented as a DOT graph, provides a logical workflow for selecting the most appropriate reagent.
Caption: A decision-making workflow for selecting a suitable linker based on reactivity and desired functionality.
Conclusion and Future Outlook
While this compound remains a valuable tool in the supramolecular chemist's arsenal, a nuanced understanding of the available alternatives is essential for innovation. The choice of linker profoundly influences not only the synthetic strategy but also the ultimate function of the target assembly. 1,8-Bis(hydroxymethyl)naphthalene offers enhanced control and safety, 1,8-bis(aminomethyl)naphthalene provides a gateway to metal-coordinating and pH-responsive systems, and 1,8-naphthalimide derivatives introduce a world of photophysical and electronic functionality. As the field of supramolecular chemistry continues to tackle increasingly complex challenges in areas such as targeted drug delivery, advanced materials, and molecular machines, the strategic selection of linkers from this expanded toolkit will be more critical than ever.
References
- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 2. 1,8-BIS(HYDROXYMETHYL)NAPHTHALENE | 2026-08-6 [chemicalbook.com]
- 3. Structure of 1,8-bis(hydroxymethyl)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Naphthalimide-based conjugated macrocycles possessing tunable self-assembly and supramolecular binding behaviours [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Comparative study of naphthalene-based linkers in polymer chemistry
In the landscape of polymer chemistry, the quest for materials with enhanced thermal stability, superior mechanical strength, and tailored optoelectronic properties is perpetual. At the heart of this pursuit lies the strategic selection of monomeric building blocks. This guide offers a comparative analysis of naphthalene-based linkers, demonstrating their advantages over other aromatic structures in the synthesis of high-performance polymers. We will delve into the causality behind the enhanced performance imparted by the naphthalene scaffold, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Naphthalene Advantage: Rigidity, Electron Affinity, and Pi-Stacking
The naphthalene unit, a bicyclic aromatic hydrocarbon, offers a unique combination of properties that translate into enhanced polymer performance. Its rigid, planar structure, and extended π-conjugated system provide a distinct advantage over simpler aromatic linkers like benzene or even more complex structures like anthracene and biphenyl in specific applications.
The introduction of a naphthalene ring into a polymer backbone generally increases the rigidity of the chain. This increased rigidity can lead to higher glass transition temperatures (Tg) and improved thermal stability, as more energy is required to induce segmental motion.[1] Furthermore, the larger surface area of the naphthalene moiety enhances π-π stacking interactions between polymer chains, which can lead to improved mechanical properties and ordered morphologies in the solid state.[2]
For applications in organic electronics, the electron-deficient nature of derivatives like naphthalene diimide (NDI) is particularly advantageous. This property facilitates efficient electron transport, making NDI-based polymers excellent n-type semiconductors for use in organic field-effect transistors (OFETs) and all-polymer solar cells.[3]
The following diagram illustrates the logical flow from the structural features of naphthalene to the resulting enhanced polymer properties.
Caption: Logical relationship between naphthalene's structural features and enhanced polymer properties.
Comparative Performance Analysis
To contextualize the advantages of naphthalene-based linkers, we will now compare their performance against common alternatives in various polymer systems.
Polyesters: Naphthalene vs. Benzene
A classic and commercially significant comparison is between poly(ethylene naphthalate) (PEN) and poly(ethylene terephthalate) (PET). PEN is synthesized using naphthalene-2,6-dicarboxylic acid, while PET utilizes terephthalic acid (a benzene derivative). The substitution of the benzene ring in PET with the naphthalene ring in PEN results in significant improvements in several key properties.[4][5]
| Property | Poly(ethylene naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) | Rationale for Difference |
| Glass Transition Temp. (Tg) | ~120 °C | ~78 °C | The rigid naphthalene ring restricts chain mobility more effectively than the benzene ring. |
| Tensile Strength | Higher | Lower | Enhanced interchain interactions due to the larger aromatic surface area of naphthalene. |
| Gas Barrier (O₂, CO₂) | Superior | Inferior | The denser packing of polymer chains facilitated by the planar naphthalene units reduces free volume.[6] |
| UV Resistance | Better | Poorer | The naphthalene moiety is a more effective UV absorber. |
| Chemical & Hydrolytic Resistance | Improved | Standard | The more stable aromatic system of naphthalene contributes to increased resistance.[4] |
This comparison clearly demonstrates that the incorporation of a naphthalene linker directly translates to a higher-performance polyester suitable for more demanding applications, such as high-performance fibers, films, and containers for oxygen-sensitive products.[4]
n-Type Semiconducting Polymers: NDI vs. PDI and NDTI
In the realm of organic electronics, naphthalene diimide (NDI) is a prominent electron-accepting building block. Its performance is often benchmarked against other rylene diimides, such as perylene diimide (PDI) and naphthodithiophene diimide (NDTI).
A comparative study of polymers based on these three linkers for all-polymer solar cells revealed the following performance metrics:
| Polymer Acceptor | Power Conversion Efficiency (PCE) | Electron Mobility (μe) | Rationale for Performance Differences |
| PNDI-DTT | 2.50% | - | While a solid performer, NDI's smaller conjugated core compared to PDI and NDTI can limit light absorption. |
| PPDI-DTT | 3.49% | - | The larger π-system of PDI enhances light absorption and can lead to improved charge transport. |
| PNDTI-DTT | 5.57% | - | The extended conjugation and favorable molecular orientation of the NDTI-based polymer resulted in superior device performance. |
While PNDTI-DTT showed the highest efficiency in this particular study, NDI-based polymers remain highly relevant due to their synthetic accessibility and the extensive possibilities for chemical modification to fine-tune their properties.
Porous Polymers: Naphthalene vs. Benzene for Adsorption
The choice of aromatic linker also significantly impacts the properties of porous polymers used for applications like gas separation and heavy metal removal. A study comparing a naphthalene-based polyaminal-linked polymer (PAN-NA) with its benzene-based analogue revealed key differences in their adsorption capabilities.
| Property | PAN-NA (Naphthalene-based) | Benzene-based Analogue | Rationale for Difference |
| CO₂ Uptake (273 K, 1 bar) | 133.32 mg/g | Lower | The introduction of the naphthalene group improves the porosity of the polymer network. |
| Pore Size | Smaller | Larger | The larger naphthalene groups occupy more space within the network, leading to smaller pores. |
| Heavy Metal Adsorption (Pb(II)) | Significant | - | The electron-rich nature of the naphthalene moiety contributes to a high affinity for heavy metal cations. |
These findings indicate that the incorporation of naphthalene into the polymer network can enhance porosity and surface chemistry, leading to improved performance in environmental applications.
Experimental Protocols
To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step methodologies for the synthesis and characterization of a representative naphthalene-based polymer.
Protocol 1: Synthesis of a Fluorescent Naphthalene-Based Polyether
This protocol outlines the synthesis of a fluorescent polyether via Williamson ether polymerization, a robust method for creating polymers with tunable properties.
Workflow Diagram:
Caption: Workflow for the synthesis of a naphthalene-based fluorescent polyether.
Materials:
-
2,6-Bis(chloromethyl)naphthalene
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve Bisphenol A (1.00 equivalent) and K₂CO₃ (1.10 equivalents) in a mixture of DMAc and toluene (e.g., 2:1 v/v).
-
Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to ensure the formation of the bisphenoxide salt. Toluene acts as an azeotropic agent to remove water.
-
Add 2,6-bis(chloromethyl)naphthalene (1.00 equivalent) to the reaction mixture.
-
Increase the reaction temperature to 120-130°C and maintain for 12-24 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of a methanol/water mixture (e.g., 1:1 v/v).
-
Collect the fibrous polymer precipitate by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Protocol 2: Characterization of a Naphthalene Diimide (NDI)-Based Semiconducting Polymer
This protocol outlines key characterization techniques to evaluate the properties of NDI-based polymers for electronic applications.
Workflow Diagram:
Caption: Characterization workflow for an NDI-based semiconducting polymer.
Procedures:
-
Optical Properties (UV-Vis-NIR Spectroscopy):
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., chloroform, chlorobenzene).
-
Record the absorption spectrum of the solution to determine the absorption maximum (λ_max) and the optical bandgap.
-
Prepare a thin film of the polymer on a quartz substrate and record its absorption spectrum to assess solid-state packing effects.
-
-
Electrochemical Properties (Cyclic Voltammetry):
-
Prepare a thin film of the polymer on a working electrode (e.g., platinum or glassy carbon).
-
Perform cyclic voltammetry in an electrolyte solution containing a supporting electrolyte.
-
Determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.
-
-
Morphological Characterization (AFM and GIXD):
-
Prepare thin films on silicon substrates under conditions relevant to device fabrication.
-
Use Atomic Force Microscopy (AFM) to visualize the surface topography and phase separation.
-
Employ Grazing-Incidence X-ray Diffraction (GIXD) to investigate the molecular packing and orientation of the polymer chains.
-
-
Device Fabrication and Electrical Characterization:
-
Fabricate organic field-effect transistors (OFETs) using the NDI-based polymer as the active layer.
-
Measure the output and transfer characteristics of the OFETs to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Conclusion
The strategic incorporation of naphthalene-based linkers into polymer backbones offers a powerful tool for the rational design of high-performance materials. The inherent rigidity, extended π-conjugation, and tunable electronic properties of the naphthalene moiety provide a clear advantage over simpler aromatic linkers in a wide range of applications, from advanced packaging materials to cutting-edge organic electronics. The comparative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals seeking to leverage the unique attributes of naphthalene-based polymers in their own work. By understanding the fundamental structure-property relationships, the scientific community can continue to push the boundaries of polymer chemistry and develop next-generation materials with unprecedented capabilities.
References
The Rigid Ligand: Evaluating 1,8-Bis(bromomethyl)naphthalene in the Synthesis of Strained Ring Systems
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the quest for novel molecular architectures with unique properties, the synthesis of strained ring systems remains a formidable challenge and a fertile ground for discovery. The inherent ring strain in these molecules can impart desirable characteristics, including enhanced reactivity and specific three-dimensional conformations crucial for biological activity. Among the arsenal of building blocks available to synthetic chemists, 1,8-bis(bromomethyl)naphthalene stands out as a pre-organized, rigid scaffold uniquely suited for the construction of peri-fused strained rings. This guide provides an in-depth analysis of the efficacy of this compound in forming such systems, offering a critical comparison with alternative synthetic strategies and providing the experimental details necessary for practical application.
The Inherent Advantage: A Pre-organized Scaffold for Cyclization
The utility of this compound stems from the fixed proximity of the two bromomethyl groups, a consequence of their substitution on the naphthalene core at the 1 and 8 positions. This peri-substitution forces the reactive centers into a confined space, a feature that can significantly favor intramolecular cyclization over competing intermolecular polymerization, a common pitfall in the synthesis of medium-sized and macrocyclic rings. This pre-organization lowers the entropic barrier to ring formation, often leading to higher yields and more predictable outcomes.
The strain in the resulting fused ring is not only a consequence of the newly formed cyclic structure but is also influenced by the distortion of the naphthalene backbone itself. X-ray crystallographic studies of 1,8-disubstituted naphthalenes have revealed significant out-of-plane distortions to alleviate steric hindrance between the peri substituents[1]. For instance, in this compound, the naphthalene ring is distorted, with a dihedral angle of 11.0° between the peri-substituents, to accommodate the bulky bromomethyl groups[1]. This inherent strain in the starting material can be a thermodynamic driving force for certain cyclization reactions.
Applications in Strained Ring Synthesis: From Five-Membered Rings to Medium-Sized Cycles
The versatility of this compound is demonstrated by its successful application in the synthesis of a variety of strained ring systems, ranging from the compact five-membered ring of acenaphthene to larger, more flexible medium-sized rings.
The Classic Case: Acenaphthene Synthesis
The formation of acenaphthene represents a fundamental example of the utility of this compound in creating a strained five-membered ring fused to the naphthalene system. This transformation can be achieved through various methods, including reductive cyclization.
dot graph "Acenaphthene_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot
Caption: Reductive cyclization of this compound to form acenaphthene.
This reaction efficiently closes the five-membered ring, driven by the proximity of the reactive centers. The resulting acenaphthene molecule possesses a notable degree of strain, which has been the subject of computational studies.
Forging Medium-Sized Rings: The Synthesis of a 1,5-Diazacyclodecane Proton Sponge
The synthesis of medium-sized rings (8-12 membered) is notoriously challenging due to unfavorable enthalpic and entropic factors. However, the rigid nature of this compound can be exploited to overcome these hurdles. A notable example is its use in the synthesis of a 1,5-diazacyclodecane, a ten-membered ring system, which also functions as a proton sponge.
In this synthesis, this compound is reacted with a suitable diamine under high-dilution conditions to favor the intramolecular cyclization. The high-dilution principle is a crucial strategy in macrocyclization, minimizing intermolecular reactions that lead to polymers[2][3].
dot graph "Diazacyclodecane_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot
Caption: Synthesis of a 1,5-diazacyclodecane using this compound.
A Comparative Analysis: Weighing the Alternatives
While this compound is a powerful tool, a comprehensive evaluation requires a comparison with alternative synthetic strategies for constructing strained ring systems.
| Method | Description | Advantages | Disadvantages |
| This compound Cyclization | Intramolecular nucleophilic substitution using the pre-organized naphthalene scaffold. | High efficiency for peri-fused rings, predictable regiochemistry. | Limited to naphthalene-fused systems, starting material can be expensive. |
| Ring-Closing Metathesis (RCM) | Transition metal-catalyzed cyclization of dienes. | High functional group tolerance, versatile for various ring sizes. | Requires specific catalysts, may not be suitable for highly strained systems. |
| Thorpe-Ingold Effect | Accelerating cyclization by introducing gem-disubstitution. | Kinetically and thermodynamically favorable.[4] | Requires specific substitution patterns in the acyclic precursor. |
| Ring Expansion Reactions | Expanding a smaller, more easily formed ring to a larger, strained one. | Can access thermodynamically disfavored ring sizes. | Often requires multi-step sequences. |
| Photochemical Cyclizations | Using light to induce ring formation. | Can access unique and highly strained architectures. | Can lead to complex product mixtures, requires specialized equipment. |
Experimental Protocols
Synthesis of Acenaphthene from this compound
Materials:
-
This compound
-
Sodium metal
-
Anhydrous diethyl ether
-
Dry toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place freshly cut sodium metal in dry toluene.
-
Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Allow the mixture to cool to room temperature.
-
In a separate flask, dissolve this compound in anhydrous diethyl ether.
-
Slowly add the solution of this compound to the sodium dispersion via the dropping funnel under a nitrogen atmosphere.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of ethanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield acenaphthene.
Conclusion: A Niche but Powerful Reagent
This compound has carved a significant niche in the synthesis of strained peri-fused ring systems. Its rigid, pre-organized structure provides a distinct advantage in overcoming the entropic penalties associated with cyclization, particularly for medium-sized rings. While alternative methods like ring-closing metathesis offer broader applicability, the naphthalene-based approach provides a direct and often high-yielding route to a specific class of strained molecules. For researchers and drug development professionals seeking to explore the chemical space of naphthalene-fused strained rings, this compound remains an invaluable and highly effective building block. The choice of synthetic strategy will ultimately depend on the target molecule's specific architecture and the desired level of molecular strain.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,8-Bis(bromomethyl)naphthalene Derivatives
Introduction: The Double-Edged Sword of Reactivity
1,8-Bis(bromomethyl)naphthalene is a cornerstone reagent in modern synthetic chemistry. Its rigid naphthalene backbone and two highly reactive bromomethyl groups make it an exceptionally versatile building block for constructing complex molecular architectures, from unique α-amino acid derivatives to sophisticated "proton sponges" and molecular tweezers.[1][2][3] However, the very reactivity that makes this compound so valuable also presents a significant challenge during its synthesis and purification.
For researchers in materials science and drug development, the purity of this reagent is not a trivial matter. Latent impurities, such as unreacted starting materials, mono-brominated intermediates, or isomers, can introduce unpredictable variables into subsequent reactions, compromise the integrity of final products, and confound biological assays. This guide provides a comprehensive comparison of key analytical techniques to establish the purity of this compound, ensuring the reliability and reproducibility of your research.
Understanding the Synthetic Landscape and Potential Impurities
The most common route to this compound involves the free-radical bromination of 1,8-dimethylnaphthalene, typically using N-bromosuccinimide (NBS) with a radical initiator. While effective, this process can generate a predictable profile of impurities that must be meticulously screened for.
Common Process-Related Impurities:
-
Starting Material: Residual 1,8-dimethylnaphthalene.
-
Intermediates: 1-(Bromomethyl)-8-methylnaphthalene (the mono-brominated species).
-
Over-bromination Products: Polybrominated naphthalenes or species with bromine substitution on the aromatic ring.[4][5]
-
Side-Products: Oligomers or polymers resulting from intermolecular reactions of the highly reactive product.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., carbon tetrachloride, acetonitrile).
A robust purity assessment strategy, therefore, must be capable of separating and identifying these structurally similar compounds.
A Comparative Analysis of Analytical Methodologies
No single analytical technique can provide a complete picture of a sample's purity. A multi-faceted, or "orthogonal," approach is essential for a self-validating system. The choice of methodology depends on the specific information required, from structural confirmation to the quantification of trace contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the gold standard for unambiguous structure elucidation and is a powerful first-line technique for purity assessment.[6] By interacting with the magnetic properties of atomic nuclei, it provides a detailed map of the chemical environment of each atom.
-
Expertise & Causality: For this compound, ¹H NMR is particularly informative. The desired product should exhibit a characteristic singlet for the four equivalent benzylic protons (-CH₂Br) and a distinct aromatic region pattern. The presence of a singlet for a methyl group (-CH₃) is a clear indicator of either the starting material or the mono-brominated intermediate. The relative integration of these signals allows for a direct molar ratio calculation of the product to these specific impurities.
-
Quantitative NMR (qNMR): Beyond simple identification, ¹H NMR can be used for absolute purity determination without requiring an analytical standard for every impurity.[7][8] This is a significant advantage over chromatographic methods.[7] By adding a certified internal standard of known purity and concentration, the absolute mass percentage of the target analyte can be calculated, accounting for both visible and "NMR-silent" impurities like inorganic salts.[9]
-
Trustworthiness: The method's trustworthiness comes from its fundamental principle: signal intensity is directly proportional to the number of nuclei, providing a highly accurate and precise measurement.[8]
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is unparalleled in its ability to separate complex mixtures, making it the ideal choice for detecting and quantifying low-level, structurally similar impurities.
-
Expertise & Causality: A reversed-phase (RP-HPLC) method is typically employed for naphthalene derivatives, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water gradient).[10][11] This setup effectively separates the highly nonpolar this compound from the slightly more polar mono-brominated intermediate and the even more polar starting material. A UV detector is highly effective, as the naphthalene ring is a strong chromophore.
-
Trustworthiness: An HPLC system's validity is established through rigorous method validation, assessing parameters like linearity, accuracy, precision, and specificity. While peak area percent is a common output, it assumes all compounds have an identical response factor at the detection wavelength, which is often not the case. For true quantification of impurities, a reference standard for each is required to generate a calibration curve.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry provides the definitive molecular weight of a compound, making it an indispensable tool for confirming product identity and identifying unknown impurities.
-
Expertise & Causality: When coupled with HPLC or GC (LC-MS/GC-MS), MS can provide the molecular weight of each separated peak. For this compound (C₁₂H₁₀Br₂), the mass spectrum will show a characteristic isotopic pattern for two bromine atoms (a trio of peaks for ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br isotopes).[12] This pattern is a powerful diagnostic tool. An impurity peak corresponding to the mono-brominated species or starting material will have a distinctly different molecular weight and isotopic signature.
-
Trustworthiness: The technique's strength lies in its high sensitivity and specificity for mass. It validates the identity of the main peak and provides crucial clues for identifying unknowns, which can then be targeted for isolation and structural analysis.
Data Summary: Method Performance Comparison
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Function | Structure Elucidation & Quantification | Separation & Quantification | Molecular Weight Determination |
| Purity Metric | Molar Ratio, Absolute Purity (qNMR) | Peak Area %, Concentration (with standards) | Not a primary quantitative tool |
| Strengths | - Unambiguous structure ID- Quantitative without impurity standards- Nondestructive[7] | - High sensitivity for trace impurities- Excellent resolving power for isomers- Well-established validation protocols | - Confirms molecular weight- Identifies unknown impurities (with GC/LC)- High sensitivity |
| Limitations | - Lower sensitivity than HPLC- Signal overlap can obscure impurities | - Requires reference standards for accurate quantification- Co-elution can occur | - Isomer differentiation is difficult- Not inherently quantitative |
| Best For | Initial purity screen, structural confirmation, absolute purity determination. | Detecting and quantifying trace process-related impurities. | Confirming product identity and characterizing unknown peaks. |
Recommended Workflow for Comprehensive Purity Assessment
A self-validating workflow ensures that the limitations of one method are covered by the strengths of another. This systematic approach provides the highest confidence in the final purity value.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development.
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol follows established principles for absolute purity determination.[7][9]
-
Preparation of Internal Standard Stock:
-
Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a 10 mL volumetric flask. The standard must have a sharp singlet in a region that does not overlap with the analyte signals.
-
Dissolve and dilute to the mark with a deuterated solvent (e.g., Chloroform-d, CDCl₃). Calculate the exact concentration in mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized this compound into an NMR tube.
-
Using a calibrated pipette, add exactly 500 µL of the internal standard stock solution to the NMR tube.
-
Add an additional 100 µL of the pure deuterated solvent to ensure sufficient volume for analysis.
-
Cap the tube securely and vortex until the sample is completely dissolved.
-
-
NMR Data Acquisition (500 MHz Spectrometer):
-
Ensure the spectrometer is properly shimmed to achieve high resolution.
-
Acquire the ¹H NMR spectrum using a 90° pulse angle.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the standard. A conservative value of 30 seconds is recommended to ensure full relaxation and accurate integration.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and perform phase and baseline correction.
-
Integrate the well-resolved, non-overlapping signal for the internal standard (I_std) and a characteristic signal for the analyte (I_analyte). For the product, the -CH₂Br singlet around 5.2 ppm is ideal.
-
Calculate the purity using the following formula:
Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Protocol 2: Impurity Profiling by Reversed-Phase HPLC
This method is adapted from established protocols for separating naphthalene derivatives.[10][13]
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Gradient Elution Program:
-
This gradient is designed to resolve nonpolar compounds effectively.
-
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
-
Sample Preparation:
-
Prepare a stock solution of the synthesized product at approximately 1 mg/mL in acetonitrile.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and integrate all peaks detected.
-
The purity is typically reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Note the limitations of this calculation as described earlier. For higher accuracy, individual impurity standards should be run to determine their specific response factors.
-
Conclusion: A Commitment to Scientific Integrity
Assessing the purity of a reactive intermediate like this compound is a foundational step for ensuring the success of subsequent research. Relying on a single data point, such as melting point or a single TLC spot, is insufficient. By employing an orthogonal analytical approach—combining the structural detail of NMR with the high-resolution separation of HPLC and the confirmatory power of MS—researchers can build a self-validating system of analysis. This commitment to rigorous characterization underpins the trustworthiness of your work and is the hallmark of scientific integrity.
References
- 1. 1,8-双(溴甲基)萘 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. metaphactory [semopenalex.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Genotoxic Derivatives of Naphthalene | Chemické listy [chemicke-listy.cz]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,8-Bis(bromomethyl)naphthalene
Authoritative Guidance for Researchers on Safe Handling and Environmental Compliance
As a reactive intermediate in organic synthesis, 1,8-Bis(bromomethyl)naphthalene is a valuable building block for creating complex molecular architectures.[1] However, its utility in the lab is matched by its potential hazards, necessitating a rigorous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and its associated waste streams, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Part 1: Hazard Identification and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a corrosive and hazardous substance that demands careful handling at all times.
Primary Hazards: The primary danger associated with this compound is its corrosive nature. It is designated under GHS regulations as causing severe skin burns and serious eye damage.[2][3] Direct contact can lead to significant and immediate tissue damage. Furthermore, like many naphthalene derivatives and brominated compounds, it should be handled with the assumption of toxicity and potential environmental risk.[1][4] It is also a lachrymator, a substance that can cause tearing upon exposure.[5]
Personal Protective Equipment (PPE): Due to the corrosive and hazardous properties of this compound, a comprehensive PPE strategy is mandatory. All handling must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Eye Protection: Chemical safety goggles or a full-face shield are required.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: For handling bulk quantities or in situations where dust may be generated, a NIOSH-approved respirator (such as a dust mask type N95) is essential.
| Chemical & Safety Data Summary | |
| CAS Number | 2025-95-8[2] |
| Molecular Formula | C₁₂H₁₀Br₂[2] |
| Appearance | White to light yellow solid crystals[1] |
| Melting Point | 131-133 °C[3] |
| GHS Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[2][3] |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Part 2: The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .[8] This is because the bromine atoms in its structure place it in a specific category of hazardous materials that require specialized disposal methods, primarily high-temperature incineration.[8][9]
Causality Behind Segregation: Mixing halogenated waste with non-halogenated waste streams complicates and significantly increases the cost of disposal.[10] Halogenated compounds can produce acidic gases (like hydrogen bromide) upon incineration, requiring specialized scrubbers and equipment at the disposal facility.[6] Furthermore, regulations strictly prohibit the landfilling of liquid hazardous wastes containing halogenated organic compounds, making proper segregation a matter of legal compliance.[11]
The following workflow diagram illustrates the critical decision-making process for segregating waste contaminated with this compound.
Caption: Waste segregation workflow for this compound.
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safe and compliant waste management.
Step 1: Waste Collection and Containerization
-
Identify the Correct Container: Use a designated hazardous waste container that is chemically compatible and has a secure, leak-proof lid. The container must be clearly labeled.
-
Labeling: The waste label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The hazard characteristics: "Corrosive".
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
-
Solid Waste: Unused reagent, reaction byproducts, and contaminated consumables (e.g., gloves, weigh boats, paper towels, silica gel) must be collected as solid halogenated organic waste.[5]
-
Liquid Waste: Solutions containing this compound and solvents used to rinse contaminated glassware must be collected as liquid halogenated organic waste.
Step 2: Decontamination of Glassware
-
Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Crucially, this first rinsate is hazardous and must be collected in the designated liquid halogenated organic waste container.
-
Subsequent washes with soap and water can follow standard laboratory procedure.
Step 3: Storage Pending Disposal
-
All hazardous waste containers must be kept securely closed except when waste is being added.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
The SAA should be in a secondary containment tray to mitigate any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your full waste container.
-
Do not attempt to transport or dispose of the waste yourself. Final disposal must be handled by a licensed hazardous waste management company, which is coordinated through your EHS office.[6] The ultimate disposal method will be high-temperature incineration.[9]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical.
For Small, Manageable Spills (e.g., a few grams in a fume hood):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure PPE: Don your full, appropriate PPE before addressing the spill.
-
Containment: Prevent the spread of the solid material.
-
Clean-Up: Carefully sweep or scoop up the solid material.[5][6] Avoid creating dust.[6][7] Place the spilled material and any contaminated cleaning supplies into the designated "Solid Halogenated Organic Waste" container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
For Large Spills or Spills Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your supervisor and call your institution's emergency number or EHS office.
-
ISOLATE: Close the doors to the affected area to contain any vapors.
-
ASSIST: Provide emergency responders with the Safety Data Sheet (SDS) for this compound and any other relevant information upon their arrival.
By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment and safeguarding our shared ecosystem.
References
- 1. CAS 2025-95-8: this compound [cymitquimica.com]
- 2. This compound | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. epa.gov [epa.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. TITLE 35: ENVIRONMENTAL PROTECTION [pcb.illinois.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
